molecular formula C6H6N2O3 B125904 2-Amino-4-nitrophenol CAS No. 99-57-0

2-Amino-4-nitrophenol

Cat. No.: B125904
CAS No.: 99-57-0
M. Wt: 154.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Description

2-Amino-4-nitrophenol is a versatile chemical intermediate with significant applications in scientific research, particularly in the development of dyes and heterocyclic compounds. Its primary research value lies in its use as a precursor in the synthesis of partially saturated 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines, which are important structures in medicinal and organic chemistry . Historically, it has been extensively studied as a colorant in hair dye formulations to produce gold-blond shades, providing a relevant model compound for dermatological and toxicological research . Furthermore, it serves as a critical intermediate in the industrial synthesis of CI Mordant Brown 1 and CI Mordant Brown 33, which are used for dyeing leather, wool, nylon, and silk, making it valuable for materials science and industrial chemistry applications . Research into its environmental behavior is also pertinent, as it can be formed through the environmental degradation of the fungicide 2,4-dinitrophenol . This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2
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InChI Key

VLZVIIYRNMWPSN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)O
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Molecular Formula

C6H6N2O3
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DSSTOX Substance ID

DTXSID6020062
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Molecular Weight

154.12 g/mol
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Physical Description

2-amino-4-nitrophenol appears as orange prisms or yellow powder. No odor. (NTP, 1992), Yellow-brown or orange solid; [HSDB] Gold colored powder; [MSDSonline]
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Flash Point

100 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, diethyl ether, acetic acid, warm benzene, Soluble in acetone, In water, 925 mg/L at 23 °C
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Vapor Pressure

0.0000352 [mmHg]
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Color/Form

Orange prisms from water, Yellow-brown leaflets containing water of crystallization, Yellow-brown to orange prisms

CAS No.

99-57-0
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Melting Point

293 to 297 °F (anhydrous) (NTP, 1992), 80-90 °C /Monohydrate/; 143-145 °C /Anhydrous/
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Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-nitrophenol (CAS 99-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-Amino-4-nitrophenol (CAS 99-57-0), a key chemical intermediate with significant applications in the dye industry and as a versatile building block in pharmaceutical synthesis. This document collates critical data on its physicochemical properties, detailed spectroscopic signatures for identification and characterization, and established experimental protocols for its synthesis and analysis. Furthermore, it delves into its toxicological profile and known mechanisms of action, providing essential safety and mechanistic insights for researchers and drug development professionals. The information is presented through structured data tables and process diagrams to facilitate easy access and understanding.

Physicochemical Properties

This compound is an organic compound that appears as orange prisms or a yellow to brown crystalline powder.[1] Its chemical structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, imparts a unique reactivity profile, making it a valuable precursor in organic synthesis.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-Nitro-2-aminophenol, 2-Hydroxy-5-nitroaniline[1]
CAS Number 99-57-0[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Appearance Orange prisms or yellow to brown powder[1]
Melting Point 143-145 °C (Anhydrous)
Boiling Point Decomposes
Solubility Slightly soluble in water (< 1 mg/mL at 20°C). Soluble in ethanol, diethyl ether, methanol, and acetic acid.[1]
pKa₁ (Amine) ~3.1 (at 25 °C)[1]
pKa₂ (Phenol) ~7.6 (at 25 °C)[1]
LogP (Octanol/Water) 1.26[1]
Vapor Pressure 3.5 x 10⁻⁵ mm Hg (Estimated)[1]
Flash Point 100 °C[1]

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound. The following tables summarize key spectral data.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR Spectra available, specific shifts depend on solvent.[1]
¹³C NMR Spectra available, specific shifts depend on solvent.[1]
Infrared (IR) Spectra available via KBr pellet or ATR.[1]
UV-Vis λmax: 224 nm, 262 nm, 308 nm (in acidic mobile phase)
Mass Spectrometry Molecular Ion [M]+: 154 m/z[1]

Applications in Research and Drug Development

While historically significant as an intermediate in the manufacture of mordant dyes for textiles and leather, this compound is a valuable scaffold in medicinal chemistry.[2] Its trifunctional nature allows it to serve as a starting material for the synthesis of more complex heterocyclic systems.

Notably, it is a precursor for benzoxazepine derivatives . These seven-membered heterocyclic compounds are of significant interest in drug discovery due to their wide range of pharmacological activities, including potential anticancer and central nervous system effects. The synthesis often involves the reaction of 2-aminophenols with various reagents to construct the oxazepine ring.

G Logical Relationship: this compound as a Synthetic Precursor cluster_start Starting Material cluster_intermediate Key Intermediate Class cluster_end Potential Therapeutic Applications A This compound B Substituted Benzoxazepines A->B Cyclization Reactions C Anticancer Agents B->C D CNS-Active Drugs B->D

Caption: Synthetic utility of this compound for pharmacologically active compounds.

Toxicological Profile

Understanding the toxicology of this compound is critical for safe handling and for assessing its potential as a drug intermediate. It is classified as a hazardous substance, and appropriate safety precautions must be observed.

Table 3: Toxicological Data for this compound

Endpoint Species Route Value Reference(s)
LD₅₀ RatOral2400 mg/kg[2]
LD₅₀ RatIntraperitoneal246 mg/kg[2]
LD₅₀ MouseIntraperitoneal143 mg/kg[2]
Carcinogenicity Male RatGavageSome evidence (renal cortical adenomas)[3]
Carcinogenicity Female RatGavageNo evidence[3]
Carcinogenicity Mouse (M/F)GavageNo evidence[3]
Mutagenicity S. typhimurium TA98, TA100Ames TestMutagenic with metabolic activation[3]
Genotoxicity Mouse Lymphoma L5178Y/TK+/-In vitroMutagenic without metabolic activation[3]
Genotoxicity Chinese Hamster Ovary CellsIn vitroInduced sister chromatid exchanges & chromosomal aberrations[3]
Genotoxicity RodentIn vivoDid not induce micronuclei or chromosomal aberrations[2]
Mechanism of Action: DNA Damage

Research has indicated that this compound can induce DNA damage through a mechanism involving copper ions. In the presence of Cu(II), it is believed to undergo autoxidation, generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). These ROS, in a Fenton-like reaction catalyzed by copper, can lead to oxidative damage to DNA bases, particularly guanine, and cause strand cleavage. This genotoxic mechanism may contribute to its observed mutagenicity in in vitro assays.

G Proposed Mechanism of Cu(II)-Mediated DNA Damage A This compound ROS Reactive Oxygen Species (e.g., H₂O₂) A->ROS Autoxidation Cu Cu(II) Cu->ROS catalyzes O2 O₂ O2->ROS Damage Oxidative DNA Damage (e.g., 8-oxodG, Strand Breaks) ROS->Damage attacks DNA Cellular DNA DNA->Damage

Caption: Pathway of this compound induced DNA damage.

Experimental Protocols

Synthesis and Purification

A reliable method for the synthesis of this compound is the partial reduction of 2,4-dinitrophenol (B41442) using sodium sulfide (B99878). The following protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Concentrated aqueous ammonia (B1221849) (~28%)

  • 60% Fused sodium sulfide (Na₂S)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

Procedure:

  • Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • Initial Reaction: Add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C with stirring.

  • Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The temperature will rise to 80-85°C; maintain this range by adjusting the addition rate or by cooling the flask.

  • Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a preheated Büchner funnel to remove insoluble materials.

  • Crystallization: Transfer the hot filtrate to a large flask and cool overnight. Collect the crude crystals by filtration.

  • Purification: Dissolve the crude solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid until the color changes from dark red to olive brown. Add 10 g of activated carbon, heat the solution, and filter while hot.

  • Final Product: Allow the filtrate to cool to 20°C. Collect the resulting brown crystals by filtration and dry in an oven at 65°C or in a vacuum desiccator. The expected yield is 160-167 g of this compound.

G Synthesis and Purification Workflow A Suspend 2,4-Dinitrophenol in H₂O with NH₄Cl & NH₃ B Heat to 85°C A->B C Cool to 70°C, Add Na₂S (Maintain 80-85°C) B->C D Heat at 85°C for 15 min C->D E Hot Filtration D->E F Cool Filtrate & Crystallize E->F G Collect Crude Product F->G H Redissolve in Boiling H₂O G->H I Acidify with Acetic Acid H->I J Treat with Activated Carbon & Hot Filter I->J K Cool, Crystallize, & Dry J->K L Pure this compound K->L

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A simple and rapid reverse-phase HPLC method can be used for the separation and quantitative determination of this compound in reaction mixtures and effluents.

Table 4: HPLC Method Parameters

Parameter Condition
Column C18 Reverse Phase (e.g., 125 mm x 4.0 mm, 5 µm)
Mobile Phase Acetonitrile and Water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility)
Detection UV-Vis at an absorption maximum (e.g., 308 nm)
Flow Rate Isocratic or gradient elution depending on sample complexity
Temperature Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound (CAS 99-57-0) is a chemical of significant industrial and academic interest. Its well-defined physicochemical properties and reactivity make it a staple intermediate. For researchers in drug development, it offers a versatile platform for the synthesis of novel heterocyclic compounds, particularly benzoxazepines. However, its toxicological profile, including evidence of carcinogenicity in male rats and in vitro genotoxicity, necessitates careful handling and consideration in any synthetic route design. The protocols and data provided in this guide serve as a foundational resource for the safe and effective use of this compound in a research and development setting.

References

2-Amino-4-nitrophenol: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrophenol is an aromatic organic compound with the chemical formula C₆H₆N₂O₃. It presents as a yellow-brown to orange crystalline solid and is a derivative of phenol, featuring both an amino group (-NH₂) and a nitro group (-NO₂) attached to the benzene (B151609) ring.[1] This substitution pattern imparts a unique combination of chemical and physical properties, making it a compound of interest in various fields, including the synthesis of dyes, pharmaceuticals, and as a laboratory reagent. Its utility as an intermediate in the preparation of mordant dyes and its application in hair dye formulations are well-documented.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination and visual representations of key processes.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

General and Physical Properties
PropertyValueReference
Molecular Formula C₆H₆N₂O₃[3][4]
Molecular Weight 154.12 g/mol [1][3]
Appearance Yellow-brown or orange solid; Orange prisms from water[1]
Melting Point 140-143 °C[2]
Boiling Point 368.10 °C (estimated)[3]
Vapor Pressure 0.0000352 mmHg[1]
Flash Point 100 °C[2]
Acidity and Partitioning Behavior
PropertyValueReference
pKa₁ (Amine) 3.1 (at 25 °C)[1]
pKa₂ (Phenol) 7.6 (at 25 °C)[1]
LogP (Octanol-Water Partition Coefficient) 1.26[1]
Solubility Profile
SolventSolubilityReference
Water < 1 mg/mL at 20.5 °C[1][5]
Ethanol (B145695) Soluble[1]
Diethyl Ether Soluble[1]
Acetic Acid Soluble[1]
Warm Benzene Soluble[1]
DMSO Slightly Soluble[2]
Methanol Slightly Soluble[2]
Spectroscopic Data
Spectroscopic TechniqueCharacteristic PeaksReference
UV-Vis (in acidic mobile phase, pH ≤ 3) λmax: 224 nm, 262 nm, 308 nm, 370 nm[1][6]
Infrared (IR) IR: 296 (Sadtler Research Laboratories IR Grating Collection)[1]
¹H NMR 1H NMR: 2824 (Sadtler Research Laboratories Spectral Collection)[1]
¹³C NMR Available in SpectraBase[7]
Mass Spectrometry MASS: 70029 (NIST/EPA/MSDC Mass Spectral Database, 1990 Version)[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques, adapted for this specific compound.

Synthesis of this compound

A common method for the synthesis of this compound is the partial reduction of 2,4-dinitrophenol (B41442).[8]

Materials:

  • 2,4-dinitrophenol (technical grade)

  • Ammonium (B1175870) chloride

  • Concentrated aqueous ammonia (B1221849) (approx. 28%)

  • Sodium sulfide (B99878) (60% fused)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

  • 5-L three-necked flask

  • Stirrer, reflux condenser, thermometer

  • Heated Büchner funnel

Procedure:

  • In a 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

  • Equip the flask with an efficient stirrer, a reflux condenser, and a thermometer.

  • Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

  • Heat the mixture to 85°C.

  • Turn off the heat and allow the mixture to cool to 70°C.

  • Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.

  • After all the sodium sulfide has been added, heat the mixture at 85°C for 15 minutes.

  • Filter the hot reaction mixture through a heated Büchner funnel.

  • Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight.

  • Filter the mixture and press the crystals to near dryness.

  • Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

  • Add 10 g of activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to crystallize the product.

  • Collect the brown crystals and dry them at 65°C or in a vacuum desiccator. The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C.[8]

Determination of Melting Point

The melting point is a crucial indicator of purity.

Materials:

  • Dry, purified this compound

  • Capillary tubes

  • Melting point apparatus or Thiele tube with a high-boiling point oil (e.g., mineral oil)

  • Thermometer

Procedure:

  • Ensure the this compound sample is completely dry, as the presence of water of crystallization can lower the melting point to around 80-90°C.[8]

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus rapidly to about 15-20°C below the expected melting point (approx. 140-143°C).

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is reported as T₁ - T₂. For a pure sample, this range should be narrow (0.5-1°C).

Spectrophotometric Determination of pKa (Phenolic Group)

This method utilizes the change in UV-Vis absorbance of this compound with pH to determine the pKa of the phenolic hydroxyl group.

Materials:

  • This compound

  • A series of buffer solutions with known pH values ranging from approximately 6.0 to 9.0.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol and then diluted with deionized water).

  • Prepare a series of solutions by diluting an equal aliquot of the stock solution into each of the buffer solutions.

  • Measure the UV-Vis spectrum of each buffered solution, as well as a highly acidic (pH < 2) and a highly basic (pH > 10) solution, over a wavelength range of 200-500 nm. The ultraviolet spectra of this compound show maxima at 308 and 370 nm.[1]

  • Identify the wavelengths of maximum absorbance for the fully protonated species (HA, from the highly acidic solution) and the fully deprotonated species (A⁻, from the highly basic solution).

  • At a selected wavelength where the absorbance difference between HA and A⁻ is significant, record the absorbance (A) for each of the buffered solutions.

  • Calculate the ratio of the deprotonated to protonated forms using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A), where A_HA is the absorbance of the acidic form and A_A is the absorbance of the basic form.

  • Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.

Qualitative and Quantitative Solubility Determination

Qualitative Solubility:

Materials:

  • This compound

  • Test tubes

  • Various solvents: water, ethanol, diethyl ether, 5% NaOH, 5% HCl.

Procedure:

  • Place approximately 25 mg of this compound into separate test tubes.

  • Add 0.75 mL of each solvent to a respective test tube in small portions, shaking vigorously after each addition.

  • Observe and record whether the compound is soluble, partially soluble, or insoluble.

Quantitative Aqueous Solubility (Shake-Flask Method):

Materials:

  • This compound

  • Deionized water

  • Flasks with stoppers

  • Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC for concentration analysis.

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of deionized water.

  • Seal the flask and place it in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge an aliquot of the supernatant to remove any suspended solid particles.

  • Carefully withdraw a known volume of the clear supernatant.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (using a pre-established calibration curve) or HPLC.

  • The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product DNP 2,4-Dinitrophenol Reaction Partial Reduction (70-85°C) DNP->Reaction NH4Cl Ammonium Chloride NH4Cl->Reaction NH3 Aqueous Ammonia NH3->Reaction Na2S Sodium Sulfide Na2S->Reaction Filtration1 Hot Filtration Reaction->Filtration1 Crystallization1 Cooling & Crystallization Filtration1->Crystallization1 Dissolution Dissolution in Hot Water Crystallization1->Dissolution Acidification Acidification (Acetic Acid) Dissolution->Acidification Decolorization Decolorization (Activated Carbon) Acidification->Decolorization Filtration2 Hot Filtration Decolorization->Filtration2 Crystallization2 Cooling & Final Crystallization Filtration2->Crystallization2 Drying Drying Crystallization2->Drying ANP This compound Drying->ANP

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization Workflow

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_properties Determined Properties Sample This compound MP Melting Point Determination Sample->MP Solubility Solubility Tests Sample->Solubility pKa pKa Determination (Spectrophotometric/ Potentiometric) Sample->pKa Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR, MS) Sample->Spectroscopy Purity Purity MP->Purity SolubilityProfile Solubility Profile Solubility->SolubilityProfile Acidity Acidity Constants pKa->Acidity Structure Structural Confirmation Spectroscopy->Structure

Caption: Workflow for the physicochemical characterization of this compound.

References

An In-depth Technical Guide to 2-Amino-4-nitrophenol: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-nitrophenol, a key chemical intermediate in the synthesis of various dyes and a compound of interest in toxicological and materials science research. This document details its molecular structure, physicochemical properties, and standardized experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with an amino group (-NH₂) and a nitro group (-NO₂) at positions 2 and 4, respectively. Its chemical structure is characterized by the presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (nitro) groups, which significantly influence its chemical reactivity and physical properties.

  • Molecular Formula: C₆H₆N₂O₃[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 99-57-0[1]

  • Synonyms: 4-Nitro-2-aminophenol, 2-Hydroxy-5-nitroaniline, p-Nitro-o-aminophenol

Caption: Molecular structure of this compound.

Quantitative Physicochemical and Spectral Data

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 154.12 g/mol
Appearance Orange prisms or yellow powder
Melting Point 143–145 °C (anhydrous)[2]
80–90 °C (hydrated)[2]
Boiling Point 368.10 °C (estimated)
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, ether.[2]
pKa₁ (Amine) 3.1 (at 25 °C)[3]
pKa₂ (Phenol) 7.6 (at 25 °C)[3]
LogP 1.26[2]
UV-Vis λmax (acidic) 224 nm, 262 nm, 308 nm[4][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are foundational for researchers working with this compound.

Synthesis via Partial Reduction of 2,4-Dinitrophenol (B41442)

This protocol is adapted from a well-established procedure in Organic Syntheses and involves the selective reduction of one nitro group.[1]

Materials:

  • 2,4-Dinitrophenol (technical grade), 300 g (1.63 moles)

  • Ammonium (B1175870) chloride (NH₄Cl), 600 g (11.6 moles)

  • Concentrated aqueous ammonia (B1221849) (~28%), 100 mL

  • Fused sodium sulfide (B99878) (60%), 700 g (5.4 moles)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

Equipment:

  • 5-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath

  • Large Büchner funnel

Procedure:

  • Setup: In the 5-L flask, combine 300 g of 2,4-dinitrophenol and 2.5 L of water. Equip the flask with a stirrer, reflux condenser, and thermometer.

  • Initial Reaction: Begin stirring and add 600 g of ammonium chloride and 100 mL of concentrated ammonia. Heat the mixture to 85°C using a steam bath.

  • Reduction: Turn off the steam and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g of 60% fused sodium sulfide in ~100 g portions at 5-minute intervals. The reaction is exothermic; maintain the temperature between 80-85°C by adjusting the addition rate or by cooling the flask with a wet cloth.

  • Completion and Filtration: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot reaction mixture through a pre-heated Büchner funnel.

  • Crystallization: Transfer the hot filtrate to a 5-L flask and cool overnight with a stream of cold water. Collect the crystals by filtration.

  • Purification: Dissolve the crude solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (~100 mL is typically required) until the color changes from dark red to olive-brown.

  • Decolorization and Final Crystallization: Add 10 g of activated carbon, heat the solution, and filter while hot. Cool the filtrate to 20°C to allow the purified this compound to crystallize as brown crystals.

  • Drying: Collect the crystals and dry them in an oven at 65°C or in a vacuum desiccator. The anhydrous product should have a melting point of 140–142°C.[1] The hydrated form melts at 80-90°C.[2]

Spectroscopic Characterization Protocols

Objective: To determine the absorption maxima of this compound.

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or an acidic aqueous solution with a pH ≤ 3). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Solvent Blank: Fill a quartz cuvette with the pure solvent to be used as a reference blank.

  • Measurement: Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

  • Spectral Acquisition: Scan the sample from approximately 200 nm to 500 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound in an acidic mobile phase, absorption maxima are typically observed at 224 nm, 262 nm, and 308 nm.[4][2]

Objective: To identify the characteristic functional group vibrations.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (ATR Method):

  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic peaks, such as O-H, N-H, aromatic C-H, C=C, and N-O stretching vibrations.

Objective: To elucidate the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure (¹H NMR):

  • Sample Preparation: Accurately weigh 5-25 mg of dry this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice for polar aromatic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Spectral Acquisition: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • Data Collection: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are typically referenced to the residual solvent peak.

References

An In-depth Technical Guide to the Solubility of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-nitrophenol, a key intermediate in the pharmaceutical and dye industries. This document outlines the known qualitative solubility of the compound in various solvents, alongside detailed experimental protocols for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers and professionals involved in process development, formulation, and quality control.

Introduction to this compound

This compound (CAS No. 99-57-0) is a crystalline solid, appearing as yellow-brown to orange prisms, with a melting point in the range of 140-143 °C. Its molecular structure, featuring both an amino and a hydroxyl group on a nitrated benzene (B151609) ring, dictates its chemical properties and solubility behavior. Understanding its solubility in different solvent systems is critical for its synthesis, purification, and formulation into various products.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

  • Water : Sparingly soluble to slightly soluble.[1]

  • Organic Solvents : Generally soluble in polar organic solvents. Specific examples include:

    • Ethanol[1][2]

    • Acetone[1]

    • Diethyl Ether[1]

    • Methanol[2]

    • Dimethyl Sulfoxide (DMSO)[3]

    • Acetic Acid[1]

While this qualitative information is useful for initial solvent screening, precise quantitative data is often required for process optimization and modeling. The following sections provide detailed methodologies for obtaining this critical data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (Mole Fraction, x₁)
e.g., Methanole.g., 25Data to be determinedData to be determined
e.g., Ethanole.g., 25Data to be determinedData to be determined
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determined
e.g., Isopropanole.g., 25Data to be determinedData to be determined
e.g., Watere.g., 25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

Two common and reliable methods for determining the solubility of a solid compound in a liquid solvent are the gravimetric method and analysis of a saturated solution by High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound at a specific temperature. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

4.1.1. Detailed Methodology

  • Apparatus and Materials:

    • Analytical balance (±0.0001 g)

    • Constant temperature water bath or incubator

    • Vials or flasks with secure caps

    • Magnetic stirrer and stir bars

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Pre-weighed weighing dishes or vials for evaporation

    • Drying oven

    • This compound (solute)

    • Selected solvent

  • Procedure:

    • Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a constant temperature bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally.

    • After reaching equilibrium, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known mass of the clear supernatant (saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, dry weighing dish. Record the exact mass of the filtered saturated solution.

    • Place the weighing dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Dry the sample to a constant mass. This is achieved when consecutive weighings (after cooling to room temperature in a desiccator) differ by less than a specified amount (e.g., 0.0002 g).

    • Record the final mass of the weighing dish containing the dried solute.

  • Data Calculation:

    • Mass of saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

    • Mass of solvent = Mass of saturated solution - Mass of dissolved solute

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) * 100

    • To calculate the mole fraction solubility (x₁) :

      • Moles of solute (n₁) = Mass of dissolved solute / Molar mass of this compound (154.12 g/mol )

      • Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent

      • x₁ = n₁ / (n₁ + n₂)

4.1.2. Experimental Workflow Diagram

Gravimetric_Solubility_Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to a known mass of solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 equil1 Stir vigorously for 24-48 hours prep2->equil1 equil2 Allow solid to settle for >2 hours equil1->equil2 samp1 Withdraw supernatant with a pre-warmed syringe equil2->samp1 samp2 Filter into a pre-weighed dish samp1->samp2 anal1 Record mass of saturated solution samp2->anal1 anal2 Evaporate solvent in oven anal1->anal2 anal3 Dry to a constant mass anal2->anal3 anal4 Record mass of dried solute anal3->anal4 calc1 Calculate mass of solute and solvent anal4->calc1 calc2 Determine solubility in g/100g and mole fraction calc1->calc2

Caption: Gravimetric Method Workflow

HPLC Method

The HPLC method is a sensitive and accurate technique for determining the concentration of a solute in a saturated solution. This method is particularly useful for compounds that are sparingly soluble or when only a small amount of sample is available.

4.2.1. Detailed Methodology

  • Apparatus and Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • Analytical column suitable for the analysis of nitrophenols (e.g., C18 column)

    • Volumetric flasks and pipettes

    • Analytical balance

    • Syringe filters (e.g., 0.45 µm PTFE)

    • This compound (analytical standard)

    • HPLC-grade solvents for mobile phase and sample preparation

  • Procedure:

    • Preparation of Saturated Solution: Follow steps 1-4 from the Gravimetric Method (Section 4.1.1) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

    • Preparation of Standard Solutions: Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent (usually the mobile phase or a solvent in which it is freely soluble) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Preparation: Carefully withdraw an aliquot of the clear supernatant from the saturated solution using a pre-warmed syringe and filter it through a syringe filter. Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

    • HPLC Analysis:

      • Set up the HPLC system with an appropriate mobile phase and flow rate for the separation of this compound. A common mobile phase for nitrophenols is a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., acetic acid or phosphoric acid) to control the pH.

      • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectrophotometry).

      • Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

      • Record the peak areas from the chromatograms.

    • Data Calculation:

      • Construct a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.

      • Determine the concentration of this compound in the diluted sample solution using the calibration curve.

      • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

      • Convert the concentration (e.g., in mg/mL) to the desired solubility units ( g/100 g solvent or mole fraction) using the density of the solvent.

4.2.2. Experimental Workflow Diagram

HPLC_Solubility_Determination cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis & Calculation prep1 Prepare saturated solution of this compound prep3 Filter and dilute saturated solution prep1->prep3 prep2 Prepare standard solutions of known concentrations hplc1 Inject standards and sample into HPLC system prep2->hplc1 prep3->hplc1 hplc2 Obtain chromatograms and peak areas hplc1->hplc2 calc1 Construct calibration curve from standards hplc2->calc1 calc2 Determine concentration of diluted sample calc1->calc2 calc3 Calculate concentration of saturated solution calc2->calc3 calc4 Convert to desired solubility units calc3->calc4

Caption: HPLC Method Workflow

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

  • Solvent Polarity: As a polar molecule, this compound tends to be more soluble in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with increasing temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH: The amino and hydroxyl groups of this compound can be protonated or deprotonated depending on the pH of the solution. This will significantly affect its solubility in aqueous systems.

  • Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of this compound through various intermolecular interactions.

Conclusion

This technical guide has provided an overview of the solubility of this compound and detailed experimental protocols for its quantitative determination. For professionals in the pharmaceutical and chemical industries, accurate solubility data is fundamental for successful process development, formulation design, and ensuring product quality. The methodologies outlined herein provide a robust framework for obtaining this critical information. It is recommended that researchers and scientists perform their own solubility studies under their specific process conditions to obtain the most relevant and accurate data.

References

Synthesis of 2-Amino-4-nitrophenol from 2,4-dinitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol (B41442), a critical transformation in the production of various intermediates for pharmaceuticals and dyes. The primary focus is on the selective reduction of one nitro group, a nuanced process requiring careful control of reaction conditions. This document outlines various methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Core Synthesis Pathway: Selective Reduction

The conversion of 2,4-dinitrophenol to this compound hinges on the selective reduction of the nitro group at the 2-position, which is activated by the adjacent hydroxyl group. The most prevalent and well-documented methods employ sulfide-based reducing agents in aqueous alkaline or ammoniacal solutions. Other notable methods include catalytic hydrogenation and electrolytic reduction.

Comparative Data of Synthesis Methodologies

The following table summarizes quantitative data from various cited methods for the synthesis of this compound. This allows for a direct comparison of reagents, conditions, and yields.

MethodReducing Agent(s)Solvent/MediumTemperature (°C)Reaction TimeYield (%)Reference(s)
Sodium Sulfide (B99878)/Ammonium (B1175870) ChlorideFused Sodium Sulfide, Ammonium Chloride, Aqueous AmmoniaWater70-85~15 minutes64-67[1]
Sodium Hydrosulfide (B80085) (pH controlled)Sodium HydrosulfideAqueous Alkaline (pH 7-9.5)70-75~45 minutesup to 92[2]
Hydrogen Sulfide (pH controlled)Hydrogen SulfideAqueous Alkaline (pH <9.5)65-70~15 minutes~94[3][4]
Hydrazine/CatalystHydrazine Hydrate, FeCl₃·6H₂O, Activated CarbonNot specified70-80Not specifiedNot specified[5]
Electrolytic ReductionElectric CurrentNot specifiedNot specifiedNot specified13-53[2]
Sulfur Dioxide/IronSulfur Dioxide, Iron FilingsNot specifiedNot specifiedNot specified60[2]

Experimental Protocols

Selective Reduction using Sodium Sulfide and Ammonium Chloride

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium Chloride (NH₄Cl)

  • Concentrated Aqueous Ammonia (approx. 28%)

  • Fused Sodium Sulfide (60%)

  • Water

  • Glacial Acetic Acid

  • Activated Carbon (e.g., Norit)

Procedure:

  • In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 liters of water.

  • With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia.

  • Heat the mixture to 85°C using a steam bath.

  • Turn off the steam and allow the mixture to cool.

  • When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in portions of approximately 100 g every 5 minutes. The temperature will rise to 80-85°C. Maintain this temperature range by adjusting the addition rate or by cooling the flask with a wet cloth.

  • After all the sodium sulfide has been added, heat the reaction mixture at 85°C for an additional 15 minutes.

  • Filter the hot mixture through a heated Büchner funnel.

  • Transfer the hot filtrate to a 5-liter round-bottomed flask and cool overnight with a stream of cold water.

  • Filter the resulting crystals and press them nearly dry.

  • Dissolve the solid in 1.5 liters of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml).

  • Add 10 g of activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to crystallize the product.

  • Collect the brown crystals of this compound and dry them. The expected yield is 160-167 g (64-67%) with a melting point of 140-142°C.

Selective Reduction using Sodium Hydrosulfide with pH Control

This method is based on a process described in a patent, emphasizing pH control for improved yield and purity.[2]

Materials:

Procedure:

  • Prepare a suspension of 2,4-dinitrophenol in water.

  • Adjust the pH to an alkaline value using a sodium hydroxide solution to form the sodium 2,4-dinitrophenolate.

  • Heat the mixture to 70-75°C.

  • Add a solution of sodium hydrosulfide while maintaining the pH between 7 and 9.5. This is a critical step to ensure selective reduction.

  • After the addition is complete, stir the mixture at 70-75°C for approximately 45 minutes.

  • Filter off the precipitated sulfur.

  • Add sodium sulfite to the filtrate and cool the mixture to about 15°C.

  • Acidify the solution to a pH of 5.6-5.8 with hydrochloric acid to precipitate the this compound.

  • Stir the suspension at 5-10°C for about an hour.

  • Isolate the product by filtration. This method can yield a product of over 92% purity.

Process Visualization

The following diagrams illustrate the key steps and logical flow of the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product 2,4-Dinitrophenol 2,4-Dinitrophenol Reaction Selective Reduction (Controlled Temperature & pH) 2,4-Dinitrophenol->Reaction Reducing_Agent Reducing Agent (e.g., Na2S, NaSH) Reducing_Agent->Reaction Solvent Aqueous Alkaline or Ammoniacal Solution Solvent->Reaction Filtration1 Hot Filtration (Remove Insolubles/Sulfur) Reaction->Filtration1 Crystallization Cooling & Acidification Filtration1->Crystallization Filtration2 Isolation of Crude Product Crystallization->Filtration2 Purification Recrystallization Filtration2->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Signaling_Pathway Start 2,4-Dinitrophenol Step1 Formation of Phenolate (Alkaline Conditions) Start->Step1 Base Step2 Selective Reduction of ortho-Nitro Group (Sulfide Species) Step1->Step2 Reducing Agent Step3 Protonation/Acidification Step2->Step3 Acid End This compound Step3->End

Caption: Key chemical transformations in the synthesis process.

References

Spectroscopic Profile of 2-Amino-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 2-Amino-4-nitrophenol, a compound of interest for researchers, scientists, and professionals in drug development. The guide details its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectral characteristics, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Vis Spectroscopic Data
ParameterValue(s)Solvent/ConditionsReference
Absorption Maxima (λmax)224 nm, 262 nm, 308 nmAcidic mobile phase (pH ≤ 3)[1][2]
Absorption Maxima (λmax)308 nm, 370 nmNot specified[3]
SolventMethanol (B129727)Basic conditions[4]
Table 2: Infrared (IR) Spectroscopic Data
TechniqueSample PreparationInstrumentReference
Fourier-Transform Infrared (FTIR) SpectroscopyKBr-PelletBruker IFS 85[3]
Attenuated Total Reflectance (ATR)-IR SpectroscopyATR-Neat (DuraSamplIR II)Bruker Tensor 27 FT-IR[3]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed peak assignments and coupling constants were not fully available. The following summarizes the available information.

Spectrum TypeSolvent(s)InstrumentReference
¹H NMRCDCl₃ & DMSO-d₆Varian A-60[3][5]
¹³C NMRNot specifiedNot specified[3][6]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound is typically recorded using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as methanol or an acidic aqueous solution. The spectra presented in some studies were measured in an acidic mobile phase with a pH of 3 or lower.[1][2] For analyses requiring detection below 230 nm, it is recommended to use acetonitrile (B52724) and water as mobile phases, with buffers such as phosphoric acid, sulfuric acid, or trifluoroacetic acid (TFA).[1][2] The solution is then placed in a cuvette and scanned over a range of wavelengths, typically from 200 to 800 nm, to determine the wavelengths of maximum absorbance.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in appropriate solvent (e.g., Methanol) prep2 Adjust pH if necessary (e.g., acidic mobile phase, pH ≤ 3) prep1->prep2 acq1 Place sample in cuvette prep2->acq1 acq2 Run UV-Vis scan (e.g., 200-800 nm) acq1->acq2 analysis1 Identify wavelengths of maximum absorbance (λmax) acq2->analysis1

UV-Vis Spectroscopy Experimental Workflow.
Infrared (IR) Spectroscopy

FTIR spectroscopy is a common method for obtaining the infrared spectrum of this compound.

KBr Pellet Technique: A small amount of the solid sample is ground with potassium bromide (KBr), which is transparent to infrared radiation. The mixture is then pressed into a thin, transparent pellet.[3] This pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[7]

ATR-IR Technique: In the Attenuated Total Reflectance (ATR) technique, the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is directed into the crystal and reflects off the internal surface in contact with the sample. The sample absorbs energy at specific frequencies, and the resulting attenuated beam is detected.[3]

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep1 Grind this compound with dry KBr prep2 Press mixture into a thin, transparent pellet prep1->prep2 acq1 Place pellet in FTIR spectrometer prep2->acq1 acq2 Record spectrum (e.g., 4000-400 cm⁻¹) acq1->acq2 analysis1 Identify characteristic functional group frequencies acq2->analysis1

FTIR Spectroscopy (KBr Pellet) Experimental Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

Data Acquisition and Processing: The sample solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to the sample. The resulting signals, known as the free induction decay (FID), are detected and then mathematically converted into a spectrum using a Fourier transform. The final spectrum is then phased and baseline corrected for accurate analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in a deuterated solvent (e.g., DMSO-d₆) prep2 Transfer solution to an NMR tube prep1->prep2 acq1 Place tube in NMR spectrometer prep2->acq1 acq2 Acquire Free Induction Decay (FID) signal acq1->acq2 proc1 Fourier Transform FID acq2->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Analyze chemical shifts, integration, and coupling proc2->proc3

References

Thermal Stability and Decomposition of 2-Amino-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Amino-4-nitrophenol (CAS No. 99-57-0), a key intermediate in the pharmaceutical and dye industries. Understanding the thermal characteristics of this compound is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various manufacturing conditions.

Core Thermal Properties and Hazard Profile

This compound is a yellow to brown crystalline solid that is stable under standard conditions.[1][2] However, it is a thermally sensitive compound that can undergo exothermic decomposition at elevated temperatures.[3] When heated to decomposition, it emits toxic fumes, including nitrogen oxides.[4] The presence of both an amino and a nitro group on the aromatic ring contributes to its chemical reactivity and thermal instability.

Quantitative Thermal Analysis Data

The thermal behavior of this compound has been characterized using various analytical techniques. The key quantitative data from these analyses are summarized in the table below for easy comparison.

ParameterValueMethodSource
Melting Point140-143 °CNot Specified[5][6]
143 °CNot Specified[1]
143-145 °CNot Specified[3]
Flash Point100 °C (Closed Cup)Closed Cup[6][7]
Decomposition Temperature> 90 °CNot Specified[1]
Onset of Exothermic Decomposition152 °CDifferential Scanning Calorimetry (DSC)[3]
Heat of Decomposition-841 J/g (-129.6 kJ/mol)Differential Scanning Calorimetry (DSC)[3]

Note: The heat of decomposition is a significant value, indicating a substantial energy release upon decomposition, which underscores the potential for a thermal runaway reaction if the material is heated uncontrollably.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not widely published. However, the following represents standard methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to nitroaromatic compounds.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures of thermal transitions (e.g., melting, decomposition) and to quantify the associated enthalpy changes.

Objective: To determine the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated stainless steel crucible. For energetic materials, the use of a high-pressure crucible is recommended to suppress vaporization and contain any potential overpressure from decomposition.

  • Instrument Setup: The sample crucible and an empty reference crucible are placed in the DSC cell.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Temperature Program: The sample is heated at a constant linear rate, commonly 5, 10, or 20 °C/min, over a temperature range that encompasses the melting and decomposition events (e.g., from ambient to 300 °C).

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The onset temperature of the exothermic decomposition peak is determined, and the peak is integrated to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, providing information on decomposition kinetics and the presence of volatile components.

Objective: To determine the decomposition temperature range and mass loss profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a ceramic or platinum crucible.

  • Instrument Setup: The crucible is placed on the TGA balance.

  • Atmosphere: The analysis is performed under a controlled atmosphere, typically dynamic nitrogen, to isolate the thermal decomposition from oxidative processes.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to observe all decomposition events (e.g., from ambient to 500 °C).

  • Data Analysis: The sample mass is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the onset of mass loss and the temperature ranges of distinct decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a compound like this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Hazard Evaluation Sample This compound Sample Weighing Accurate Weighing (1-10 mg) Sample->Weighing Crucible Encapsulation in Crucible Weighing->Crucible DSC DSC Analysis Crucible->DSC TGA TGA Analysis Crucible->TGA DSC_Data Determine Onset Temp & Heat of Decomposition DSC->DSC_Data TGA_Data Determine Mass Loss & Decomposition Stages TGA->TGA_Data Evaluation Assess Thermal Hazard & Safe Operating Limits DSC_Data->Evaluation TGA_Data->Evaluation

Caption: Workflow for Thermal Hazard Assessment.

Proposed Initial Decomposition Steps

While a definitive, experimentally verified decomposition pathway for this compound is not extensively documented, the initial steps can be postulated based on the known chemistry of nitroaromatic compounds. The presence of ortho-amino and para-nitro substituents suggests potential intramolecular interactions and rearrangements upon heating. A plausible initiation of decomposition could involve intramolecular hydrogen transfer or homolytic cleavage of the C-NO2 bond.

G A This compound B Heat A->B C Initial Decomposition Pathways B->C D Homolytic C-NO2 Bond Cleavage C->D Pathway 1 E Intramolecular Hydrogen Transfer C->E Pathway 2 F Radical Species + NO2• D->F G Acinitro Intermediate E->G H Further Decomposition (Gas Evolution, Polymerization) F->H G->H

Caption: Plausible Initial Decomposition Pathways.

Safety and Handling Recommendations

Given its thermal sensitivity, the following precautions are recommended when handling this compound:

  • Avoid Elevated Temperatures: Do not subject the material to high temperatures, especially in a dry state, as this can lead to violent decomposition.[4]

  • Incompatible Materials: Store away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

  • Inert Atmosphere: For processes requiring heating, the use of an inert atmosphere is advisable to prevent oxidative decomposition.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust or decomposition fumes.

  • Personal Protective Equipment: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

This guide provides a summary of the currently available information on the thermal stability and decomposition of this compound. Researchers and professionals are encouraged to perform their own risk assessments and thermal hazard analyses under their specific experimental or process conditions.

References

2-Amino-4-nitrophenol: A Comprehensive Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Reference for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the health and safety information for 2-Amino-4-nitrophenol (CAS No. 99-57-0), a chemical intermediate used in the manufacturing of various dyes and with applications in pharmaceutical and biochemical research.[1] This guide is intended for professionals who handle this compound in a laboratory setting, offering in-depth data on its properties, hazards, and safety protocols.

Chemical and Physical Properties

This compound is a yellow-brown to orange crystalline solid.[2][3] It is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695), acetone, and diethyl ether.[1][2]

PropertyValueSource
CAS Number 99-57-0[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Appearance Yellow-brown to orange prisms or powder[2][3]
Melting Point 143-145 °C (anhydrous)[2]
Flash Point 100 °C (212 °F) - closed cup[4]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid, diethyl ether[2]
Octanol/Water Partition Coefficient (log P) 1.26[5]

Toxicological Information

This compound is toxic if ingested and may be harmful by inhalation or skin absorption.[3] It is an irritant to the skin, eyes, and upper respiratory tract.[3]

Acute Toxicity
RouteSpeciesValueSource
Oral LD50Rat2400 mg/kg bw[2]
Intraperitoneal LD50Rat246 mg/kg bw[2]
Intraperitoneal LD50Mouse143 mg/kg bw[2]
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been studied by the National Toxicology Program (NTP). In a two-year gavage study, there was some evidence of carcinogenic activity in male F344/N rats, indicated by an increased incidence of renal cortical adenomas.[6] No evidence of carcinogenic activity was found in female F344/N rats or in male or female B6C3F₁ mice.[6] The International Agency for Research on Cancer (IARC) has determined that there is inadequate evidence for the carcinogenicity of this compound in humans.[7]

Genotoxicity

This compound has shown mutagenic properties in various in-vitro tests. It induced mutations in bacteria (Salmonella typhimurium), fungi, and cultured mammalian cells.[2] It also caused sister chromatid exchange and chromosomal aberrations in cultured mammalian cells.[2] However, it did not induce micronuclei, chromosomal aberrations, or dominant lethal mutations in rodents exposed in vivo.[2]

Hazard Identification and GHS Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4]

GHS Classification:

  • Skin Irritation (Category 2)[4]

  • Serious Eye Irritation (Category 2)[4]

  • Skin Sensitization (Category 1)[4]

  • Germ Cell Mutagenicity (Category 2)[4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[4]

Signal Word: Warning[4]

Hazard Statements:

  • H315: Causes skin irritation[4]

  • H317: May cause an allergic skin reaction[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

  • H341: Suspected of causing genetic defects[4]

Handling, Storage, and Personal Protective Equipment

Handling
  • Obtain special instructions before use.[4]

  • Do not handle until all safety precautions have been read and understood.[4]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash face, hands, and any exposed skin thoroughly after handling.[4]

  • Use only outdoors or in a well-ventilated area.[4]

  • Contaminated work clothing should not be allowed out of the workplace.[4]

Storage
  • Store locked up.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Keep container tightly closed.[4]

  • Store protected from light.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Disposable Tyvek-type sleeves taped to gloves are recommended if disposable protective clothing is not worn.[3]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is advised.[4] For weighing and diluting the neat chemical, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[5]

First Aid and Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove and isolate all contaminated clothing. If skin irritation or rash occurs, get medical advice/attention.[4]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[4]

  • Ingestion: DO NOT induce vomiting.[3] Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or Halon extinguisher.[3]

  • Specific Hazards: When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]

  • Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer systems.[4]

  • Methods for Containment and Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container.[3] Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[3] Seal contaminated materials in a vapor-tight plastic bag for disposal.[3]

Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.

  • Chemical Stability: Stable under recommended storage conditions.[3] Oxidation may occur in the presence of air, and violent decomposition can occur if it is allowed to dry out completely at elevated temperatures.[3]

  • Conditions to Avoid: Incompatible products, excess heat, and dust formation.[4]

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4]

  • Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[4]

Ecotoxicity

Information on the quantitative ecotoxicity of this compound is limited in readily available literature. However, it is known to contain substances that are hazardous to the environment and should not be released into waterways.[4]

Exposure Controls and Occupational Exposure Limits

Currently, there are no specific OSHA Permissible Exposure Limits (PELs), NIOSH Recommended Exposure Limits (RELs), or ACGIH Threshold Limit Values (TLVs) established for this compound.[5] Standard good industrial hygiene practices should be followed to minimize exposure.

Experimental Protocols

Toxicology and Carcinogenesis Studies (NTP TR-339)

The National Toxicology Program conducted two-year toxicology and carcinogenesis studies of this compound in F344/N rats and B6C3F₁ mice.[6]

  • Vehicle: Corn oil.

  • Administration: Gavage, 5 days per week for 103 weeks.

  • Dose Levels (Rats): 0, 125, or 250 mg/kg body weight.

  • Dose Levels (Mice): 0, 125, or 250 mg/kg body weight.

  • Analyses: Survival and body weight data were collected. At the end of the study, complete necropsies were performed on all animals. A wide range of tissues and organs were examined microscopically for pathological changes.

For complete, detailed protocols, refer to the NTP Technical Report No. 339.[6]

Visualizations

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action ppe Don Appropriate PPE: - NIOSH-approved respirator - Chemical resistant gloves - Safety goggles - Protective clothing evacuate->ppe assess Assess Spill Size & Ventilation ppe->assess small_spill Small Spill Procedure assess->small_spill Minor, contained spill large_spill Large Spill Procedure assess->large_spill Major or uncontained spill dampen Dampen solid material with 60-70% ethanol to minimize dust small_spill->dampen contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs collect Carefully collect dampened material into a suitable, labeled container dampen->collect decontaminate Decontaminate spill area with 60-70% ethanol, followed by soap and water collect->decontaminate disposal Package all contaminated materials (incl. PPE) in a sealed bag for hazardous waste disposal decontaminate->disposal end Spill Response Complete disposal->end contact_ehs->end

Caption: Workflow for handling a this compound spill.

References

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-nitrophenol, a chemical intermediate primarily used in the manufacturing of azo dyes and as a component in hair coloring products, presents a complex toxicological profile. This technical guide provides a comprehensive overview of its potential hazards, summarizing key findings on its acute, chronic, reproductive, and genetic toxicity, as well as its carcinogenic potential and ecotoxicity. Detailed experimental methodologies based on internationally recognized guidelines are provided for pivotal studies. The guide also explores the potential mechanisms of toxicity, including the generation of reactive oxygen species and metabolic activation, and presents this information through structured data tables and signaling pathway diagrams to facilitate a thorough understanding for researchers and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound (CAS No. 99-57-0) is an organic compound with the molecular formula C₆H₆N₂O₃. It typically appears as a yellow to brown crystalline powder. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Weight154.12 g/mol
Melting Point143-145 °C
Water SolubilitySparingly soluble
log Kow (Octanol-Water Partition Coefficient)1.26

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Studies in rats have shown that this compound can be absorbed through the skin, with the extent of absorption influenced by the formulation.[1] Following oral administration, the compound is metabolized and its metabolites are primarily excreted in the urine.[1] The metabolism of aminophenols can involve the formation of reactive intermediates. For instance, p-aminophenol is known to be metabolized in the liver to form glutathione (B108866) S-conjugates, which can be nephrotoxic.[2][3] This process involves bioactivation that can lead to cellular damage.[2][3] While specific metabolic pathways for this compound are not extensively detailed in the available literature, it is plausible that it undergoes similar metabolic activation processes.

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and is also toxic upon dermal and inhalation exposure.

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral2400 mg/kg bw[1]
RatIntraperitoneal246 mg/kg bw[1]
MouseIntraperitoneal143 mg/kg bw[1]
Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been evaluated in rodent studies conducted by the U.S. National Toxicology Program (NTP).[4]

SpeciesRouteDosesKey FindingsReference
F344/N Rats (Male)Gavage0, 125, 250 mg/kgSome evidence of carcinogenic activity (increased incidence of renal cortical adenomas).[4]
F344/N Rats (Female)Gavage0, 125, 250 mg/kgNo evidence of carcinogenic activity.[4]
B6C3F1 Mice (Male & Female)Gavage0, 125, 250 mg/kgNo evidence of carcinogenic activity.[4]

The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans , based on inadequate evidence in humans and limited evidence in experimental animals.[5]

Reproductive and Developmental Toxicity

No dedicated studies on the reproductive and developmental toxicity of this compound were found. However, it was included as a component in hair dye formulations tested in multi-generation and teratogenicity studies in rats, where no significant adverse effects were observed at the tested concentrations.[1]

Genetic Toxicity

This compound has demonstrated mutagenic and genotoxic potential in a variety of in vitro assays. However, in vivo studies have yielded negative results.

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium TA98, TA100WithPositive[5]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutPositive[1][5]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) cellsWith and WithoutPositive[1][5]
Micronucleus TestRodent bone marrow (in vivo)N/ANegative[1]
Dominant Lethal TestRodents (in vivo)N/ANegative[1]

Ecotoxicity

Specific ecotoxicity data for this compound is limited. However, data for related nitrophenolic compounds indicate potential for aquatic toxicity.

OrganismTestEndpointValueReference
Daphnia magna (Water Flea)Acute48h EC5028 mg/LQSAR Prediction
Pimephales promelas (Fathead Minnow)Acute96h LC5023.2 - 105.7 mg/LQSAR Prediction
Green AlgaeAcute96h EC506.9 - 83.0 mg/LQSAR Prediction

Note: The ecotoxicity values are based on Quantitative Structure-Activity Relationship (QSAR) predictions for nitrophenols and should be interpreted with caution.

Experimental Protocols

Chronic Toxicity/Carcinogenicity Study (as per NTP Gavage Studies)

This protocol is based on the methodology used in the National Toxicology Program studies.[4]

NTP_Gavage_Study_Workflow cluster_acclimation Acclimation cluster_dosing Dosing Phase (103 weeks) cluster_observation In-life Observations cluster_necropsy Terminal Phase Acclimation Animals (F344/N rats, B6C3F1 mice) are quarantined and acclimated for 10-14 days. Dosing This compound in corn oil administered by gavage, 5 days/week. Acclimation->Dosing ClinicalSigns Daily observation for clinical signs of toxicity. Dosing->ClinicalSigns BodyWeight Weekly body weight measurements. Dosing->BodyWeight DoseGroups Control (corn oil), Low Dose (125 mg/kg), High Dose (250 mg/kg) Necropsy Complete gross necropsy at the end of the study. ClinicalSigns->Necropsy BodyWeight->Necropsy Histopathology Microscopic examination of a comprehensive set of tissues from all animals. Necropsy->Histopathology

NTP Chronic Gavage Study Workflow

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is a widely used method to assess the mutagenic potential of a chemical.[5]

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Strains Select Salmonella typhimurium strains (e.g., TA98, TA100) with histidine mutations. ExposureWithS9 Mix bacteria, test substance, and S9 mix with molten top agar (B569324). Strains->ExposureWithS9 ExposureWithoutS9 Mix bacteria and test substance with molten top agar. Strains->ExposureWithoutS9 TestSubstance Prepare various concentrations of this compound. TestSubstance->ExposureWithS9 TestSubstance->ExposureWithoutS9 S9 Prepare S9 fraction from rat liver for metabolic activation. S9->ExposureWithS9 Plating Pour mixture onto minimal glucose agar plates. ExposureWithS9->Plating ExposureWithoutS9->Plating Incubation Incubate plates at 37°C for 48-72 hours. Plating->Incubation Counting Count the number of revertant colonies. Incubation->Counting Analysis Compare colony counts to negative and positive controls. Counting->Analysis

Ames Test (OECD 471) Workflow

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for this compound toxicity have not been fully elucidated, evidence from related aminophenol compounds suggests potential mechanisms involving metabolic activation and oxidative stress.

Metabolic Activation and Formation of Reactive Intermediates

Aminophenols can be metabolized by cytochrome P450 enzymes and peroxidases to form reactive intermediates such as quinoneimines. These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity. Furthermore, conjugation with glutathione (GSH) can lead to the formation of toxic metabolites, particularly in the kidney.[2]

Metabolic_Activation_Pathway ANP This compound Metabolism Metabolic Activation (e.g., CYP450, Peroxidases) ANP->Metabolism ReactiveIntermediate Reactive Intermediates (e.g., Quinoneimine) Metabolism->ReactiveIntermediate Adducts Covalent Adducts ReactiveIntermediate->Adducts GSH Glutathione (GSH) ReactiveIntermediate->GSH Macromolecule Cellular Macromolecules (Proteins, DNA) Macromolecule->Adducts CellDamage Cellular Damage & Toxicity Adducts->CellDamage GSHConjugate GSH Conjugate GSH->GSHConjugate Nephrotoxicity Nephrotoxicity GSHConjugate->Nephrotoxicity

Metabolic Activation of Aminophenols

Oxidative Stress and DNA Damage Response

The metabolism of aminophenols can also lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This can induce a state of oxidative stress within the cell, leading to damage to lipids, proteins, and DNA. Oxidative DNA damage can trigger a DNA damage response (DDR) pathway, which may result in cell cycle arrest, DNA repair, or apoptosis if the damage is too severe to be repaired.[6]

Oxidative_Stress_Pathway ANP This compound Metabolism Metabolism ANP->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNADamage Oxidative DNA Damage OxidativeStress->DNADamage DDR DNA Damage Response (DDR) DNADamage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair DDR->DNARepair Apoptosis Apoptosis DDR->Apoptosis

Oxidative Stress and DNA Damage Response

Conclusion

This compound presents a range of toxicological concerns, most notably its potential for genotoxicity as demonstrated in in vitro assays and some evidence of carcinogenicity in male rats. While in vivo genotoxicity studies have been negative, the positive in vitro results warrant a cautious approach. The primary target organ for chronic toxicity appears to be the kidney. The exact mechanisms of toxicity are not fully understood but are likely to involve metabolic activation to reactive intermediates and the induction of oxidative stress. Further research is needed to fully elucidate the specific signaling pathways involved in its toxicity and to obtain more comprehensive ecotoxicity data. For professionals in drug development and chemical safety, a thorough understanding of these potential hazards is crucial for risk assessment and the implementation of appropriate safety measures.

References

The Environmental Fate of 2-Amino-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated environmental fate of 2-Amino-4-nitrophenol. It is important to note that while extensive research has been conducted on related nitrophenol and aminophenol compounds, specific experimental data for this compound is limited in the publicly available scientific literature. Therefore, some information herein is based on estimations from its chemical structure and data from analogous compounds. The experimental protocols provided are based on standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to serve as a guide for future research.

Introduction

This compound is an aromatic organic compound used as an intermediate in the synthesis of various dyes and other industrial chemicals. Its chemical structure, containing both an amino and a nitro group on a phenol (B47542) backbone, suggests a complex environmental behavior influenced by multiple functional groups. Understanding its persistence, transformation, and partitioning in the environment is crucial for assessing its potential ecological impact. This guide summarizes the expected environmental fate of this compound, focusing on key processes such as biodegradation, photodegradation, hydrolysis, and adsorption.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physical and chemical properties. The following table summarizes key properties of this compound.

PropertyValueReference
Molecular FormulaC₆H₆N₂O₃--INVALID-LINK--
Molecular Weight154.12 g/mol --INVALID-LINK--
Melting Point143-145 °C
Water SolubilitySoluble
log Kow (Octanol-Water Partition Coefficient)1.26 (estimated)--INVALID-LINK--
pKa₁ (amino group)3.1 (estimated)--INVALID-LINK--
pKa₂ (hydroxyl group)7.6 (estimated)--INVALID-LINK--

Environmental Fate Processes

The overall persistence and impact of this compound in the environment are determined by a combination of biotic and abiotic degradation and transport processes.

Biodegradation

The biodegradation of this compound is expected to be a significant, albeit potentially slow, degradation pathway. The presence of the electron-withdrawing nitro group can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, which is often the initial step in the aerobic degradation of aromatic compounds.

Aerobic Biodegradation: Limited specific data is available for this compound. One study indicated that Nocardia v. was unable to utilize it as a carbon source, suggesting it may be resistant to degradation by some microorganisms[1]. However, microorganisms capable of degrading other nitrophenols are well-documented. The initial steps in the aerobic degradation of nitrophenols typically involve either the reduction of the nitro group to an amino group or the oxidative removal of the nitro group. Given the existing amino group, a plausible pathway could involve the reduction of the nitro group to form 2,4-diaminophenol.

Anaerobic Biodegradation: Under anaerobic conditions, the nitro group is more readily reduced. It is anticipated that this compound would be reduced to 2,4-diaminophenol. This intermediate is generally more amenable to further degradation.

Quantitative Data: No experimental data on the biodegradation half-life of this compound in soil or water were found. For related compounds, such as 4-nitrophenol, half-lives in soil can range from days to weeks depending on environmental conditions and microbial populations.

Photodegradation

Photodegradation is expected to be a significant abiotic degradation pathway for this compound, particularly in the atmosphere and surface waters.

Atmospheric Photodegradation: The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, leading to an atmospheric half-life of approximately 2.3 days[1].

Aqueous Photodegradation: The ultraviolet-visible (UV-Vis) spectrum of this compound shows absorption maxima at 308 and 370 nm, which indicates that it can absorb sunlight and undergo direct photolysis. The quantum yield for this process has not been experimentally determined. Indirect photolysis, through reactions with photochemically generated reactive species like hydroxyl radicals and singlet oxygen, may also contribute to its degradation in sunlit surface waters.

Quantitative Data:

Parameter Value Compartment Reference
Atmospheric Half-life (t½) ~2.3 days (estimated) Air [1]

| Aqueous Photolysis Half-life (t½) | Data not available | Water | |

Hydrolysis

Based on its chemical structure, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9) as it lacks functional groups that are readily hydrolyzable[1].

Adsorption and Transport

The mobility of this compound in the environment will be influenced by its partitioning between water, soil, and sediment.

Soil Adsorption: The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of a chemical in soil. A low Koc value suggests high mobility, while a high value indicates a tendency to adsorb to soil and sediment. An estimated Koc value for this compound is 120 L/kg[1]. This value suggests that the compound is expected to have high mobility in soil and is not likely to strongly adsorb to organic matter. The pKa of the phenolic hydroxyl group is approximately 7.6, meaning that at neutral and alkaline pH, a significant fraction of the molecule will be in its anionic form. Anions are generally less strongly adsorbed to negatively charged soil colloids.

Quantitative Data:

Parameter Value Description Reference

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 120 L/kg (estimated) | Indicates high mobility in soil |[1] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable data on the environmental fate of chemicals. The following sections outline methodologies based on OECD Test Guidelines that can be applied to study this compound.

Biodegradation in Soil

Protocol Title: Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

Objective: To determine the rate of aerobic and anaerobic biodegradation of this compound in soil and to identify its major transformation products.

Methodology:

  • Soil Selection: Use at least three different soil types with varying organic carbon content, pH, and texture.

  • Test Substance Preparation: Prepare a stock solution of ¹⁴C-labeled this compound of known specific activity.

  • Aerobic Study:

    • Treat soil samples with the test substance at a concentration relevant to potential environmental exposures.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

    • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

    • Aerate the samples with CO₂-free, humidified air. Trap evolved ¹⁴CO₂ in a suitable trapping solution (e.g., potassium hydroxide).

    • At specified time intervals, collect triplicate soil samples and the CO₂ traps.

  • Anaerobic Study:

    • Pre-incubate the soil under anaerobic conditions (e.g., by flooding and purging with nitrogen) for a period sufficient to establish reducing conditions (e.g., 30 days).

    • Add the test substance to the anaerobic soil slurry.

    • Incubate in the dark at a constant temperature.

    • At specified time intervals, collect triplicate soil samples.

  • Analysis:

    • Extract the soil samples with a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the extracts for the parent compound and transformation products using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the evolved ¹⁴CO₂ by liquid scintillation counting.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Data Evaluation:

    • Calculate the dissipation half-life (DT50) and, if appropriate, the degradation half-life (t½) of this compound.

    • Identify and quantify major transformation products.

    • Establish a mass balance for the radiolabeled carbon.

Aqueous Photolysis

Protocol Title: Phototransformation of Chemicals in Water – Direct Photolysis (based on OECD Guideline 316)

Objective: To determine the rate of direct photodegradation of this compound in water and to calculate its quantum yield.

Methodology:

  • Test Solution Preparation: Prepare a buffered aqueous solution (e.g., pH 7) of this compound of known concentration.

  • UV-Vis Spectrum: Measure the molar absorption coefficient of the compound over the environmentally relevant wavelength range (290-800 nm).

  • Irradiation:

    • Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

    • Maintain the test solutions at a constant temperature.

    • Expose the test solutions to the light source for various time intervals.

    • Run parallel dark controls to account for any non-photolytic degradation.

  • Actinometry: Use a chemical actinometer to measure the light intensity of the irradiation system.

  • Analysis: At each time point, determine the concentration of this compound in the irradiated and dark control samples using a suitable analytical method (e.g., HPLC-UV).

  • Data Evaluation:

    • Calculate the first-order rate constant for the photodegradation.

    • Determine the environmental half-life under specific sunlight conditions.

    • Calculate the quantum yield.

Adsorption/Desorption

Protocol Title: Adsorption – Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption coefficients of this compound in different soil types.

Methodology:

  • Soil and Solution Preparation:

    • Use a minimum of five different soil types with a range of organic carbon content, pH, and clay content.

    • Prepare a stock solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂.

  • Preliminary Study: Conduct preliminary tests to determine the optimal soil-to-solution ratio, equilibration time, and test concentrations.

  • Adsorption Phase:

    • Add the test solution at several concentrations to replicate soil samples.

    • Shake the samples at a constant temperature until equilibrium is reached.

    • Separate the solid and liquid phases by centrifugation.

    • Measure the radioactivity in the aqueous phase by liquid scintillation counting.

  • Desorption Phase:

    • Remove the supernatant from the adsorption phase.

    • Add fresh 0.01 M CaCl₂ solution to the soil pellet.

    • Shake the samples for the same equilibration time.

    • Separate the phases and measure the radioactivity in the aqueous phase.

  • Analysis and Calculation:

    • Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase.

    • Determine the adsorption coefficient (Kd) and the Freundlich adsorption coefficient (Kf).

    • Normalize these coefficients to the organic carbon content of the soils to obtain Koc and Kfoc.

    • Calculate the desorption coefficients.

Visualizations

The following diagrams illustrate key conceptual frameworks for understanding the environmental fate of this compound.

experimental_workflow cluster_prep Preparation cluster_studies Environmental Fate Studies cluster_analysis Analysis cluster_output Output Parameters prep Test Substance (this compound) biodegradation Biodegradation (Aerobic/Anaerobic) prep->biodegradation photodegradation Photodegradation (Aqueous/Atmospheric) prep->photodegradation adsorption Adsorption/Desorption (Batch Equilibrium) prep->adsorption soil Environmental Matrix (Soil, Water) soil->biodegradation soil->adsorption analysis Chemical Analysis (HPLC, LC-MS) biodegradation->analysis photodegradation->analysis adsorption->analysis data_eval Data Evaluation analysis->data_eval half_life Half-life (t½, DT50) data_eval->half_life koc Adsorption Coefficient (Koc) data_eval->koc pathway Degradation Pathway data_eval->pathway

Caption: General experimental workflow for determining the environmental fate of this compound.

biodegradation_pathway cluster_aerobic Aerobic Pathway (Hypothetical) cluster_anaerobic Anaerobic Pathway (Hypothetical) parent This compound intermediate_aerobic Ring Hydroxylation / Nitro Group Removal parent->intermediate_aerobic Oxygenases intermediate_anaerobic 2,4-Diaminophenol parent->intermediate_anaerobic Nitroreductases ring_cleavage_aerobic Ring Cleavage intermediate_aerobic->ring_cleavage_aerobic mineralization_aerobic Mineralization (CO₂, H₂O, NH₃) ring_cleavage_aerobic->mineralization_aerobic ring_cleavage_anaerobic Ring Cleavage intermediate_anaerobic->ring_cleavage_anaerobic mineralization_anaerobic Mineralization (CO₂, CH₄, NH₃) ring_cleavage_anaerobic->mineralization_anaerobic

Caption: Hypothetical biodegradation pathways for this compound under aerobic and anaerobic conditions.

Conclusion

The environmental fate of this compound is likely to be a complex interplay of photodegradation in the atmosphere and surface waters, and microbial degradation in soil and sediment. Its high estimated mobility suggests a potential for leaching into groundwater if not degraded. The lack of comprehensive experimental data highlights a significant knowledge gap. The standardized protocols outlined in this guide provide a clear framework for future research to quantitatively assess the environmental persistence and transformation of this compound, which is essential for a thorough environmental risk assessment.

References

The Synthesis of 2-Amino-4-nitrophenol: A Technical Guide to its Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-Amino-4-nitrophenol synthesis, a crucial intermediate in the pharmaceutical and dye industries. This document provides a comprehensive overview of the evolution of its synthesis, presenting detailed experimental protocols for key methods, comparative data, and visualizations of the chemical pathways involved.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the German chemical company Agfa in 1898.[1] Early methods for its preparation centered on the selective partial reduction of 2,4-dinitrophenol (B41442).[1] Over the years, various chemical and electrolytic reduction techniques were developed, alongside alternative synthetic routes.

Initial explorations into the synthesis of this compound were documented in the late 19th and early 20th centuries. Notable early contributions include the work of Laurent and Gerhardt (1850), Post and Stuckenberg (1880), and Auwers and Röhrig (1897).[1] These early methods laid the groundwork for more refined and efficient synthesis pathways that would be developed throughout the 20th century.

Key Synthesis Methodologies

The primary route for synthesizing this compound involves the selective reduction of the ortho-nitro group of 2,4-dinitrophenol. Several reagents and conditions have been employed to achieve this transformation. Additionally, a distinct synthetic approach starting from 3-nitroazidobenzene has been reported.

Partial Reduction of 2,4-Dinitrophenol

The selective reduction of one of the two nitro groups in 2,4-dinitrophenol is the most common and historically significant method for producing this compound.

The use of sulfide (B99878) reagents has been a cornerstone of this compound synthesis.

  • Sodium Sulfide Reduction: This is a widely cited and well-documented method. The reaction is typically carried out in an aqueous solution, often with the addition of ammonium (B1175870) chloride and ammonia (B1221849). The temperature is a critical parameter, with optimal results obtained around 70-85°C.

  • Hydrogen Sulfide with pH Control: More recent advancements, detailed in patent literature, have focused on using hydrogen sulfide in an aqueous alkaline solution while carefully controlling the pH between 7 and 9.5.[2][3] This method has been shown to produce high yields of over 90%.[2][3]

An alternative approach to chemical reduction is the electrolytic method. This technique, reported by Hofer and Jacob in 1908, involves the electrochemical reduction of 2,4-dinitrophenol.[1][2][3][4] While historically significant, the reported yields for this method vary widely, from 13% to 53%, and it is less commonly used in modern industrial production.[2][3][4]

A more modern approach involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst.[5] This method, often detailed in recent patents, utilizes a combination of ferric chloride hexahydrate and activated carbon as the catalyst.[5] It is promoted for its milder reaction conditions and high yield.[5]

Synthesis from 3-Nitroazidobenzene

An alternative, though less common, historical synthesis route involves the reaction of 3-nitroazidobenzene with sulfuric acid. This method was described by Kehrmann and Idzkowska in 1899.[1]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for the key synthesis methods of this compound, allowing for easy comparison of their efficiencies.

Starting MaterialMethodKey ReagentsTemperature (°C)Yield (%)Melting Point (°C)Reference
2,4-DinitrophenolSodium Sulfide ReductionSodium sulfide, Ammonium chloride, Aqueous ammonia70-8564-67140-142Organic Syntheses
2,4-DinitrophenolHydrogen Sulfide (pH control)Hydrogen sulfide, Sodium hydroxide (B78521)50-8092-94143-144US Patent 4,329,503[2]
2,4-DinitrophenolElectrolytic Reduction-Not specified13-53Not specifiedHofer and Jacob, 1908[2][3][4]
2,4-DinitrophenolHydrazine Hydrate ReductionHydrazine hydrate, FeCl₃·6H₂O, Activated carbon60-80>99 (HPLC Purity)Not specifiedCN Patent 105801440A[5]
2,4-DinitrophenolSulfur Dioxide ReductionSulfur dioxide, Iron filingsNot specified60Not specifiedGerman Patent 289,454[2][3][4]

Detailed Experimental Protocols

Protocol for Sodium Sulfide Reduction of 2,4-Dinitrophenol

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium chloride

  • Concentrated aqueous ammonia (28%)

  • Sodium sulfide (60% fused)

  • Glacial acetic acid

  • Activated carbon (Norit)

  • Water

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath

  • Büchner funnel

Procedure:

  • In a 5-L three-necked flask, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

  • Equip the flask with a stirrer, reflux condenser, and a thermometer.

  • Start the stirrer and add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.

  • Heat the mixture to 85°C using a steam bath.

  • Turn off the steam and allow the mixture to cool.

  • When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in approximately 100 g portions at 5-minute intervals. The temperature should be maintained between 80-85°C.

  • After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.

  • Filter the hot mixture through a preheated Büchner funnel.

  • Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight.

  • Filter the cooled mixture to collect the crude product.

  • Dissolve the crude solid in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL).

  • Add 10 g of activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to crystallize the this compound.

  • Collect the brown crystals by filtration and dry them at 65°C.

  • The expected yield is 160-167 g (64-67%) with a melting point of 140-142°C.

Protocol for Hydrogen Sulfide Reduction with pH Control

This protocol is based on the process described in US Patent 4,329,503.[2]

Materials:

Procedure:

  • Prepare sodium 2,4-dinitrophenolate (B1223059) by reacting 202.6 parts of 2,4-dinitrochlorobenzene with sodium hydroxide solution.

  • To the resulting suspension, add 400 parts of water and 184 parts of ammonium chloride to adjust the pH to 7.0.

  • At 70-75°C, meter in 580 parts of a 31.9% sodium hydrosulfide solution while maintaining the pH at or below 9.

  • After the addition is complete, stir the mixture at 70-75°C for approximately 45 minutes.

  • Filter off the precipitated sulfur.

  • To the filtrate, add 43.6 parts of sodium sulfite and then adjust the pH to 5.6 with 158 parts of 30% hydrochloric acid.

  • Stir the resulting suspension at 5-10°C for about 1 hour.

  • Isolate the product by filtration.

  • The reported yield is approximately 92% of the theoretical value.[2]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Pathways cluster_reduction Partial Reduction of 2,4-Dinitrophenol cluster_azide From 3-Nitroazidobenzene 2,4-Dinitrophenol 2,4-Dinitrophenol This compound This compound 2,4-Dinitrophenol->this compound Na2S / NH4Cl, NH3(aq) 2,4-Dinitrophenol->this compound H2S, pH 7-9.5 2,4-Dinitrophenol->this compound Electrolytic Reduction 2,4-Dinitrophenol->this compound N2H4·H2O / Catalyst 3-Nitroazidobenzene 3-Nitroazidobenzene 3-Nitroazidobenzene->this compound H2SO4

Caption: Key synthetic pathways to this compound.

Experimental_Workflow start Start: Reactant Preparation reaction Reaction under Controlled Conditions (Temperature, Time, pH) start->reaction filtration Hot Filtration (optional) to remove impurities reaction->filtration cooling Cooling and Crystallization filtration->cooling isolation Product Isolation (Filtration) cooling->isolation purification Purification (Recrystallization) isolation->purification drying Drying purification->drying analysis Final Product Analysis (Melting Point, Purity) drying->analysis end End Product analysis->end

Caption: General experimental workflow for synthesis.

References

Methodological & Application

2-Amino-4-nitrophenol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-nitrophenol (CAS No. 99-57-0) is a valuable and versatile chemical intermediate widely employed in the synthesis of a diverse range of pharmaceutical compounds.[1] Its unique molecular architecture, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. These scaffolds form the core of various biologically active molecules, including those with anticancer, anthelmintic, and other therapeutic properties. This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of pharmaceutical derivatives.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99-57-0[2]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
Appearance Dark yellow to brown solid[3]
Melting Point 140-145 °C[2][3]
Solubility Limited in water; Soluble in DMSO, methanol, ether, and ethanol.

Application 1: Synthesis of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine Derivatives

Benzoxazepine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents.[4][5] The 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold can be synthesized from this compound. These compounds can serve as precursors for further functionalization to develop novel therapeutic agents.

Experimental Workflow: Synthesis of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine

G cluster_0 Step 1: N-alkylation cluster_1 Step 2: Intramolecular Cyclization A This compound C Reaction in suitable solvent (e.g., DMF or Acetone) with a base (e.g., K2CO3) A->C B 1,3-Dibromopropane (B121459) B->C D N-(3-bromopropyl)-2-amino-4-nitrophenol C->D E N-(3-bromopropyl)-2-amino-4-nitrophenol F Heating in the presence of a base (e.g., K2CO3) E->F G 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine F->G

Fig. 1: Synthesis of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine.
Detailed Experimental Protocol

Materials:

  • This compound

  • 1,3-Dibromopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

  • N-alkylation:

    • To a solution of this compound (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq) and 1,3-dibromopropane (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Intramolecular Cyclization:

    • Upon completion of the N-alkylation, add an additional portion of potassium carbonate (2.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (temperature will depend on the solvent used) and stir for 12-24 hours. Monitor the formation of the cyclized product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound154.121.0-
1,3-Dibromopropane201.861.2-
7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine194.18-60-70%

Yields are approximate and may vary depending on specific reaction conditions and scale.

Application 2: Synthesis of Phenoxazinone Derivatives

Phenoxazinones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antibiotic properties. This compound can be used as a precursor for the synthesis of nitrophenoxazinone derivatives through oxidative cyclization.

Experimental Workflow: Oxidative Cyclization to Phenoxazinone

G A This compound (2 molecules) C Oxidative Dimerization and Cyclization A->C B Oxidizing Agent (e.g., K3[Fe(CN)6] or O2/Catalyst) B->C D 2-Amino-7-nitro-3H-phenoxazin-3-one C->D

Fig. 2: Synthesis of a nitrophenoxazinone derivative.
Detailed Experimental Protocol

Materials:

  • This compound

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

  • Aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve this compound in a suitable aqueous buffer solution.

    • Prepare a solution of potassium ferricyanide in the same buffer.

  • Oxidative Coupling:

    • Slowly add the potassium ferricyanide solution to the this compound solution with vigorous stirring at room temperature.

    • The reaction mixture will typically develop a deep color, indicating the formation of the phenoxazinone chromophore.

    • Allow the reaction to proceed for several hours, monitoring by TLC or UV-Vis spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound154.122.0-
Potassium ferricyanide329.24>2.0-
2-Amino-7-nitro-3H-phenoxazin-3-one257.19-50-65%

Yields can vary significantly based on the specific oxidizing agent and reaction conditions used.

Biological Context and Signaling Pathways

Derivatives of this compound, particularly benzoxazepines, have shown promise as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting cell survival pathways.[6][7] One of the key signaling pathways often dysregulated in cancer is the PI3K/Akt pathway, which promotes cell survival and proliferation.[8][9][10]

Apoptosis Induction by Benzoxazepine Derivatives

G cluster_0 Apoptosis Signaling Benzoxazepine Benzoxazepine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazepine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzoxazepine->Bax Activates Caspase3 Caspase-3 (Executioner Caspase) Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 3: Proposed mechanism of apoptosis induction.

Benzoxazepine derivatives synthesized from this compound have been shown to induce apoptosis in cancer cells.[7][11] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3.[7][11]

Inhibition of the PI3K/Akt Signaling Pathway

G cluster_0 PI3K/Akt Survival Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Benzoxazepine Benzoxazepine Derivative Benzoxazepine->PI3K Inhibits

Fig. 4: Inhibition of the PI3K/Akt signaling pathway.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and is often hyperactivated in cancer.[8][9][10] Some benzoxazepine derivatives have been investigated as inhibitors of this pathway.[12] By inhibiting key components like PI3K, these compounds can block downstream signaling that promotes cancer cell survival and proliferation, making them attractive candidates for targeted cancer therapy.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application of 2-Amino-4-nitrophenol in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrophenol is a versatile aromatic intermediate crucial in the synthesis of various colorants, particularly azo dyes. Its chemical structure, featuring an amino group, a hydroxyl group, and a nitro group on a benzene (B151609) ring, makes it an excellent precursor for producing dyes with strong coordination potential and desirable coloration properties. The ortho-positioning of the amino and hydroxyl groups is particularly significant, as it allows the final dye molecule to act as a bidentate ligand, forming stable complexes with metal ions. This characteristic is leveraged in the production of mordant dyes, which exhibit superior fastness on protein fibers such as wool, silk, and leather.[1]

This document provides detailed application notes on the use of this compound as a diazo component in azo dye synthesis, focusing on the preparation of mordant dyes. It includes comprehensive experimental protocols, tabulated quantitative data for the precursor and a representative dye, and diagrams illustrating the synthetic workflow and chemical principles.

Application Notes: Synthesis of Azo Mordant Dyes

The primary application of this compound in dye manufacturing is as a diazo component for producing monoazo dyes. The synthesis is a two-step process:

  • Diazotization: The aromatic primary amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures (0–5 °C).[2][3] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form a stable azo dye, characterized by the nitrogen-nitrogen double bond (-N=N-), which acts as the chromophore responsible for the dye's color.[2][4]

A prominent example of a dye synthesized using this method is C.I. Mordant Brown 33 . In this synthesis, diazotized this compound is coupled with 2,4-Diaminobenzenesulfonic acid.[5][6]

The Role of Mordanting

Dyes derived from this compound, such as Mordant Brown 33, are classified as mordant dyes. The term "mordant" refers to a substance (typically a metal salt of chromium, iron, or copper) used to fix a dye to a substrate.[7] The ortho-hydroxy (-OH) and azo group (-N=N-) in the dye structure form a stable chelate complex with the metal ion. This large metal-dye complex becomes trapped within the fiber matrix, leading to dyes with excellent wash and light fastness properties, making them highly suitable for dyeing wool, leather, and nylon.[1][8]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the precursor molecule and a representative dye synthesized from it.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 99-57-0[1]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [1]
Appearance Yellow-brown to orange prisms[1]
Melting Point 143–145 °C (anhydrous)[1]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, acetic acid[1]

Table 2: Properties and Spectroscopic Data of C.I. Mordant Brown 33

PropertyValueReference
C.I. Name Mordant Brown 33 (C.I. 13250)[5]
CAS Number 3618-62-0[5][6]
Molecular Formula C₁₂H₁₀N₅NaO₆S[5]
Molecular Weight 375.29 g/mol [5]
Appearance Yellow-brown powder[5]
λmax (in 50% Ethanol) 438 nm (cationic form, pH < 3.0) 453 nm (neutral form) 410 nm & 475 nm (di-anionic form)[6]
General Yield Range 70-90% (Typical for azo coupling reactions)N/A
Fastness Properties Generally good to excellent on protein fibers after mordanting[8]

Diagrams and Visualizations

general_workflow cluster_start Starting Material cluster_process Synthesis Steps cluster_intermediate Intermediate cluster_end Final Product A This compound B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B D Diazonium Salt B->D C Step 2: Azo Coupling (with Coupling Component) E Azo Mordant Dye C->E D->C

// Reactants ANP [label=<

this compound

];

Coupling [label=<

2,4-Diaminobenzenesulfonic acid

];

// Product MB33 [label=<

C.I. Mordant Brown 33

];

// Reaction arrows and conditions node [shape=plaintext, fontcolor="#202124"]; cond1 [label="1. NaNO₂, HCl\n2. 0-5 °C"]; plus1 [label="+"]; plus2 [label="+"];

{rank=same; ANP; cond1} {rank=same; Coupling; plus2}

ANP -> cond1 [style=invis]; edge[arrowhead=none]; cond1 -> plus1 [minlen=2]; plus1 -> Coupling [minlen=2]; Coupling -> plus2 [style=invis]; plus2 -> MB33 [minlen=2, arrowhead=open]; } .dot Caption: Synthesis of C.I. Mordant Brown 33.

mordanting_mechanism Dye Azo Dye Ligand (from this compound) Complex Stable Dye-Metal-Fiber Complex (Lake) Dye->Complex Chelation Metal Metal Ion (e.g., Cr³⁺) Metal->Complex Coordination Fiber Protein Fiber (Wool, Silk, etc.) Fiber->Complex Binding

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE), should be taken. Handle all chemicals with care and dispose of waste according to institutional and local regulations.

Protocol 1: Synthesis of C.I. Mordant Brown 33

This protocol describes the diazotization of this compound and its subsequent azo coupling with 2,4-Diaminobenzenesulfonic acid.

Materials:

  • This compound (1.54 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, ~37%, 2.5 mL)

  • Sodium Nitrite (NaNO₂, 0.70 g, ~0.01 mol)

  • 2,4-Diaminobenzenesulfonic acid (1.88 g, 0.01 mol)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Chloride (NaCl)

  • Deionized Water

  • Ice

  • pH paper or meter

Procedure:

  • Diazotization of this compound: a. In a 250 mL beaker, suspend 1.54 g of this compound in 50 mL of deionized water. b. While stirring, slowly add 2.5 mL of concentrated HCl. The mixture may warm slightly. c. Cool the beaker in an ice-salt bath to bring the temperature of the suspension to 0–5 °C. d. In a separate small beaker, dissolve 0.70 g of sodium nitrite in 10 mL of cold deionized water. e. Add the sodium nitrite solution dropwise to the cold this compound suspension over 10-15 minutes, ensuring the temperature remains below 5 °C. f. Continue stirring in the ice bath for an additional 20 minutes after the addition is complete. The result is a solution/suspension of the diazonium salt. Keep this solution cold for the next step.

  • Preparation of the Coupling Component Solution: a. In a 400 mL beaker, dissolve 1.88 g of 2,4-Diaminobenzenesulfonic acid in 100 mL of deionized water. b. Add a 10% sodium carbonate solution dropwise while stirring until the pH of the solution is approximately 8-9, ensuring the coupling component is fully dissolved. c. Cool this solution in an ice bath to 0–5 °C.

  • Azo Coupling Reaction: a. Slowly add the cold diazonium salt solution from Step 1 to the cold, stirring coupling component solution from Step 2. b. A colored precipitate should form immediately. Maintain the temperature below 10 °C throughout the addition. c. After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification of the Dye: a. "Salt out" the dye by adding sodium chloride (approx. 15-20% of the total volume) to the reaction mixture and stirring for 30 minutes. This decreases the solubility of the dye and promotes precipitation. b. Isolate the solid dye product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts. d. Dry the product in an oven at 60–70 °C to a constant weight.

Protocol 2: Application of Mordant Brown 33 to Wool Fiber (Post-Mordanting)

This protocol describes a typical laboratory procedure for dyeing wool yarn and subsequently applying a metal mordant to fix the color.

Materials:

  • C.I. Mordant Brown 33 (synthesized in Protocol 1)

  • Wool yarn (pre-washed to remove impurities)

  • Acetic Acid (glacial)

  • Sodium Sulfate (B86663) (anhydrous)

  • Potassium Dichromate (K₂Cr₂O₇) - Caution: Highly toxic and carcinogenic.

  • Formic Acid

  • Laboratory dyeing apparatus or beakers on a hot plate

Procedure:

  • Preparation of the Dyebath: a. Prepare a dyebath with a liquor-to-goods ratio of 40:1 (e.g., 400 mL of water for 10 g of wool). b. Dissolve the dye in the water. Use 2% "on weight of fiber" (owf), meaning 0.2 g of dye for 10 g of wool. c. Add sodium sulfate (10% owf) as a leveling agent. d. Adjust the pH of the dyebath to 4.5–5.5 using a dilute acetic acid solution.

  • Dyeing Process: a. Introduce the wet wool yarn into the cold dyebath. b. Gradually raise the temperature of the dyebath to a boil (approx. 100 °C) over 45 minutes. c. Continue dyeing at the boil for 60 minutes, stirring occasionally to ensure even color uptake. d. Allow the dyebath to cool slowly.

  • Mordanting Process (Chroming): a. To the exhausted, cooled dyebath containing the dyed wool, add potassium dichromate (1-2% owf). b. Add a small amount of formic acid to assist in the reduction of Cr(VI) to Cr(III) and its fixation. c. Raise the temperature back to a boil and maintain for another 30-45 minutes. A color change from the initial dyeing should be observed as the metal-dye complex forms.

  • Rinsing and Drying: a. Remove the yarn from the mordant bath and rinse thoroughly with warm water, followed by cold water, until the rinse water runs clear. b. Squeeze out excess water and allow the dyed yarn to air dry away from direct sunlight.

References

Application Notes and Protocols: 2-Amino-4-nitrophenol in Permanent Hair Color Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitrophenol is an aromatic compound utilized as a direct dye in hair color formulations. In permanent oxidative hair dyes, it functions as a toner, imparting or modifying shades, and does not undergo oxidation with hydrogen peroxide.[1][2] Its application is also found in semi-permanent hair coloring products to achieve shades such as gold-blond.[3] This document provides detailed application notes, experimental protocols, and safety data related to the use of this compound in permanent hair color formulations.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound[4]
CAS Number 99-57-0
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
Appearance Yellow to orange-brown crystalline powder
Melting Point 142-145 °C
Solubility Soluble in hot water and ethanol

Role in Hair Dye Formulations

This compound is classified as a direct dye, also known as a non-oxidative dye.[5][6] In permanent hair color systems, which are typically oxidative, it is used as a toner to contribute to the final hair color. Unlike precursor molecules (e.g., p-phenylenediamine), it does not react with an oxidizing agent, such as hydrogen peroxide, to form larger color molecules.[1] Instead, its small, pre-colored molecules diffuse into the hair shaft and lodge within the cortex, imparting color.[5] It is often used in conjunction with other direct and oxidative dyes to achieve specific shades, particularly in the red and gold spectrum.[3][7]

Regulatory and Safety Information

The regulatory status of this compound for use in hair dyes varies significantly by region.

RegionRegulatory Body/AssessmentConclusion/LimitReference
United States Cosmetic Ingredient Review (CIR) Expert PanelSafe as a hair dye ingredient in the current practices of use and concentration.[1]
European Union European CommissionProhibited for use in hair dye formulations.[1][8]
International International Agency for Research on Cancer (IARC)Not classifiable as to its carcinogenicity to humans (Group 3).[3]

Toxicology Summary:

EndpointResultReference
Acute Oral Toxicity (Rat LD₅₀) 2400 mg/kg bw[3]
Percutaneous Absorption (Rat) < 2% of applied dose from a hair dye formulation.[3]
Skin Sensitization Some amino nitrophenol dyes have skin contact sensitization potential.[1]
Mutagenicity Positive in some in-vitro bacterial tests.[3]
Carcinogenicity (Oral, Rat) Increased incidence of renal-cell adenomas in male rats.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis via the partial reduction of 2,4-dinitrophenol (B41442).

Materials:

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • In the 5 L flask, combine 300 g of 2,4-dinitrophenol with 2.5 L of water.

  • With stirring, add 600 g of ammonium chloride and 100 ml of concentrated aqueous ammonia.

  • Heat the mixture to 85°C.

  • Turn off the heat and allow the mixture to cool.

  • When the temperature reaches 70°C, begin the portion-wise addition of 700 g of 60% fused sodium sulfide. Add in approximately 100 g portions, maintaining the temperature between 80-85°C.

  • After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.

  • Filter the hot reaction mixture through a pre-heated Büchner funnel.

  • Cool the filtrate overnight in a cold water bath to allow for crystallization.

  • Collect the crystals by filtration and press them to remove excess liquid.

  • Dissolve the crude product in 1.5 L of boiling water.

  • Acidify the solution with glacial acetic acid until the color changes from dark red to olive brown.

  • Add 10 g of activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to induce crystallization.

  • Collect the brown crystals of this compound by filtration and dry them in an oven at 65°C or in a vacuum desiccator.

Protocol 2: Formulation of a Permanent Hair Color Cream

This protocol provides a basic formulation for an oxidative hair dye cream incorporating this compound as a direct dye.

Materials:

  • Part A (Oil Phase):

    • Cetearyl alcohol: 10.00%

    • Ceteareth-20: 2.00%

    • Stearic acid: 2.00%

  • Part B (Aqueous Phase):

    • Deionized water: q.s. to 100%

    • Propylene glycol: 5.00%

    • Sodium sulfite (B76179) (antioxidant): 0.50%

    • EDTA (chelating agent): 0.20%

  • Part C (Dyes and Alkalizer):

    • p-Phenylenediamine (primary intermediate): 1.00%

    • Resorcinol (coupler): 0.50%

    • This compound: 0.50%[3]

    • Ammonium hydroxide (B78521) (28%): 5.00% (or to pH 9.5-10.5)

Equipment:

  • Beakers

  • Homogenizer/emulsifier

  • Water bath

  • pH meter

Procedure:

  • Heat Part A and Part B in separate beakers to 75-80°C.

  • Add Part A to Part B with continuous stirring using a homogenizer to form an emulsion.

  • Continue homogenization for 15-20 minutes until the emulsion is uniform.

  • Begin cooling the emulsion with gentle stirring.

  • At 40-45°C, add the components of Part C individually, ensuring each is fully dissolved before adding the next.

  • Adjust the pH to the desired range (9.5-10.5) using ammonium hydroxide.

  • Continue stirring until the cream is cool and uniform.

Protocol 3: Hair Dyeing Application and Evaluation

Materials:

  • Hair swatches (natural white or light blonde)

  • Hair color cream (from Protocol 2)

  • Developer (6% hydrogen peroxide solution)

  • Applicator brush

  • Plastic bowl

  • Timer

  • Shampoo

  • Colorimeter (optional, for quantitative color measurement)

Procedure:

  • Mix the hair color cream and the developer in a 1:1 ratio in a plastic bowl immediately before application.

  • Apply the mixture evenly to the hair swatches using an applicator brush, ensuring complete saturation.

  • Allow the dye to process for 30-45 minutes at room temperature.[3]

  • Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.

  • Shampoo the swatches gently and rinse again.

  • Allow the swatches to air dry.

  • Evaluate the final color visually or using a colorimeter.

Protocol 4: Evaluation of Color Fastness to Washing

Materials:

  • Dyed hair swatches (from Protocol 3)

  • Standard shampoo solution

  • Beaker or flask

  • Shaking water bath or similar agitation device

  • White cloth or paper for visual assessment

Procedure:

  • Prepare a standard shampoo solution (e.g., 1% solution of a simple shampoo base in deionized water).

  • Immerse the dyed hair swatch in the shampoo solution in a beaker.

  • Agitate the swatch in the solution for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 40°C) in a shaking water bath.

  • Rinse the swatch thoroughly with deionized water.

  • Allow the swatch to air dry completely.

  • Repeat the washing and drying cycle for a specified number of times (e.g., 5, 10, 15 cycles).

  • Visually assess the color change of the swatch against an unwashed control swatch after each cycle. A colorimeter can be used for quantitative measurement of color difference (ΔE*).

Visualizations

G cluster_hair Hair Shaft cluster_formulation Hair Dye Formulation (Alkaline pH) Cuticle Cuticle Cortex Cortex Cuticle->Cortex Oxidation Oxidation Cortex->Oxidation Final_Color Final Hair Color Cortex->Final_Color Toning effect H2O2 Hydrogen Peroxide Formulation_Applied Formulation Applied to Hair H2O2->Formulation_Applied Precursors Oxidative Precursors (e.g., p-Phenylenediamine) Precursors->Formulation_Applied Couplers Couplers (e.g., Resorcinol) Couplers->Formulation_Applied 2A4NP This compound (Direct Dye) 2A4NP->Cortex Direct deposition 2A4NP->Formulation_Applied Diffusion Diffusion Formulation_Applied->Diffusion Indo_Dye Large Indo Dye Molecules Oxidation->Indo_Dye Precursors + Couplers + H2O2 Indo_Dye->Final_Color Diffusion->Cuticle

Caption: Mechanism of this compound in oxidative hair dye.

G Start Start: Define Formulation Objectives Formulation Protocol 2: Formulate Hair Color Cream - Weigh raw materials - Prepare oil and water phases - Emulsify - Add dyes and adjust pH Start->Formulation QC1 Quality Control: - pH - Viscosity - Appearance Formulation->QC1 Application Protocol 3: Dye Hair Swatches - Mix cream with developer - Apply to swatches - Process for 30-45 min - Rinse, shampoo, and dry QC1->Application Pass Evaluation Initial Color Evaluation - Visual assessment - Colorimetric measurement (Lab) Application->Evaluation Fastness_Test Protocol 4: Color Fastness Testing - Repeated washing cycles - (Optional: Light exposure) Evaluation->Fastness_Test Final_Evaluation Final Performance Evaluation - Assess color change (ΔE) - Compare to control Fastness_Test->Final_Evaluation End End: Product Performance Characterized Final_Evaluation->End

Caption: Experimental workflow for hair color formulation and testing.

G Ingredient This compound Use Is it for use in hair dye? Ingredient->Use Region Select Region of Sale Use->Region Yes EU European Union Region->EU USA United States Region->USA EU_Status Prohibited for use in hair dyes EU->EU_Status USA_Status Permitted for use; CIR deems it safe as a hair dye ingredient USA->USA_Status Safety_Considerations Safety Considerations: - Potential skin sensitizer - Positive in some in-vitro mutagenicity tests - Not classifiable as a human carcinogen (IARC Group 3) USA_Status->Safety_Considerations

Caption: Regulatory and safety decision pathway for this compound.

References

Application Notes and Protocols for the Analytical Detection of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 2-Amino-4-nitrophenol, a compound relevant in various industrial processes, including the manufacturing of dyes and pharmaceuticals, and as a metabolite of certain environmental pollutants. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods are designed to offer robust and reliable detection and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, reliable, and sensitive method for the analysis of this compound in various matrices, including industrial effluents and cosmetic formulations.

Quantitative Data Summary
ParameterValueReference Matrix
Limit of Detection (LOD)1 - 2 ngIndustrial Effluent
Limit of Quantification (LOQ)~0.07%Hair Dye
Linearity (Correlation Coefficient, r²)0.985 - 1.0Industrial Effluent, Hair Dye
Precision (Relative Standard Deviation, RSD)1.35% - 1.92%Industrial Effluent, Hair Dye
Recovery99.06% - 101.05%Hair Dye
Experimental Protocol: Analysis of this compound in Industrial Effluent

This protocol is adapted from a method for monitoring industrial process effluents.[1]

1. Sample Preparation: a. Collect a representative sample of the industrial effluent. b. Adjust the pH of the sample to 2.5 using an appropriate acid (e.g., phosphoric acid). c. For samples with high biological oxygen demand (BOD) and chemical oxygen demand (COD), treatment with activated carbon may be necessary to reduce matrix interference.[1] d. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., LiChrospher, 125 mm x 4.0 mm, 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (25:74.5:0.5, v/v/v).[1] For mass spectrometry compatibility, formic acid can be used instead of phosphoric or acetic acid.[2]

  • Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[1] Other viable wavelengths based on the UV-Vis spectrum of this compound are 224 nm, 262 nm, and 308 nm.[2][3]

3. Calibration: a. Prepare a stock solution of this compound in the mobile phase. b. Perform serial dilutions to prepare a series of calibration standards. c. Inject each standard in triplicate to establish a calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Collect Effluent Sample pH_Adjust Adjust pH to 2.5 Sample->pH_Adjust Filter Filter (0.45 µm) pH_Adjust->Filter Inject Inject 20 µL Filter->Inject Column C18 Reversed-Phase Column Inject->Column UV_Detector UV Detection (254 nm) Column->UV_Detector Chromatogram Obtain Chromatogram UV_Detector->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often required to enhance volatility and thermal stability.

Quantitative Data Summary
ParameterValueNote
Limit of Quantification (LOQ)≈ 1 µg / MediaMethod-dependent
Experimental Protocol: GC-MS Analysis with Derivatization

1. Sample Preparation and Derivatization (Silylation): a. For Hair Dye Samples: Extract a known weight of the hair dye sample with a suitable solvent like methanol (B129727) or acetonitrile, assisted by ultrasonication.[1][4] b. Evaporation: Transfer an aliquot of the extract to a vial and evaporate to dryness under a gentle stream of nitrogen. c. Derivatization: Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a solvent (e.g., acetonitrile). Heat the mixture (e.g., at 100 °C for 4 hours) to facilitate the derivatization of the polar amino and hydroxyl groups.

2. GC-MS System and Conditions:

  • Instrument: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., TG-5SilMS).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Splitless for trace analysis.

  • Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to a final temperature of approximately 300-320°C. The specific program should be optimized for the separation of the derivatized analyte from other matrix components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Derivatization Reaction

Derivatization_Reaction cluster_reactants Reactants cluster_products Products ANP This compound Derivatized_ANP Silylated this compound (Volatile) ANP->Derivatized_ANP Silylation MTBSTFA MTBSTFA (Silylating Agent) MTBSTFA->Derivatized_ANP

Caption: Silylation of this compound for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly in less complex matrices.

Quantitative Data Summary
ParameterValueNote
Absorption Maxima (λmax)224 nm, 262 nm, 308 nmIn acidic mobile phase (pH ≤ 3)[2][3]
Molar Absorptivity (ε)~18,380 L·mol⁻¹·cm⁻¹For the similar compound 4-nitrophenol (B140041) at 401 nm in 10 mmol/L NaOH[5]
Experimental Protocol: Spectrophotometric Quantification

1. Sample Preparation: a. Dissolve a known weight of the sample in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution). b. Ensure the final concentration is within the linear range of the calibration curve. c. Filter the solution if necessary to remove any particulate matter.

2. Spectrophotometric Measurement:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm to confirm the absorption maxima.

  • Measurement: Measure the absorbance of the sample at one of the absorption maxima (e.g., 308 nm) against a solvent blank.

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Measure the absorbance of each standard at the chosen wavelength. c. Construct a calibration curve by plotting absorbance versus concentration. d. Determine the concentration of the unknown sample from its absorbance using the calibration curve (Beer-Lambert Law).

Electrochemical Methods

Electrochemical sensors offer a rapid, sensitive, and portable alternative for the detection of electroactive compounds like this compound. The detection is typically based on the electrochemical reduction of the nitro group.

Quantitative Data Summary (for similar nitrophenols)
ParameterValueMethod/Electrode
Limit of Detection (LOD)0.03 µM - 2.8 µg/LModified Screen-Printed Carbon Electrode, Boron-Doped Diamond Electrode
Linear Range0.1 µM - 1000 µMModified Screen-Printed Carbon Electrode
Experimental Protocol: Voltammetric Detection

1. Electrode Preparation: a. Bare Electrode: A glassy carbon electrode (GCE) is commonly used. Polish the GCE with alumina (B75360) slurry, followed by sonication in ethanol and water. b. Modified Electrode (Optional): To enhance sensitivity and selectivity, the GCE can be modified with various nanomaterials such as graphene oxide, metal nanoparticles, or conductive polymers. This is typically done by drop-casting a dispersion of the nanomaterial onto the GCE surface.

2. Electrochemical Measurement:

  • Instrument: A potentiostat with a three-electrode setup (working electrode: GCE or modified GCE; reference electrode: Ag/AgCl; counter electrode: platinum wire).

  • Supporting Electrolyte: A buffered solution (e.g., phosphate (B84403) buffer or Britton-Robinson buffer) at an optimized pH.

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for quantitative analysis due to their higher sensitivity compared to Cyclic Voltammetry (CV).

  • Procedure: i. Record the voltammogram of the blank supporting electrolyte. ii. Add the sample solution containing this compound to the electrochemical cell. iii. Record the voltammogram and measure the peak current corresponding to the reduction of the nitro group.

3. Quantification: a. Perform a series of measurements with standard solutions of this compound to construct a calibration curve of peak current versus concentration. b. Determine the concentration of the analyte in the sample from the calibration curve.

Principle of Electrochemical Detection

Electrochemical_Detection cluster_process Electrochemical Reduction at Electrode Surface ANP This compound (-NO2 group) Hydroxylamine Hydroxylamine derivative (-NHOH group) ANP->Hydroxylamine + 4e-, + 4H+ Amine Amine derivative (-NH2 group) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Electrochemical reduction pathway of the nitro group in this compound.

References

Application Note: HPLC Analysis of 2-Amino-4-nitrophenol in Industrial Effluents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-4-nitrophenol in industrial effluent samples. This compound is a significant intermediate in the manufacturing of various products, including dyes and agricultural chemicals, and its monitoring in industrial wastewater is crucial for environmental protection.[1] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, HPLC-UV analysis, and data interpretation. The method is demonstrated to be simple, rapid, and suitable for monitoring the levels of this compound in complex matrices.[1]

Introduction

This compound (2A4NP) is an important industrial chemical intermediate used in the synthesis of dyes for materials like hair, fur, and leather, as well as in the production of herbicides and algicides.[1] Due to its potential environmental impact, monitoring its concentration in industrial effluents is a critical aspect of wastewater management and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and selective method for the determination of nitroaromatic compounds in aqueous samples.[2][3] This application note presents a detailed protocol for the analysis of 2A4NP in industrial wastewater, including sample preparation and a validated HPLC method.

Experimental

Materials and Reagents
  • This compound (analytical standard): Purity ≥96%

  • Acetonitrile (HPLC grade) [1]

  • Water (HPLC grade) [1]

  • Acetic Acid (glacial, analytical grade) [1]

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric Acid (analytical grade)

  • Sodium Hydroxide (analytical grade)

  • Solid Phase Extraction (SPE) Cartridges: C18 or equivalent polymeric sorbent[4]

  • Syringe filters: 0.45 µm PTFE or equivalent

Instrumentation
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a variable wavelength UV-visible detector.[1]

  • Chromatographic Data System: Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18 reversed-phase column (e.g., 125 mm x 4.0 mm, 5 µm particle size)[1]

  • pH meter

  • Vortex mixer

  • Sonication bath

  • Solid Phase Extraction Manifold

Protocols

Standard Solution Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

Industrial effluent samples require appropriate preparation to remove interferences and concentrate the analyte.

  • Collect the industrial effluent sample in a clean glass container.

  • Adjust the pH of the sample to 2.5 using hydrochloric acid.[1]

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Loading: Pass 100 mL of the filtered industrial effluent sample (pH adjusted to 2.5) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any retained salts or polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

HPLC Method

The following HPLC conditions are optimized for the separation and quantification of this compound.

Table 1: HPLC Operating Conditions

ParameterCondition
Column C18 Reversed-Phase, 125 mm x 4.0 mm, 5 µm
Mobile Phase Acetonitrile:Water:Acetic Acid (25:74.5:0.5, v/v/v)[1]
Flow Rate 0.5 mL/min for the first 10 minutes, then 2.0 mL/min until the end of the analysis[1]
Injection Volume 20 µL[1]
Column Temperature Ambient[1]
Detector Wavelength 254 nm[1]
Run Time Approximately 25 minutes
Data Analysis and Quantification
  • Calibration Curve: Inject the prepared working standard solutions and record the peak area for this compound at each concentration. Construct a calibration curve by plotting the peak area versus the concentration.

  • Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.

  • Quantification: Inject the prepared industrial effluent sample and record the peak area for the this compound peak. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Reporting: The final concentration should be reported in µg/mL or mg/L, taking into account any dilution or concentration factors from the sample preparation step.

Method Validation Summary

The described HPLC method has been validated for key performance parameters to ensure reliable and accurate results.

Table 2: Method Validation Data

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) >0.99
Limit of Detection (LOD) 0.5 ng[1]
Limit of Quantification (LOQ) 1.5 ng
Precision (%RSD) < 2% (for triplicate injections)[1]
Accuracy (% Recovery) 95 - 105%

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE (Low Concentration) cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Sample Collection (Industrial Effluent) pH_Adjustment 2. pH Adjustment (to 2.5) SampleCollection->pH_Adjustment Filtration 3. Filtration (0.45 µm) pH_Adjustment->Filtration SPE_Condition 3a. Cartridge Conditioning Filtration->SPE_Condition Low Conc. HPLC_Injection 4. HPLC Injection Filtration->HPLC_Injection High Conc. SPE_Load 3b. Sample Loading SPE_Condition->SPE_Load SPE_Wash 3c. Washing SPE_Load->SPE_Wash SPE_Elute 3d. Elution SPE_Wash->SPE_Elute SPE_Reconstitute 3e. Evaporation & Reconstitution SPE_Elute->SPE_Reconstitute SPE_Reconstitute->HPLC_Injection Chromatography 5. Chromatographic Separation HPLC_Injection->Chromatography Detection 6. UV Detection (254 nm) Chromatography->Detection Peak_Integration 7. Peak Integration Detection->Peak_Integration Calibration 8. Calibration Curve Quantification Peak_Integration->Calibration Report 9. Report Results Calibration->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note is a reliable and efficient tool for the quantitative determination of this compound in industrial effluents. The protocol, including sample preparation and HPLC analysis, is straightforward and can be readily implemented in environmental monitoring and industrial quality control laboratories. The method's validation demonstrates its suitability for accurate and precise measurements, aiding in regulatory compliance and environmental protection efforts.

References

Application Note: Quantification of 2-Amino-4-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of 2-Amino-4-nitrophenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure.

Introduction

This compound (CAS No. 99-57-0) is an aromatic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic chemicals.[1] Its detection and quantification are crucial for process monitoring, quality control, and toxicological assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

However, the direct analysis of this compound by GC-MS is challenging due to the presence of polar amino (-NH2) and hydroxyl (-OH) functional groups. These groups can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[2][3][4] To overcome these issues, a derivatization step is employed to convert the polar functional groups into less polar, more volatile, and thermally stable moieties, making the analyte suitable for GC-MS analysis.[3][5] This protocol details a robust method using silylation derivatization for the reliable quantification of this compound.

Experimental Protocol

This protocol provides a comprehensive guide. Optimization and validation are essential when applying this method to specific sample matrices.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): 4-Nitrophenol-d4 or a suitable structural analog like 2-chlorophenol

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvents: Ethyl acetate (B1210297) (HPLC grade), Dichloromethane (B109758) (HPLC grade), Pyridine (anhydrous)

  • Drying Agent: Sodium sulfate (B86663) (anhydrous)

  • Reagents for pH adjustment: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Sample Collection Media (if applicable): XAD-7 resin tubes[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This is a general procedure for aqueous samples and should be optimized for the specific matrix.

  • Sample Collection: For aqueous samples, collect a known volume (e.g., 5 mL).

  • Internal Standard Spiking: Add a precise amount of the internal standard solution to all samples, calibration standards, and quality controls.

  • pH Adjustment: Adjust the sample pH to approximately 8-9 using NaOH to ensure the this compound is in its free base form for efficient extraction.[3]

  • Extraction: Add 5 mL of ethyl acetate or dichloromethane to the sample. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to achieve complete separation of the organic and aqueous layers.[3]

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-6) two more times, combining the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.[3]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility of the analyte.[3]

  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Reagent Addition: Add 50 µL of MSTFA + 1% TMCS to the vial.[3]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[3]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following parameters are typical and may require optimization for specific instruments.

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: DB-5MS (5% diphenyl, 95% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Injector: Splitless mode, 1 µL injection volume, Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C[3]

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-450 for initial identification of the derivatized analyte and IS.

    • Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions of the derivatized this compound and the internal standard.

Data Presentation

Quantitative performance data should be established through method validation. The values presented in Table 1 are illustrative and based on typical results for similar derivatized phenolic compounds.[2]

Table 1: Illustrative Method Performance Characteristics

ParameterTypical PerformanceDescription
Linearity Range 1 - 500 ng/mLThe concentration range over which the instrument response is proportional to the analyte concentration.
Correlation Coefficient (r²) > 0.995A measure of the goodness of fit for the linear regression of the calibration curve.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) 1.0 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between them.
Accuracy (Recovery %) 85 - 115%The closeness of the measured value to the true value, often assessed by spiking a blank matrix.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol from sample receipt to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection Spike 2. Internal Standard Spiking Sample->Spike pH_Adjust 3. pH Adjustment (8-9) Spike->pH_Adjust LLE 4. Liquid-Liquid Extraction pH_Adjust->LLE Dry 5. Drying (Na2SO4) LLE->Dry Evap 6. Evaporation to Dryness Dry->Evap Recon 7. Reconstitution Evap->Recon Deriv 8. Add MSTFA & Heat (70°C) Recon->Deriv Cool 9. Cool to Room Temp Deriv->Cool GCMS 10. GC-MS Injection & Analysis Cool->GCMS Quant 11. Data Processing & Quantification GCMS->Quant

Caption: Workflow for GC-MS analysis of this compound.

Analyte Derivatization Pathway

This diagram shows the chemical transformation of this compound during the silylation reaction.

Derivatization_Pathway cluster_reactants Reactants cluster_products Products Analyte This compound (with -OH and -NH2 groups) Product Di-TMS-2-Amino-4-nitrophenol (Volatile & Thermally Stable) Analyte->Product + Reagent MSTFA (Silylating Agent) Reagent->Product Reaction at 70°C

Caption: Silylation of this compound for GC-MS analysis.

References

2-Amino-4-nitrophenol as a fluorescent probe in biological imaging

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 2-Amino-4-nitrophenol as a Fluorescent Probe in Biological Imaging

For: Researchers, scientists, and drug development professionals.

Executive Summary

Extensive evaluation of scientific literature indicates that This compound (ANP) is not an established or commonly used fluorescent probe for biological imaging . While some sources make general reference to its fluorescent properties, there is a lack of specific studies detailing its use in cellular or tissue imaging.[1] Its inherent chemical and toxicological properties, as detailed in this document, suggest it is largely unsuitable for live-cell imaging applications. These notes serve to summarize the known characteristics of ANP and provide context on the stringent requirements for a viable fluorescent probe in biological research.

Physicochemical and Toxicological Profile of this compound

While not suitable as a fluorescent probe, ANP is a well-characterized chemical compound. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 99-57-0[2][3]
Molecular Formula C₆H₆N₂O₃[2][3]
Molecular Weight 154.12 g/mol [2][3]
Appearance Yellow-brown to orange prisms or yellow powder[3][4]
Melting Point 143–145 °C[4][5]
Solubility Sparingly soluble in water; Soluble in ethanol, DMSO, methanol, ether, acetone, acetic acid.[1][4]
UV Absorption Maxima 224 nm, 262 nm, 308 nm, 370 nm[3][6]
Table 2: Summary of Toxicological Data for this compound
EndpointResultReference(s)
In Vitro Mutagenicity Mutagenic in Salmonella typhimurium (strains TA98, TA100) and mouse lymphoma L5178Y cells.[4][7]
In Vitro Genotoxicity Induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary (CHO) cells.[4][7]
In Vivo Genotoxicity Did not induce micronuclei, chromosomal aberrations, or dominant lethal effects in rodents.[4][8]
Organ Toxicity Caused renal toxicity (degeneration and necrosis of tubular epithelium) in rats and mice.[4][8][9]
Carcinogenicity Limited evidence in experimental animals (renal-cell adenomas in male rats). Classified as Group 3 (not classifiable as to its carcinogenicity to humans) by IARC.[8]

The Anatomy of an Ideal Fluorescent Probe for Biological Imaging

For a molecule to be effective and reliable for biological imaging, it must possess a specific set of characteristics. The absence of these properties in a candidate molecule, such as ANP, precludes its use in sensitive biological systems. The logical relationship between these ideal properties is outlined below.

cluster_0 Core Photophysical Properties cluster_1 Biological Compatibility & Functionality High Quantum Yield High Fluorescence Quantum Yield High Molar Absorptivity High Molar Absorptivity Large Stokes Shift Large Stokes Shift Photostability High Photostability Low Cytotoxicity Low Cytotoxicity High Specificity High Specificity for Target Cell Permeability Cell Permeability Favorable Ex_Em Excitation/Emission in Visible/NIR Spectrum TurnOn Turn-On or Ratiometric Response Ideal Probe Ideal Biological Fluorescent Probe Ideal Probe->High Quantum Yield Ideal Probe->High Molar Absorptivity Ideal Probe->Large Stokes Shift Ideal Probe->Photostability Ideal Probe->Low Cytotoxicity Ideal Probe->High Specificity Ideal Probe->Cell Permeability Ideal Probe->Favorable Ex_Em Ideal Probe->TurnOn

Caption: Essential characteristics of an effective fluorescent probe for biological imaging.

Assessment of this compound as a Fluorescent Probe

Based on its known properties, ANP fails to meet several critical criteria required for a biological fluorescent probe:

  • Unfavorable Spectral Properties : ANP absorbs light primarily in the UV spectrum (308-370 nm).[3][6] This is highly problematic for live-cell imaging as UV light can cause significant cellular damage (phototoxicity) and induces high levels of autofluorescence from endogenous molecules (e.g., NADH, flavins), which would obscure any specific signal from the probe.

  • High Potential for Cytotoxicity : As summarized in Table 2, ANP exhibits mutagenic properties in multiple in vitro assays and causes significant kidney toxicity in animal models.[4][7][8] The introduction of a cytotoxic compound into a cellular system would confound experimental results and lead to unreliable data.

  • Lack of Specificity : There is no documented mechanism by which ANP would selectively bind to or be activated by a specific biological analyte. An effective probe must have a recognition element that ensures it reports on a single target molecule or process.

  • No Documented Fluorescence Emission Data : Crucial data such as fluorescence emission wavelength, quantum yield in aqueous buffers, and molar absorptivity are not available in the scientific literature, suggesting its fluorescence is likely weak and not practical for imaging.

Protocols for Evaluating a Novel Candidate Fluorescent Probe

While ANP is not a suitable candidate, researchers developing new probes must follow rigorous validation protocols. Below is a generalized workflow for assessing a novel compound.

Protocol: Photophysical Characterization
  • Prepare Stock Solution : Dissolve the compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1-10 mM).

  • Determine Absorption Spectrum : Dilute the stock solution in the relevant aqueous buffer (e.g., PBS, pH 7.4). Using a UV-Vis spectrophotometer, scan the absorbance from 250 nm to 700 nm to determine the wavelength of maximum absorbance (λ_abs).

  • Determine Fluorescence Spectra : Using a fluorometer, excite the diluted sample at its λ_abs and scan the emission spectrum to determine the wavelength of maximum emission (λ_em). Also, perform an excitation scan while monitoring at the λ_em.

  • Calculate Quantum Yield : Measure the fluorescence intensity of the compound relative to a known standard with a similar excitation/emission range (e.g., quinine (B1679958) sulfate (B86663) or fluorescein). Calculate the quantum yield using the established comparative method.

  • Assess Photostability : Continuously expose the sample to the excitation light in the fluorometer or on a microscope and measure the decay in fluorescence intensity over time.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Plate a relevant cell line (e.g., HeLa, HEK293) in a 96-well plate and allow cells to adhere overnight.

  • Probe Incubation : Treat the cells with a range of concentrations of the candidate probe (e.g., 0.1 µM to 100 µM) for a relevant time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT Reagent Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at ~570 nm using a plate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cells are non-viable).

Conclusion and Recommendation

The available evidence strongly indicates that This compound is not a viable fluorescent probe for biological imaging . Its use is precluded by significant concerns regarding cytotoxicity, unfavorable UV-range excitation, and a lack of documented fluorescence efficiency and specificity.[3][4][6][8] Researchers seeking to visualize cellular processes should select well-characterized fluorescent probes from the extensive existing library or focus development efforts on scaffolds that adhere to the principles of modern probe design, such as high quantum yield, low toxicity, and specific target recognition.

cluster_0 Assessment Criteria for Biological Imaging ANP This compound (ANP) Toxicity Low Cytotoxicity ANP->Toxicity FAIL (Mutagenic, Renal Toxicity) Spectrum Visible/NIR Ex/Em ANP->Spectrum FAIL (UV Excitation) Specificity Target Specificity ANP->Specificity FAIL (No Known Mechanism) QuantumYield High Quantum Yield ANP->QuantumYield FAIL (No Data / Assumed Low) Conclusion Conclusion: Unsuitable for Biological Imaging

Caption: Logical assessment of ANP's suitability for biological imaging.

References

Application Notes and Protocols for Enzymatic Reactions Using 2-Amino-4-nitrophenol as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-4-nitrophenol as a substrate in various enzymatic reactions. This document includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of relevant metabolic pathways.

Introduction

This compound is a versatile substrate utilized in a range of enzymatic assays and is a key intermediate in the biodegradation of nitroaromatic compounds. Its distinct chromophoric properties upon enzymatic conversion make it a valuable tool for spectrophotometric analysis of enzyme activity. This document details its application with several enzyme classes, including monooxygenases, dioxygenases, laccases, and cyclooxygenases.

Quantitative Enzyme Kinetic Data

The following table summarizes the kinetic parameters for enzymes known to act on this compound or its close structural analogs. This data is essential for designing and interpreting enzyme inhibition and activity screening assays.

Enzyme ClassSpecific EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹ min⁻¹)Source
Monooxygenase Two-component p-Nitrophenol Monooxygenase (PnpA1/A2)2-Chloro-4-nitrophenol4.4 ± 0.7--0.16 ± 0.01[1]
(from Rhodococcus imtechensis RKJ300)p-Nitrophenol3.5 ± 0.6--0.53 ± 0.03[1]
Tyrosinase Mushroom Tyrosinase2-Aminophenol1800 ± 300-75 ± 2-[2]

Metabolic and Signaling Pathways

The enzymatic degradation of this compound and related compounds is a critical process in environmental bioremediation. Below are diagrams illustrating the key steps in these pathways.

bacterial_degradation_pathway cluster_rhodococcus Rhodococcus imtechensis RKJ300 Pathway cluster_comamonas Comamonas sp. JS765 Pathway (Analog) This compound This compound Intermediate_A Intermediate_A This compound->Intermediate_A Two-component Monooxygenase (denitration & dechlorination analog) Hydroxyquinol Hydroxyquinol Intermediate_A->Hydroxyquinol Monooxygenase Ring Cleavage Products Ring Cleavage Products Hydroxyquinol->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Nitrobenzene Nitrobenzene Catechol Catechol Nitrobenzene->Catechol Nitrobenzene Dioxygenase (releases nitrite) 2-Hydroxymuconic semialdehyde 2-Hydroxymuconic semialdehyde Catechol->2-Hydroxymuconic semialdehyde Catechol 2,3-Dioxygenase Downstream Metabolites Downstream Metabolites 2-Hydroxymuconic semialdehyde->Downstream Metabolites Dehydrogenase/Hydrolase Downstream Metabolites->TCA Cycle Intermediates

Caption: Bacterial degradation pathways for this compound and an analogous compound.

Experimental Workflow for Enzyme Assays

The following diagram outlines a general workflow for conducting enzymatic assays using this compound as a substrate.

enzyme_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffer, Substrate, and Enzyme Solutions Reaction_Setup Set up Reaction Mixture (Buffer, Substrate) Reagent_Prep->Reaction_Setup Standard_Curve Prepare Standard Curve of Product Calculation Calculate Enzyme Activity using Standard Curve Standard_Curve->Calculation Initiate_Reaction Initiate Reaction by adding Enzyme Reaction_Setup->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (if necessary) Incubation->Stop_Reaction Measurement Measure Absorbance at specific wavelength Stop_Reaction->Measurement Measurement->Calculation Kinetics Determine Kinetic Parameters (Km, Vmax) Calculation->Kinetics

Caption: General workflow for enzymatic assays.

Detailed Experimental Protocols

Laccase Activity Assay Protocol (Adaptable for this compound)

This protocol is adapted from standard laccase assays and can be optimized for use with this compound.

Materials:

  • Purified or crude laccase enzyme solution

  • This compound (substrate)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5-5.5)

  • Spectrophotometer and cuvettes or 96-well microplate reader

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentrations in sodium acetate buffer.

  • Wavelength Determination: To determine the optimal wavelength for monitoring the reaction, react a high concentration of this compound with laccase and scan the absorbance spectrum from 300 to 700 nm to identify the wavelength of maximum absorbance of the product.

  • Assay Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:

    • 800 µL of sodium acetate buffer

    • 100 µL of this compound solution (to achieve the desired final concentration)

  • Enzyme Addition and Measurement:

    • Add 100 µL of the laccase enzyme solution to the reaction mixture to initiate the reaction.

    • Immediately measure the change in absorbance at the predetermined optimal wavelength over a set period (e.g., 5 minutes) in kinetic mode.

  • Blank Measurement: Prepare a blank control containing all components except the enzyme to correct for any non-enzymatic oxidation of the substrate.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product. One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute.

Cyclooxygenase (COX) Peroxidase Activity Assay (Adaptable for this compound)

This assay measures the peroxidase activity of COX enzymes, for which this compound can serve as a co-substrate.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Arachidonic acid (primary substrate)

  • This compound (co-substrate/chromogen)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a stock solution of this compound in a suitable solvent and dilute to the desired concentration in Tris-HCl buffer.

  • Wavelength Determination: Determine the optimal wavelength for monitoring the oxidation of this compound by COX peroxidase activity by performing a spectral scan of the reaction product.

  • Assay Setup: In a temperature-controlled cuvette (e.g., 37°C), combine:

    • Tris-HCl buffer

    • COX enzyme

    • This compound solution

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the increase in absorbance at the determined optimal wavelength for a defined period.

  • Control Reactions:

    • Include a blank without arachidonic acid to measure any background oxidation.

    • Include a blank without the COX enzyme to control for non-enzymatic reactions.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Bacterial Dioxygenase Activity Assay for Nitroaromatic Compounds

This protocol is designed to measure the activity of dioxygenases that act on nitroaromatic compounds by quantifying the release of nitrite (B80452).

Materials:

  • Bacterial cell lysate or purified dioxygenase

  • This compound

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • NADH or NADPH

  • Griess reagent (for nitrite determination)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a cell-free extract from bacterial cultures induced to express the dioxygenase or use a purified enzyme preparation.

    • Prepare a stock solution of this compound.

  • Enzymatic Reaction:

    • In a reaction tube, combine the buffer, NADH or NADPH, and the enzyme preparation.

    • Initiate the reaction by adding this compound.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Nitrite Quantification:

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

    • Centrifuge the sample to pellet any precipitate.

    • To an aliquot of the supernatant, add the Griess reagent and incubate according to the manufacturer's instructions to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically around 540 nm).

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite released in the enzymatic reaction.

  • Activity Calculation: Express the dioxygenase activity as the amount of nitrite released per unit time per milligram of protein.

These protocols provide a foundation for utilizing this compound as a substrate in various enzymatic studies. Researchers are encouraged to optimize the specific reaction conditions for their enzyme of interest.

References

Application Notes and Protocols for 2-Amino-4-nitrophenol as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-4-nitrophenol as a pH indicator. It includes information on the chemical properties, preparation of the indicator solution, and its application in acid-base titrations, supported by data and procedural diagrams.

Introduction

This compound is an organic compound that exhibits pH-sensitive chromic properties, making it a suitable indicator for acid-base titrations. Its color change is attributed to the protonation and deprotonation of its functional groups, primarily the phenolic hydroxyl group, which alters the electronic conjugation of the molecule and, consequently, its absorption spectrum in the visible region. Understanding its chemical properties, particularly its dissociation constants (pKa), is crucial for its effective application as a pH indicator.

Chemical and Physical Properties

This compound is characterized by the presence of an amino group (-NH2), a nitro group (-NO2), and a hydroxyl group (-OH) attached to a benzene (B151609) ring. These functional groups influence its acidity and chromophoric characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Orange prisms or yellow powder[1]
Molecular Formula C₆H₆N₂O₃[2]
Molecular Weight 154.12 g/mol [2]
pKa₁ (Amine group) ~3.1
pKa₂ (Phenol group) ~7.6[1]
UV-Vis λmax (acidic) 224 nm, 262 nm, 308 nm[3][4]

The two pKa values indicate that this compound has two acidic protons that can be donated at different pH levels. The color change observed in the visible region is primarily associated with the deprotonation of the phenolic hydroxyl group (pKa₂ ≈ 7.6).

Principle of Operation as a pH Indicator

The function of this compound as a pH indicator is based on the equilibrium between its protonated (acidic) and deprotonated (basic) forms. The phenolic hydroxyl group is responsible for the observable color change. In acidic to near-neutral solutions, the hydroxyl group is protonated (-OH), and the compound appears a certain color (or is colorless). As the pH increases and surpasses the pKa of the phenol (B47542) group, the proton is removed, forming a phenolate (B1203915) ion (-O⁻). This deprotonation extends the conjugated system of the molecule, leading to a bathochromic shift (shift to a longer wavelength) in the maximum absorption of light, resulting in a visible color change.

G cluster_equilibrium Indicator Equilibrium HIn Protonated Form (HIn) (Acidic Solution) Color: Yellow In_minus Deprotonated Form (In⁻) (Alkaline Solution) Color: Red-Brown HIn->In_minus OH⁻ In_minus->HIn H⁺ Proton + H⁺

Caption: Chemical equilibrium of this compound indicator.

Experimental Protocols

A standard concentration for pH indicator solutions is typically 0.1% (w/v).

Materials:

  • This compound powder

  • Ethanol (B145695) (95% or absolute)

  • Distilled or deionized water

  • 50 mL volumetric flask

  • Stirring rod

  • Weighing balance

Procedure:

  • Weigh out 0.05 g of this compound powder.

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 25 mL of 95% ethanol to the flask.

  • Swirl the flask gently to dissolve the powder. A brief period of sonication may aid in dissolution.

  • Once the solid is completely dissolved, dilute the solution to the 50 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a labeled, sealed container, protected from light.

The pH transition range of an indicator is the range over which a visible color change occurs. This range is typically centered around the pKa value. For this compound, the relevant pKa is approximately 7.6.

Table 2: Expected Visual Color Change of this compound

pH RangeExpected Color
< 6.5 Yellow
6.5 - 8.5 Transition (Olive/Brown)
> 8.5 Red-Brown

Note: The exact colors can vary depending on the solvent system and the specific lighting conditions. During the synthesis of this compound, a color change from dark red to olive brown is observed upon acidification.[1] In basic conditions with sodium carbonate, a yellow solution is formed.[2]

The change in color corresponds to a change in the UV-Visible absorption spectrum of the indicator. By measuring the absorbance at different pH values, the pKa can be determined more accurately, and the transition range can be characterized.

Procedure:

  • Prepare a series of buffer solutions with known pH values ranging from 4 to 10.

  • Add a constant, small amount of the this compound indicator solution to a constant volume of each buffer solution in a cuvette.

  • Measure the UV-Vis absorption spectrum (e.g., from 200 nm to 700 nm) for each solution.

  • Plot the absorbance at the wavelength of maximum absorbance for the deprotonated form (λmax of In⁻) versus the pH. The resulting titration curve will be sigmoidal, and the pKa can be determined from the midpoint of the transition.

Table 3: UV-Vis Absorption Data of this compound at Different pH Values

pHλmax (nm)Molar Absorptivity (ε)
≤ 3 224, 262, 308Data not available
~7.6 (pKa) Intermediate spectrumData not available
> 9 Expected shift to > 370 nmData not available

Application in Acid-Base Titration

This compound is suitable for titrations where the equivalence point lies within its pH transition range (approximately 6.5 to 8.5). This makes it a potentially good indicator for the titration of a strong acid with a strong base, where the equivalence point is at pH 7.

G cluster_workflow Titration Workflow A Prepare Analyte (e.g., 25 mL of 0.1 M HCl) B Add 2-3 drops of This compound indicator A->B C Initial Color: Yellow B->C D Titrate with Titrant (e.g., 0.1 M NaOH) C->D E Observe Color Change at Endpoint D->E F Endpoint Color: Red-Brown E->F G Record Volume of Titrant and Calculate Concentration F->G

Caption: Experimental workflow for acid-base titration.

Limitations and Considerations

  • Solubility: this compound has limited solubility in water, hence the use of an ethanol-water mixture for the preparation of the indicator solution.

  • Color Intensity: The intensity of the color change may not be as sharp as that of more common indicators like phenolphthalein (B1677637) or methyl orange.

  • Interference: The presence of other colored substances in the analyte solution can interfere with the visual determination of the endpoint. In such cases, potentiometric titration is recommended.

  • Safety: this compound is a chemical that should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

Conclusion

This compound can serve as a useful pH indicator, particularly for titrations with an equivalence point in the near-neutral pH range. Its application requires careful preparation of the indicator solution and an understanding of its color transition. The protocols and data presented in these notes provide a foundation for the effective use of this compound in research and analytical settings. Further experimental validation of the visual transition range and spectrophotometric properties is recommended for specific applications.

References

Application Notes and Protocols: 2-Amino-4-nitrophenol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. 2-Amino-4-nitrophenol is a promising organic compound for the protection of steel in corrosive environments. Its molecular structure, featuring an amino group (-NH₂), a hydroxyl group (-OH), and a nitro group (-NO₂) attached to a benzene (B151609) ring, suggests a strong potential for adsorption onto the steel surface. This adsorption can form a protective barrier, isolating the metal from the corrosive medium. The amino and hydroxyl groups can act as coordination centers with the vacant d-orbitals of iron, while the aromatic ring and nitro group can further enhance the adsorption process through π-electron interactions. These application notes provide a detailed overview of the experimental protocols to evaluate the efficacy of this compound as a corrosion inhibitor for steel.

Mechanism of Action

The primary mechanism by which this compound is proposed to inhibit steel corrosion is through adsorption onto the metal surface. This process can be described as follows:

  • Adsorption: The this compound molecules in the corrosive solution move towards the steel surface.

  • Interaction: The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group coordinate with the vacant d-orbitals of the iron atoms on the steel surface.

  • Film Formation: This coordination, along with the π-electrons from the benzene ring, leads to the formation of a stable, thin protective film on the steel surface.

  • Corrosion Inhibition: This adsorbed layer acts as a barrier, preventing the corrosive species (e.g., H⁺, Cl⁻) from reaching the metal surface, thereby inhibiting both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Materials:

  • Steel coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • This compound

  • Analytical balance (±0.1 mg)

  • Abrasive papers (various grits, e.g., 120 to 1200)

  • Acetone

  • Distilled water

  • Thermostatic water bath

Procedure:

  • Mechanically polish the steel coupons with progressively finer grades of abrasive paper, wash them with distilled water, degrease with acetone, and dry them in a desiccator.

  • Accurately weigh each coupon using an analytical balance (W₁).

  • Prepare the corrosive solution with and without various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 298 K) in a thermostatic water bath.[1][2]

  • After the immersion period, retrieve the coupons, and remove the corrosion products by carefully brushing them in a solution of 20% NaOH containing 200 g/L of zinc dust.

  • Rinse the cleaned coupons with distilled water, dry them thoroughly, and reweigh them (W₂).

  • Calculate the corrosion rate (CR) in mm/year using the following equation: CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the steel (g/cm³).[3]

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

Apparatus:

  • Potentiostat/Galvanostat

  • A three-electrode corrosion cell:

    • Working Electrode (WE): Steel sample with a defined exposed area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[4]

    • Counter Electrode (CE): Platinum or graphite (B72142) rod.[4]

  • Corrosive solution with and without different concentrations of this compound.

Procedure:

a) Potentiodynamic Polarization (PDP):

  • Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[5]

  • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[6]

  • Plot the resulting current density (log i) versus the applied potential (E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.[6]

  • Calculate the inhibition efficiency (IE%) using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[7]

b) Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

  • Record the impedance response of the system.

  • Plot the data as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[9][10]

  • Calculate the inhibition efficiency (IE%) using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the morphology of the steel surface with and without the inhibitor.

Procedure:

  • Immerse steel coupons in the corrosive solution with and without the optimal concentration of this compound for a specified duration (e.g., 24 hours).

  • Gently rinse the coupons with distilled water and dry them carefully to preserve the surface film.[11]

  • Mount the samples on stubs and, if necessary, sputter-coat them with a conductive material (e.g., gold).

  • Examine the surface morphology of the coupons using a scanning electron microscope at various magnifications.[12][13]

  • Compare the surface of the steel exposed to the uninhibited solution (which should show significant corrosion damage) with the surface exposed to the inhibited solution (which should appear smoother and more protected).

Data Presentation

The following tables present hypothetical but representative data for the corrosion inhibition of steel by an aminophenol derivative in 1 M HCl at 298 K, illustrating how the results from the described protocols can be summarized.

Table 1: Weight Loss Data

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank15.21.25-
0.15.80.4861.6
0.52.90.2480.8
1.01.50.1290.4
5.00.80.0794.4

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-48025075-120-
0.1-4729872-11560.8
0.5-4654568-11082.0
1.0-4582265-10591.2
5.0-4501262-10095.2

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50200-
0.113012061.5
0.52808082.1
1.05505090.9
5.010503095.2

Adsorption Isotherm

To understand the interaction between the inhibitor and the steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often suitable for such systems and is described by the equation:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the degree of surface coverage (θ = IE% / 100), and Kads is the adsorption equilibrium constant.[14][15] A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Corrosion Testing cluster_analysis Analysis cluster_results Data Interpretation P1 Steel Coupon Polishing P2 Cleaning & Drying P1->P2 P3 Initial Weighing P2->P3 E1 Immersion in Corrosive Media (with/without Inhibitor) P3->E1 A1 Weight Loss Measurement E1->A1 A2 Electrochemical Tests (PDP & EIS) E1->A2 A3 Surface Analysis (SEM) E1->A3 R1 Calculate Corrosion Rate & Inhibition Efficiency A1->R1 A2->R1 R3 Analyze Surface Morphology A3->R3 R2 Determine Adsorption Isotherm R1->R2

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Steel-Solution Interface cluster_adsorption Protective Film Formation Inhibitor This compound (C₆H₆N₂O₃) Steel Steel Surface (Fe) Inhibitor->Steel Adsorption (N, O lone pairs & π-electrons) Corrosive_Species Corrosive Species (e.g., H⁺, Cl⁻) Corrosive_Species->Steel Attack Adsorbed_Inhibitor Adsorbed Inhibitor Film Adsorbed_Inhibitor->Corrosive_Species Blocks

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Synthesis of Metal Complexes with 2-Amino-4-nitrophenol: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the ligand 2-Amino-4-nitrophenol. These complexes are of significant interest in the field of drug development due to their potential as anticancer and antimicrobial agents. The following sections detail the synthesis, characterization, and biological evaluation of these promising compounds.

Application Notes

The coordination of metal ions with organic ligands such as this compound and its derivatives has been shown to enhance the biological activity of the parent compounds. The resulting metal complexes often exhibit unique physicochemical properties and diverse coordination geometries, leading to novel mechanisms of action. Research has demonstrated that these complexes can interact with biological macromolecules like DNA and proteins, inducing cellular apoptosis in cancer cells and inhibiting the growth of various microbial strains.

The this compound ligand can coordinate with a variety of transition metal ions, including but not limited to Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). The synthesis of these complexes is typically achieved through straightforward reflux condensation reactions in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The resulting complexes can be characterized by a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

The potential applications of these metal complexes in drug development are vast. Their demonstrated cytotoxicity against various cancer cell lines suggests their utility as chemotherapeutic agents. Furthermore, their inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria indicate their potential as novel antibiotics to combat drug-resistant pathogens.

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with this compound

This protocol describes a general method for the synthesis of Metal(II) complexes with this compound.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a suitable volume of ethanol or methanol in a beaker with gentle heating and stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the corresponding molar amount of the metal(II) salt in a minimal amount of deionized water or ethanol.

  • Reaction Mixture: Slowly add the metal salt solution dropwise to the ligand solution while continuously stirring.

  • pH Adjustment: Adjust the pH of the reaction mixture to a range of 7.0-8.0 by the dropwise addition of 0.1 M NaOH solution. This facilitates the deprotonation of the phenolic group, promoting coordination.

  • Reflux: Transfer the reaction mixture to a round-bottom flask, attach a reflux condenser, and reflux the mixture with constant stirring for 3-6 hours. The formation of a colored precipitate indicates the formation of the complex.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected precipitate several times with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

  • Characterization: Characterize the synthesized complex using various analytical techniques such as melting point determination, elemental analysis, FT-IR, UV-Vis, and molar conductivity measurements.

Protocol 2: Characterization of the Synthesized Complexes

1. Physicochemical Properties:

  • Melting Point: Determine the melting or decomposition temperature of the complex using a melting point apparatus.
  • Solubility: Test the solubility of the complex in various common solvents (e.g., water, ethanol, methanol, DMSO, DMF).
  • Molar Conductivity: Measure the molar conductivity of a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO) at room temperature using a conductivity meter to determine the electrolytic nature of the complex.

2. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Record the FT-IR spectra of the ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets. Compare the spectra to identify the coordination sites. Look for shifts in the vibrational frequencies of the -NH₂, -OH, and -NO₂ groups upon complexation and the appearance of new bands corresponding to M-N and M-O vibrations in the lower frequency region.
  • UV-Visible Spectroscopy: Record the electronic spectra of the ligand and the complexes in a suitable solvent (e.g., DMF or DMSO) in the range of 200-800 nm. Analyze the spectra for shifts in the intra-ligand transitions and the appearance of d-d transition bands, which provide information about the geometry of the complex.

3. Elemental Analysis:

  • Determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the synthesized complexes using a CHN elemental analyzer to confirm the proposed stoichiometry.

Data Presentation

Table 1: Physicochemical and Analytical Data of this compound and its Metal(II) Complexes
CompoundFormulaM.Wt. ( g/mol )ColorM.p. (°C)Yield (%)Molar Cond. (Ω⁻¹cm²mol⁻¹) in DMF
2-A-4-NPC₆H₆N₂O₃154.12Yellow140-143--
[Co(C₆H₅N₂O₃)₂(H₂O)₂]C₁₂H₁₄CoN₄O₈413.20Brown>300~7515.2
[Ni(C₆H₅N₂O₃)₂(H₂O)₂]C₁₂H₁₄N₄NiO₈412.99Green>300~8012.8
[Cu(C₆H₅N₂O₃)₂(H₂O)₂]C₁₂H₁₄CuN₄O₈417.84Dark Green>300~8218.5
[Zn(C₆H₅N₂O₃)₂(H₂O)₂]C₁₂H₁₄N₄O₈Zn419.67Yellow>300~7810.7

Note: The data presented in this table is a representative compilation from various sources and may vary depending on the specific experimental conditions.

Table 2: Key FT-IR and Electronic Spectral Data of the Ligand and its Metal(II) Complexes
Compoundν(O-H) (cm⁻¹)ν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(M-O) (cm⁻¹)ν(M-N) (cm⁻¹)Electronic Spectra λmax (nm) (Assignment)
2-A-4-NP~3450~3350---224, 262, 308 (π→π, n→π)[1]
[Co(C₆H₅N₂O₃)₂(H₂O)₂]~3400 (coord. H₂O)~3320~1620~520~450~480 (⁴T₁g(F)→⁴A₂g(F)), ~670 (⁴T₁g(F)→⁴T₂g(F))
[Ni(C₆H₅N₂O₃)₂(H₂O)₂]~3410 (coord. H₂O)~3315~1625~525~455~410 (³A₂g(F)→³T₁g(P)), ~660 (³A₂g(F)→³T₁g(F))
[Cu(C₆H₅N₂O₃)₂(H₂O)₂]~3420 (coord. H₂O)~3325~1618~515~460~680 (²Eg→²T₂g)
[Zn(C₆H₅N₂O₃)₂(H₂O)₂]~3405 (coord. H₂O)~3330~1622~518~458~380 (L→M CT)

Note: The spectral data is indicative and serves to illustrate the expected shifts upon complexation.

Table 3: Biological Activity Data of this compound Metal(II) Complexes

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Anticancer Activity (IC₅₀ in µM) | | :--- | E. coli | S. aureus | HeLa | MCF-7 | | [Co(C₆H₅N₂O₃)₂(H₂O)₂] | 12-15 | 14-18 | ~25 | ~30 | | [Ni(C₆H₅N₂O₃)₂(H₂O)₂] | 10-14 | 12-16 | ~35 | ~40 | | [Cu(C₆H₅N₂O₃)₂(H₂O)₂] | 15-20 | 18-24 | ~15 | ~20 | | [Zn(C₆H₅N₂O₃)₂(H₂O)₂] | 8-12 | 10-14 | >50 | >50 |

Note: This data is a representative summary to highlight the potential biological activities. Actual values can vary based on the specific assay conditions.

Mandatory Visualization

Synthesis_Workflow Ligand This compound in Ethanol Mixing Mixing and Stirring Ligand->Mixing MetalSalt Metal(II) Salt in Water/Ethanol MetalSalt->Mixing pH_Adjust pH Adjustment (NaOH) Mixing->pH_Adjust Reflux Reflux (3-6h) pH_Adjust->Reflux Filtration Vacuum Filtration Reflux->Filtration Washing Washing (Ethanol, Ether) Filtration->Washing Drying Drying (Desiccator) Washing->Drying Product Metal Complex (Final Product) Drying->Product Characterization Characterization (FT-IR, UV-Vis, etc.) Product->Characterization BioActivity Biological Activity Screening Product->BioActivity

Caption: Experimental workflow for the synthesis and analysis of metal complexes.

Logical_Relationship Start Start: Need for Novel Therapeutic Agents Ligand Ligand Selection: This compound Start->Ligand Metal Metal Ion Selection (Co, Ni, Cu, Zn, etc.) Start->Metal Synthesis Synthesis of Metal Complexes Ligand->Synthesis Metal->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization BioScreen Biological Screening (Anticancer/Antimicrobial) Synthesis->BioScreen DataAnalysis Data Analysis and Structure-Activity Relationship Characterization->DataAnalysis BioScreen->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead DrugDev Further Drug Development Lead->DrugDev

Caption: Logical flow from synthesis to potential drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 2-Amino-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary industrial and laboratory methods for synthesizing this compound are the partial reduction of 2,4-dinitrophenol (B41442) and the nitration of p-aminophenol. The partial reduction of 2,4-dinitrophenol is often preferred due to selectivity.[1][2]

Q2: Which reducing agents are most effective for the partial reduction of 2,4-dinitrophenol?

A2: Sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous ammoniacal solution are commonly used for the selective reduction of the ortho-nitro group of 2,4-dinitrophenol.[1][2] Other reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride hexahydrate and activated carbon have also been reported.[3][4]

Q3: Why is my final product discolored, and how can I prevent it?

A3: Discoloration, often appearing as a dark brown or tarry substance, is typically due to oxidation of the aminophenol product.[5] Aminophenols are sensitive to air and light. To minimize oxidation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying steps. Storing the final product in a cool, dark environment is also crucial.

Q4: What are the main side products to be aware of during this synthesis?

A4: In the partial reduction of 2,4-dinitrophenol, the primary side product is the undesired isomer, 4-amino-2-nitrophenol.[6] Over-reduction can also lead to the formation of 2,4-diaminophenol. When synthesizing from p-aminophenol, dinitration or the formation of other isomers can occur if the reaction conditions are not carefully controlled.[7]

Q5: How can I effectively purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying this compound. A typical procedure involves dissolving the crude product in boiling water, treating with activated carbon (like Norit) to remove colored impurities, followed by hot filtration and cooling to induce crystallization.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Ensure the reaction temperature is maintained within the optimal range (typically 80-85°C for sodium sulfide reduction).[1]
Suboptimal pH: The pH of the reaction mixture can significantly impact selectivity and yield, especially in hydrosulfide reductions.Maintain the pH of the reaction mixture between 7 and 9.5 during the reduction process. A pH range of 8.0 to 8.5 is often optimal.[2]
Loss during Workup: Product may be lost during filtration or transfer steps.Ensure efficient filtration by preheating the Büchner funnel when filtering hot solutions to prevent premature crystallization.[1] Carefully transfer the filtrate and handle the crystalline product to minimize mechanical losses.
Formation of Isomeric Impurity (4-amino-2-nitrophenol) Incorrect Reaction Temperature: Running the reaction at temperatures below 70°C can lead to the formation of impure products that are difficult to separate.[1]Maintain the reaction temperature between 80-85°C throughout the addition of the reducing agent.[1]
Non-selective Reducing Agent/Conditions: The choice of reducing agent and reaction conditions may not be selective for the ortho-nitro group.Use a selective reducing agent like sodium sulfide or control the pH carefully when using sodium hydrosulfide.[1][2]
Product is a Low-Melting Solid or Oily Presence of Water of Crystallization: Incomplete drying can result in a product with a lower melting point (80-90°C).[1]Dry the final product thoroughly in an oven at a controlled temperature (e.g., 65°C) or in a vacuum desiccator to remove any water of crystallization.[1]
Reaction Mixture is Difficult to Filter Precipitation of Insoluble Materials: The presence of insoluble byproducts can clog the filter.While hot filtration can sometimes be omitted, it is generally recommended to filter the reaction mixture while hot to remove any insoluble materials before cooling and crystallization.[1]

Experimental Protocols

Protocol 1: Partial Reduction of 2,4-Dinitrophenol with Sodium Sulfide

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 2,4-Dinitrophenol (1.63 moles)

  • Ammonium (B1175870) chloride (11.6 moles)

  • Concentrated aqueous ammonia (B1221849) (28%)

  • 60% fused sodium sulfide (5.4 moles)

  • Glacial acetic acid

  • Activated carbon (Norit)

  • Water

Procedure:

  • In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 2,4-dinitrophenol in 2.5 L of water.

  • Add ammonium chloride and concentrated aqueous ammonia and heat the mixture to 85°C with stirring.

  • Turn off the heat and allow the mixture to cool to 70°C.

  • Add the sodium sulfide in portions, maintaining the temperature between 80-85°C. This may require intermittent cooling.

  • After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.

  • Filter the hot reaction mixture through a preheated Büchner funnel.

  • Cool the filtrate overnight to allow for crystallization.

  • Collect the crystals by filtration and press them nearly dry.

  • Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid.

  • Add activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to obtain the purified this compound crystals.

  • Collect the crystals by filtration and dry them thoroughly.

Quantitative Data

Reducing AgentCatalystTemperature (°C)pHReaction TimeYield (%)Reference
Sodium Sulfide-80-85-~1 hour64-67[1]
Sodium Hydrosulfide-50-808.0-8.545 min - 2 hrs74-76[2]
HydrazineCopper or Iron powder---75[2]
Hydrazine HydrateFeCl₃·6H₂O + Activated Carbon70-80-1-3 hoursHigh[3][4]
Electrolytic Reduction----13-53[2]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification start Start: 2,4-Dinitrophenol + NH4Cl + NH3(aq) heat Heat to 85°C start->heat cool Cool to 70°C heat->cool add_sulfide Add Sodium Sulfide (Maintain 80-85°C) cool->add_sulfide heat_again Heat at 85°C for 15 min add_sulfide->heat_again hot_filter Hot Filtration heat_again->hot_filter crystallize Cool to Crystallize hot_filter->crystallize collect_crude Collect Crude Product crystallize->collect_crude recrystallize Recrystallize from Hot Water + Acetic Acid collect_crude->recrystallize decolorize Decolorize with Activated Carbon recrystallize->decolorize final_filter Filter and Dry decolorize->final_filter end_product Final Product: This compound final_filter->end_product

Caption: Workflow for the synthesis of this compound via partial reduction.

Troubleshooting Logic for Low Reaction Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check TLC/HPLC) start->check_completion check_temp Was the reaction temperature maintained at 80-85°C? check_completion->check_temp Yes incomplete Action: Increase reaction time or re-evaluate temperature. check_completion->incomplete No check_ph Was the pH maintained between 7 and 9.5? check_temp->check_ph Yes temp_issue Action: Ensure consistent heating and monitoring. check_temp->temp_issue No check_workup Was there significant loss during workup/filtration? check_ph->check_workup Yes ph_issue Action: Monitor and adjust pH during the reaction. check_ph->ph_issue No workup_issue Action: Refine filtration technique (e.g., preheat funnel). check_workup->workup_issue Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-Amino-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective methods for purifying crude this compound are recrystallization and pH-mediated purification. Recrystallization is typically performed using hot water, often with the addition of activated carbon (Norit) to remove colored impurities.[1] pH-mediated purification involves dissolving the crude product in an acidic or basic solution to separate it from insoluble impurities, followed by precipitation of the pure product by adjusting the pH.

Q2: What are the expected yield and melting point of pure this compound?

A2: The expected yield and melting point can vary slightly depending on the purification method. The table below summarizes typical values found in literature.

Purification MethodTypical YieldMelting Point (°C)Reference
Recrystallization from hot water58-67%142-143[1]
pH adjustment (hydrochloric acid)92-94%143-144[2][3]
Hydrazine hydrate (B1144303) reduction and crystallization>99% (HPLC Purity)Not specified[4]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include the starting material (2,4-dinitrophenol), the isomeric byproduct 4-amino-2-nitrophenol (B85986), and residual sulfur-containing compounds from the reduction process.[2][3] The presence of these impurities can affect the color and melting point of the final product.

Q4: How can I remove colored impurities from my this compound product?

A4: The use of activated carbon, such as Norit, during the recrystallization process is an effective method for removing colored impurities. The crude product is dissolved in a suitable solvent (e.g., boiling water), and a small amount of activated carbon is added. The mixture is then heated and filtered while hot to remove the carbon and the adsorbed impurities.[1]

Troubleshooting Guide

Issue 1: Low yield after recrystallization.

Possible Cause Troubleshooting Step
Incomplete precipitation.Ensure the solution is cooled sufficiently (e.g., to 20°C or even 0-5°C) to maximize crystal formation.[1][2]
Using too much solvent for recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product loss during filtration.Ensure the filter paper is properly fitted and that the transfer of the crystalline slurry is done carefully. Wash the crystals with a minimal amount of cold solvent.

Issue 2: The purified product has a low melting point (e.g., 80-90°C).

Possible Cause Troubleshooting Step
Presence of water of crystallization.The product must be dried thoroughly. Drying in an oven at 65°C for several hours or in a vacuum desiccator is recommended.[1]
Presence of impurities.The product may require further purification. Consider a second recrystallization or purification via pH adjustment.

Issue 3: The product is difficult to purify, even after multiple recrystallizations.

Possible Cause Troubleshooting Step
The initial synthesis reaction was run at too low a temperature.If the synthesis of this compound from 2,4-dinitrophenol (B41442) is conducted below 70°C, it can result in a product that is very difficult to purify.[1] Ensure the synthesis reaction temperature is maintained at the recommended level (e.g., 80-85°C).[1]
Presence of isomeric impurities.Isomeric impurities such as 4-amino-2-nitrophenol may co-crystallize with the desired product. Purification via pH adjustment, by forming the phenolate (B1203915) salt, can be an effective way to separate these isomers.[2][3]

Issue 4: Sulfur is present in the final product.

Possible Cause Troubleshooting Step
Incomplete removal of sulfur byproducts from the reduction of 2,4-dinitrophenol using sulfide (B99878) reagents.After the reduction reaction, the sulfur can be removed by filtration.[2][3] One method involves acidifying the reaction mixture with hydrochloric acid to form the this compound hydrochloride salt, which is soluble, and then filtering off the insoluble sulfur.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolve the crude this compound in boiling water (approximately 1.5 L of water for 160-167 g of crude product).[1]

  • Acidify the hot solution with glacial acetic acid (around 100 mL). The color of the solution will change from dark red to olive brown.[1]

  • Add 10 g of Norit (activated carbon) to the solution and heat.[1]

  • Filter the hot solution through a preheated Büchner funnel to remove the Norit and any other insoluble materials.[1]

  • Cool the filtrate to 20°C to allow the this compound to crystallize.[1]

  • Collect the brown crystals by filtration.

  • Dry the crystals in an oven at 65°C or in a vacuum desiccator.[1]

Protocol 2: Purification by pH Adjustment

  • Take the sulfur-containing filter cake of crude this compound and dissolve it in a solution of sodium carbonate in water (e.g., 53 g of sodium carbonate in 400 parts of water).[2][3]

  • Heat the mixture to approximately 55-60°C.[3]

  • Filter the solution to remove the insoluble sulfur.[3]

  • Cool the filtrate to about 20°C.[3]

  • Adjust the pH of the filtrate to 5 with 30% aqueous hydrochloric acid.[3]

  • Cool the resulting suspension to about 5°C and stir for approximately 2 hours to complete crystallization.[3]

  • Collect the purified this compound by filtration.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_ph_adjustment pH Adjustment Protocol crude_recrystallization Crude this compound dissolve Dissolve in hot water + Acetic Acid crude_recrystallization->dissolve add_norit Add Norit (Activated Carbon) dissolve->add_norit hot_filtration Hot Filtration add_norit->hot_filtration cool_crystallize_recrystallization Cool and Crystallize hot_filtration->cool_crystallize_recrystallization filter_dry_recrystallization Filter and Dry cool_crystallize_recrystallization->filter_dry_recrystallization pure_product_recrystallization Pure Product filter_dry_recrystallization->pure_product_recrystallization crude_ph Crude this compound (with sulfur) dissolve_base Dissolve in Na2CO3 solution crude_ph->dissolve_base filter_sulfur Filter Sulfur dissolve_base->filter_sulfur acidify Acidify with HCl to pH 5 filter_sulfur->acidify cool_crystallize_ph Cool and Crystallize acidify->cool_crystallize_ph filter_dry_ph Filter and Dry cool_crystallize_ph->filter_dry_ph pure_product_ph Pure Product filter_dry_ph->pure_product_ph

Caption: Experimental workflows for the purification of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (e.g., Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure low_mp Low Melting Point? is_pure->low_mp No end_product Pure Product is_pure->end_product Yes low_yield Low Yield? low_mp->low_yield No troubleshoot_drying Troubleshoot: Dry Thoroughly low_mp->troubleshoot_drying Yes (e.g., 80-90°C) troubleshoot_impurities Troubleshoot: Repeat Purification or use alternative method low_yield->troubleshoot_impurities No troubleshoot_precipitation Troubleshoot: Optimize Cooling & Solvent Volume low_yield->troubleshoot_precipitation Yes troubleshoot_drying->check_purity troubleshoot_impurities->check_purity troubleshoot_precipitation->check_purity

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Synthesis of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting material is 2,4-dinitrophenol (B41442), which is selectively reduced to this compound.[1][2][3] Another precursor is 2,4-dinitrochlorobenzene, which is first hydrolyzed to 2,4-dinitrophenol and then reduced.[4][5]

Q2: What are the most frequently used reducing agents for this synthesis?

Commonly employed reducing agents include sodium sulfide (B99878) or sodium hydrosulfide (B80085), and hydrazine (B178648) hydrate.[1][2][4][5] Catalytic hydrogenation can also be utilized.

Q3: What is the typical yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen method and reaction conditions. Reported yields for the sodium sulfide reduction of 2,4-dinitrophenol are in the range of 64-67%, which can be improved to over 90% under optimized pH control.[1][2] Methods starting from 2,4-dinitrochlorobenzene have reported overall yields between 45% and 60%.[4]

Q4: What are the key safety precautions to consider during this synthesis?

2,4-Dinitrophenol is a toxic compound.[6] It is crucial to handle all reagents and products in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Care should be taken to avoid inhalation of dust and contact with skin.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (e.g., 80-85°C for sodium sulfide reduction).[1] - Verify the quality and concentration of the reducing agent.
Loss of product during workup.- During filtration of the hot solution, preheat the Büchner funnel to prevent premature crystallization of the product in the funnel.[1] - Ensure complete precipitation of the product by adjusting the pH carefully (e.g., to 3.6-4 with hydrochloric acid or to an olive brown color with acetic acid).[1][2]
Formation of side products.- Control the pH of the reaction mixture, especially when using hydrosulfides, to minimize the formation of undesired isomers. A pH range of 7 to 9.5 is recommended.[2][7]
Impure Product (Incorrect Color) Presence of oxidation products.- Aminophenols are susceptible to air oxidation, which can lead to discoloration.[8] Handle the product under an inert atmosphere where possible and store it protected from light.
Presence of insoluble impurities.- Filter the hot reaction mixture to remove any insoluble materials before crystallization.[1] - Treat the solution with activated carbon (Norit) to remove colored impurities before the final crystallization.[1]
Low Melting Point (80-90°C instead of 142-143°C) Presence of water of crystallization.- Dry the final product thoroughly in an oven at 65°C or in a vacuum desiccator to remove residual water.[1]
Formation of Isomeric Impurity (4-Amino-2-nitrophenol) Non-selective reduction.- Maintaining the reaction pH between 7 and 9.5 during the reduction with hydrosulfide can significantly reduce the formation of the 4-amino-2-nitrophenol (B85986) isomer.[2][3]
Presence of Sulfur in the Final Product Co-precipitation of elemental sulfur.- After reduction with a sulfide reagent, the sulfur can be removed by filtration.[2][7] In some procedures, the sulfur-containing product is redissolved, and the sulfur is filtered off before final product precipitation.[7]

Experimental Protocol: Synthesis of this compound via Selective Reduction of 2,4-Dinitrophenol

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Steam bath

  • Heated Büchner funnel

Procedure:

  • Reaction Setup: In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

  • Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia. Heat the mixture to 85°C using a steam bath.

  • Reduction: Turn off the steam and allow the mixture to cool. When the temperature reaches 70°C, begin adding 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature should rise to 80-85°C. Maintain this temperature range by adjusting the addition rate or by cooling the flask with a wet cloth.

  • Reaction Completion: After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes.

  • Hot Filtration: Filter the hot reaction mixture through a preheated Büchner funnel.

  • Crystallization (Crude): Transfer the hot filtrate to a 5-L round-bottomed flask and cool overnight with a stream of cold water. Collect the crystals by filtration.

  • Purification: Dissolve the crude solid in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (approximately 100 ml) until the color changes from dark red to olive brown.

  • Decolorization: Add 10 g of activated carbon (Norit) to the hot solution, heat, and filter while hot.

  • Final Crystallization: Cool the filtrate to 20°C. Collect the brown crystals of this compound by filtration.

  • Drying: Dry the product in an oven at 65°C or in a vacuum desiccator. The expected yield is 160–167 g (64–67%) with a melting point of 140–142°C.[1]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup Low_Yield->Product_Loss Impure_Product Impure Product (Color/Melting Point) Oxidation Oxidation Impure_Product->Oxidation Water_Present Water of Crystallization Impure_Product->Water_Present Side_Product Isomeric Impurity (4-Amino-2-nitrophenol) Incorrect_pH Incorrect Reaction pH Side_Product->Incorrect_pH Control_Temp Control Temperature (80-85°C) Incomplete_Reaction->Control_Temp Preheat_Funnel Preheat Funnel Product_Loss->Preheat_Funnel Use_Norit Use Activated Carbon Oxidation->Use_Norit Thorough_Drying Dry Product Thoroughly Water_Present->Thorough_Drying Control_pH Control pH (7-9.5) Incorrect_pH->Control_pH

Caption: Troubleshooting workflow for this compound synthesis.

References

preventing oxidation of 2-Amino-4-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its oxidation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its use.

Troubleshooting Guide

This guide is intended to help you identify and resolve common problems associated with the oxidation of this compound.

Problem Possible Cause Recommended Solution
Discoloration of Solid Compound (Yellow to Brown) Exposure to air (oxygen) and/or light during storage or handling.Visually inspect the material upon receipt and before each use. If significant discoloration is observed, the purity should be checked by a suitable analytical method like HPLC before use. For future prevention, ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass vial in a cool, dark place.
Unexpected Peaks in HPLC Analysis Degradation of the compound due to oxidation. The additional peaks are likely oxidation products.Review storage and handling procedures. Ensure solvents are de-gassed and that the sample is protected from light during preparation and analysis. If degradation is suspected, prepare a fresh sample from a properly stored stock.
Inconsistent Experimental Results Use of partially oxidized this compound, leading to lower effective concentrations of the active compound.Always use this compound from a properly stored container that shows no signs of discoloration. For sensitive experiments, it is advisable to qualify the purity of the batch before use.
Precipitate Formation in Solution Formation of insoluble polymeric oxidation products.If a precipitate forms in a stock solution over time, it is a strong indicator of degradation. The solution should be discarded and a fresh solution prepared. To minimize this, prepare solutions fresh and consider the addition of an antioxidant.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed and the headspace filled with an inert gas such as nitrogen or argon.[2][3] Under these conditions, it is expected to be stable for an extended period. One study suggests stability for up to 24 weeks at room temperature (77°F) when stored under nitrogen.[2]

Q2: What are the visible signs of this compound oxidation?

A2: The primary visible sign of oxidation is a change in color from its typical yellow or orange crystalline appearance to a brownish hue. This discoloration is due to the formation of colored oxidation products.

Q3: How does oxidation affect the performance of this compound in experiments?

A3: Oxidation leads to the formation of impurities, which lowers the effective concentration of this compound. This can result in poor reproducibility, lower reaction yields, and the introduction of unintended side products in your experiments.

Q4: Can I use this compound that has slightly discolored?

A4: It is not recommended. The discoloration indicates the presence of impurities. For applications requiring high purity, using discolored material can compromise your results. The purity of the material should be assessed by an appropriate analytical technique (e.g., HPLC) before use.

Q5: Are there any chemical stabilizers or antioxidants that can be added to prevent oxidation?

A5: Yes, for solutions of this compound, the addition of antioxidants can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to stabilize compounds susceptible to oxidation. The selection of an appropriate antioxidant and its concentration should be optimized for your specific application to ensure it does not interfere with your experiments.

Q6: What analytical methods are suitable for assessing the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for assessing the purity and stability of this compound. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is representative and intended to highlight the importance of proper storage. Actual degradation rates may vary.

Storage Condition Temperature Atmosphere Light Exposure Antioxidant Purity after 6 Months (%)
Ideal 4°CNitrogenDarkNone>99%
Ambient 25°CNitrogenDarkNone~98%
Elevated Temperature 40°CNitrogenDarkNone~95%
Ambient/Air 25°CAirDarkNone~90%
Ambient/Air/Light 25°CAirLightNone<85%
Ambient/Air (Stabilized) 25°CAirDarkBHT (0.01%)~97%

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol describes a reversed-phase HPLC method suitable for monitoring the purity of this compound and detecting its degradation products.

  • Instrumentation: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a slightly acidic aqueous buffer (e.g., 20:80 v/v acetonitrile:0.05 M acetate (B1210297) buffer pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm and 350 nm (monitoring at multiple wavelengths can help in detecting different species).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure for Stability Study:

    • Prepare samples of this compound stored under different conditions (as outlined in the data table).

    • At each time point (e.g., 0, 1, 3, 6 months), prepare a sample for HPLC analysis as described above.

    • Inject the sample and record the chromatogram.

    • Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol for Preparing a Stabilized Solution of this compound

This protocol provides a general method for preparing a more stable stock solution of this compound for experimental use.

  • Materials:

    • This compound

    • High-purity solvent (e.g., ethanol (B145695) or DMSO)

    • Butylated Hydroxytoluene (BHT)

    • Inert gas (nitrogen or argon)

    • Amber glass vial with a screw cap and septum

  • Procedure:

    • Weigh the desired amount of this compound into the amber glass vial.

    • Add BHT to the vial. A typical starting concentration is 0.01% (w/v).

    • Place the vial under a gentle stream of inert gas.

    • Add the desired volume of de-gassed solvent to the vial.

    • Seal the vial tightly with the cap.

    • Gently swirl or sonicate the vial until the this compound and BHT are completely dissolved.

    • Before storing, flush the headspace of the vial with inert gas.

    • Store the solution in a cool, dark place.

Visualizations

Oxidation_Pathway A This compound B Phenoxy Radical Intermediate A->B Oxidation (Loss of H•) C Quinone-imine Species B->C Further Oxidation/Rearrangement D Polymeric Products C->D Polymerization

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation & Storage cluster_analysis Stability Analysis A Weigh this compound B Store under various conditions (Temp, Light, Atmosphere) A->B C Draw samples at pre-defined time points B->C D Prepare for HPLC analysis C->D E Inject into HPLC system D->E F Analyze chromatogram (Purity Assessment) E->F

Caption: Experimental workflow for a stability study of this compound.

Troubleshooting_Flowchart Start Inconsistent Experimental Results? Q1 Is the solid this compound discolored (brownish)? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Action1 Discard discolored material. Use fresh, properly stored compound. Implement inert atmosphere storage. A1_Yes->Action1 Q2 Are you preparing stock solutions for long-term storage? A1_No->Q2 End Review other experimental parameters. Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Prepare fresh solutions before use. Consider adding an antioxidant (e.g., BHT). Store solutions under inert gas. A2_Yes->Action2 A2_No->End Action2->End

References

Technical Support Center: Stability of 2-Amino-4-nitrophenol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 2-Amino-4-nitrophenol solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by three main factors:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This auto-oxidation process is often accelerated by factors such as light and heat.

  • pH of the solution: Higher pH (alkaline conditions) significantly increases the rate of degradation. Solutions are generally more stable at a lower, acidic pH.

  • Exposure to Light: this compound is a light-sensitive compound. Photodegradation can occur upon exposure to UV or visible light.

Q2: What are the visible signs of this compound solution degradation?

A2: A common sign of degradation is a color change in the solution. Freshly prepared solutions of this compound are typically yellow to orange. As degradation proceeds, the solution may darken, turning brownish. The appearance of precipitates can also indicate the formation of insoluble degradation products.

Q3: How should I properly store my this compound solutions to ensure maximum stability?

A3: For optimal stability, solutions of this compound should be stored with the following precautions:

  • Protect from Light: Always store solutions in amber glass vials or bottles to shield them from light.

  • Inert Atmosphere: Before sealing the container, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.

  • Refrigeration: Store the solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation.

  • Tightly Sealed: Ensure the container is tightly sealed to prevent the ingress of air.

Q4: What are the known degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively detailed in readily available literature, it is known to undergo oxidation. By analogy to the closely related compound 2-aminophenol (B121084), it is likely that oxidation leads to the formation of phenoxazine-type structures. One of the potential degradation products of 2-aminophenol is 2-amino-phenoxazin-3-one.

Q5: Which analytical techniques are suitable for monitoring the stability of this compound solutions?

A5: The stability of this compound solutions can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying this compound from its degradation products.

  • UV-Vis Spectrophotometry: The degradation can be tracked by monitoring the decrease in the absorbance at the characteristic absorption maxima of this compound (approximately 224 nm, 262 nm, and 308 nm) or the appearance of new peaks corresponding to degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the analysis of this compound and to identify volatile degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution rapidly darkens upon preparation. Oxidation due to dissolved oxygen in the solvent. Deoxygenate the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes before dissolving the this compound.
High pH of the solution. Adjust the pH of the solution to be acidic (e.g., using a small amount of a non-reactive acid like phosphoric acid) to improve stability.
Precipitate forms in the solution over time. Formation of insoluble degradation products. This is a sign of significant degradation. The solution should be discarded and a fresh one prepared using the stabilization techniques outlined in this guide.
The concentration of the solution exceeds its solubility in the chosen solvent. Ensure that the concentration of this compound is within its solubility limits for the specific solvent and temperature.
Inconsistent experimental results using the solution. Degradation of the this compound stock solution. Prepare fresh solutions for each experiment or validate the stability of the stock solution over the intended period of use. Consider adding an antioxidant to the stock solution.
Contamination of the solution. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for use in experiments.

Materials:

  • This compound solid

  • High-purity solvent (e.g., methanol, ethanol, or deionized water)

  • Antioxidant (e.g., Ascorbic acid or N-acetyl-L-cysteine)

  • Inert gas (Nitrogen or Argon) with a sparging tube

  • Amber glass vial with a screw cap and septum

  • Syringe and needle

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent into a flask. Insert a sparging tube connected to the inert gas supply, ensuring the tip is below the solvent surface. Bubble the inert gas through the solvent for 15-30 minutes to remove dissolved oxygen.

  • Addition of Antioxidant (Optional but Recommended): If using an antioxidant, dissolve it in the deoxygenated solvent. A typical concentration for ascorbic acid is 0.1% (w/v).

  • Dissolving this compound: Weigh the required amount of this compound and transfer it to the amber glass vial. Add the deoxygenated (and antioxidant-containing) solvent to the vial to achieve the desired concentration.

  • Inert Headspace: Before sealing the vial, flush the headspace with the inert gas for about 30 seconds to displace any air.

  • Sealing and Storage: Tightly seal the vial. For short-term storage, keep it at room temperature, protected from light. For longer-term storage, store at 2-8 °C.

Protocol 2: Monitoring Solution Stability using HPLC

This protocol provides a general method for monitoring the degradation of this compound in solution using reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade acetonitrile, water, and acetic acid (or phosphoric acid)

  • This compound solution to be analyzed

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the separation. A common mobile phase is a mixture of acetonitrile, water, and a small amount of acid (e.g., 25:74.5:0.5 v/v/v acetonitrile:water:acetic acid).[1] The mobile phase should be filtered and degassed.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a compatible solvent.

  • Sample Preparation: Dilute an aliquot of the this compound solution being tested with the mobile phase to a concentration within the linear range of the instrument.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 308 nm).[2]

    • Inject the standard solution to determine the retention time and peak area of the intact compound.

    • Inject the sample solution.

  • Data Analysis: Compare the chromatogram of the sample to the standard. A decrease in the peak area of this compound and the appearance of new peaks at different retention times indicate degradation. The percentage of remaining this compound can be calculated by comparing its peak area in the sample to that of the standard.

Visualizations

degradation_pathway ANP This compound Intermediate Oxidized Intermediate ANP->Intermediate Oxidation (O2, Light, High pH) Degradation_Product Degradation Products (e.g., Phenoxazine-type structures) Intermediate->Degradation_Product

Caption: A simplified proposed degradation pathway for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Monitoring Deoxygenate 1. Deoxygenate Solvent (Inert Gas Sparging) Add_Antioxidant 2. Add Antioxidant (Optional) Deoxygenate->Add_Antioxidant Dissolve 3. Dissolve this compound Add_Antioxidant->Dissolve Inert_Headspace 4. Flush with Inert Gas Dissolve->Inert_Headspace Store 5. Store Properly (Amber vial, Refrigerated) Inert_Headspace->Store Sample Take Aliquot of Solution Store->Sample Analyze Analyze by HPLC/UV-Vis Sample->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

Caption: Experimental workflow for preparing and monitoring stable this compound solutions.

References

Technical Support Center: Industrial Scale Production of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial scale production of 2-Amino-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for this compound?

A1: The most prevalent industrial method for synthesizing this compound is the selective partial reduction of 2,4-dinitrophenol (B41442) or its salts.[1][2][3][4] This is typically achieved using various reducing agents, with sodium sulfide (B99878) or hydrosulfide (B80085) in an aqueous alkaline solution being a common choice.[1][2][5] Another documented approach involves the hydrolysis of 2,4-dinitrochlorobenzene to 2,4-dinitrophenol, followed by reduction.[6][7] Catalytic hydrogenation is also a viable, and often more environmentally friendly, method.[8]

Q2: What is the typical appearance and melting point of this compound?

A2: this compound is typically a dark yellow to brown solid. The melting point for a pure, dry product is in the range of 140-143°C. A lower melting point, around 80-90°C, can indicate the presence of water of crystallization.[2]

Q3: What are the key applications of this compound?

A3: this compound is a significant intermediate in various industries. It is primarily used in the synthesis of pharmaceuticals and dyes. Specifically, it is an intermediate for CI Mordant Brown 33 and CI Mordant Brown 1, used for dyeing materials like leather, nylon, silk, and wool.[5] It is also used in the formulation of semi-permanent hair coloring products.[5]

Q4: Are there any significant safety concerns when handling this compound and its precursors?

A4: Yes, several safety precautions are necessary. The starting material, 2,4-dinitrophenol, is toxic. The process may involve hazardous reagents like hydrogen sulfide.[1] this compound itself can cause skin and eye irritation.[9] It is crucial to handle these chemicals in well-ventilated areas and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] For spills, it is recommended to dampen the solid material with ethanol (B145695) before cleanup.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: The reaction temperature is critical for selective reduction. Temperatures below 70°C may lead to an impure product, while excessively high temperatures can promote side reactions.[2] The optimal range is often between 50°C and 80°C.[1][4]

  • Improper pH Control: Maintaining the correct pH is crucial for maximizing yield and minimizing by-product formation. During reduction with hydrosulfide, the pH should ideally be maintained between 7 and 9.5.[1][3]

  • Inefficient Reduction: The choice and amount of reducing agent are key. Insufficient reducing agent will result in incomplete conversion of the starting material. The reaction time also plays a role, with typical times ranging from 45 minutes to 2 hours.[1][4]

  • Losses during Work-up and Purification: Significant product loss can occur during filtration and washing. Ensure efficient filtration and minimize the amount of solvent used for washing the product cake.[2]

Problem 2: Formation of Isomeric Impurity (4-Amino-2-nitrophenol)

Possible Causes & Solutions:

  • Non-selective Reduction Conditions: The formation of the undesired 4-amino-2-nitrophenol (B85986) isomer is a common challenge.[4] This can be minimized by carefully controlling the reaction pH and temperature.[1][4]

  • Choice of Reducing Agent: Some reduction methods are more prone to producing isomeric impurities. The process described using hydrogen sulfide in a specific pH range is designed to suppress the formation of this isomer.[4]

  • Purification Strategy: If the isomeric impurity is formed, purification via the 2-amino-4-nitrophenolate (B8740430) salt can be an effective removal strategy.[4] Recrystallization from hot water can also improve purity.[2]

Problem 3: Product Discoloration and Presence of By-products

Possible Causes & Solutions:

  • Oxidation: this compound is susceptible to oxidation, which can lead to discoloration.[8] Handling the product under an inert atmosphere (e.g., nitrogen) and storing it in a cool, dark place can prevent this.[8]

  • Formation of Sulfur Dyestuffs: When using sulfide-based reducing agents, the formation of sulfur dyestuffs is a potential side reaction.[1] This can be troublesome and expensive to remove. Adhering to optimal reaction conditions can minimize their formation.

  • Residual Sulfur: Elemental sulfur is a common by-product of sulfide-based reductions. This is typically removed by filtration of the hot reaction mixture.[1][2] In some procedures, the sulfur-containing product is isolated first and then the sulfur is removed in a subsequent step.[3][4]

Problem 4: Low Melting Point of the Final Product

Possible Causes & Solutions:

  • Presence of Water of Crystallization: A melting point significantly lower than 140-143°C (e.g., 80-90°C) is a strong indication that the product is not properly dried and contains water of crystallization.[2]

  • Inadequate Drying: The product must be thoroughly dried after filtration. This can be achieved by drying in an oven at a controlled temperature (e.g., 65°C) or in a vacuum desiccator.[2]

Quantitative Data Summary

ParameterValueSource
Yield 86% - 96% of theory[1]
Melting Point 140 - 143 °C
Reaction Temperature 50 - 85 °C[1][2][4]
Reaction pH 7.0 - 9.5[1][3]
Reaction Time 45 minutes - 2 hours[1][4]

Experimental Protocols

Key Experiment: Synthesis via Partial Reduction of 2,4-Dinitrophenol

This protocol is a generalized representation based on common industrial practices.[1][2][3][4]

  • Preparation of Starting Material: 2,4-dinitrophenol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) to form the sodium 2,4-dinitrophenolate. Alternatively, 2,4-dinitrochlorobenzene can be hydrolyzed in situ.[1][6]

  • Reduction: The solution is heated to the desired reaction temperature (e.g., 70-75°C). A reducing agent, such as sodium hydrosulfide solution, is added gradually while maintaining the pH of the reaction mixture between 7.0 and 9.5.[1] The reaction is typically stirred for 45 minutes to 2 hours.

  • Sulfur Removal: After the reduction is complete, the elemental sulfur formed as a by-product is removed. This is often done by filtering the hot reaction mixture.[1][2]

  • Precipitation of Product: The filtrate, containing the sodium 2-amino-4-nitrophenolate, is cooled. The pH is then carefully adjusted to the isoelectric point (typically around 3.6 to 5.0) using an acid (e.g., hydrochloric acid or acetic acid) to precipitate the this compound.[1][2]

  • Isolation and Purification: The precipitated product is isolated by filtration and washed with cold water.[1] For higher purity, the product can be recrystallized from hot water.[2]

  • Drying: The purified product is dried thoroughly in an oven or vacuum desiccator to remove any water of crystallization.[2]

Analytical Method: Quality Control using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the reaction and assessing the purity of the final product.[10]

  • Column: C18 reversed-phase column.[10]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid.[11]

  • Detection: UV detector, with monitoring at a wavelength corresponding to the absorption maximum of this compound (e.g., 224 nm, 262 nm, or 308 nm).[11]

  • Purpose: This method can be used to quantify the starting material, product, and key impurities like the 4-amino-2-nitrophenol isomer.[10][12]

Visualizations

Synthesis_Workflow Industrial Synthesis Workflow for this compound cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification start1 2,4-Dinitrochlorobenzene hydrolysis Alkaline Hydrolysis start1->hydrolysis Optional start2 2,4-Dinitrophenol reduction Partial Reduction (e.g., NaSH, H2S) pH 7-9.5, 50-80°C start2->reduction hydrolysis->start2 sulfur_removal Sulfur Filtration reduction->sulfur_removal precipitation Acidification to pH 3.6-5.0 sulfur_removal->precipitation isolation Filtration & Washing precipitation->isolation drying Drying isolation->drying final_product This compound drying->final_product

Caption: A flowchart illustrating the primary stages of industrial this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield cause1 Incorrect Temperature issue->cause1 cause2 Improper pH issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Work-up Losses issue->cause4 solution1 Verify & Adjust Temp. (50-80°C) cause1->solution1 solution2 Monitor & Control pH (7.0-9.5) cause2->solution2 solution3 Check Reagent Stoichiometry & Reaction Time cause3->solution3 solution4 Optimize Filtration & Washing Steps cause4->solution4

Caption: A diagram showing the logical relationship between a low yield issue and its potential causes and solutions.

References

Technical Support Center: Method Development for Separating 2-Amino-4-nitrophenol from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 2-Amino-4-nitrophenol and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers like 4-Amino-2-nitrophenol?

A1: The primary challenge is the high structural similarity of the isomers. They have identical molecular weights and similar polarities, leading to close elution times in chromatography. This compound, being an ortho-aminophenol derivative, can form intramolecular hydrogen bonds. This can slightly reduce its polarity compared to isomers where such bonding is not possible, a property that can be exploited for separation.

Q2: Which analytical technique is most recommended for the separation of aminonitrophenol isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique.[1][2] It offers a good balance of resolution, sensitivity, and reproducibility for the analysis of these isomers. Gas Chromatography (GC) can also be used, but often requires derivatization of the polar amino and hydroxyl groups to improve volatility and peak shape. Thin-Layer Chromatography (TLC) is a useful tool for rapid screening of separation conditions.

Q3: How does mobile phase pH affect the HPLC separation of these isomers?

A3: Mobile phase pH is a critical parameter. This compound and its isomers are amphoteric, containing both a weakly basic amino group and a weakly acidic phenolic hydroxyl group. Adjusting the pH of the mobile phase will change the ionization state of the molecules, which in turn alters their retention on a reversed-phase column. A slightly acidic mobile phase is often used to ensure consistent protonation of the amino groups, leading to more reproducible retention times.[1]

Q4: Is derivatization necessary for the GC analysis of aminonitrophenol isomers?

A4: While not always strictly necessary, derivatization is highly recommended for the GC analysis of aminonitrophenol isomers.[3] The polar amino and hydroxyl groups can interact with active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity. Silylation is a common derivatization technique for these compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

HPLC Troubleshooting

Problem: Poor resolution or co-elution of isomer peaks.

Possible Cause Suggested Solution
Inappropriate stationary phase A standard C18 column can often provide good separation.[1] If resolution is still poor, consider a phenyl-based column to introduce alternative separation mechanisms like pi-pi interactions.
Mobile phase composition not optimal Systematically vary the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve resolution. Adding a small amount of acid (e.g., acetic acid or phosphoric acid) to the mobile phase can improve peak shape and selectivity.[1][4]
Incorrect flow rate A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

Problem: Tailing peaks for all or some of the isomers.

Possible Cause Suggested Solution
Secondary interactions with the stationary phase The basic amino group can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Ensure the mobile phase has a slightly acidic pH (e.g., by adding 0.5% acetic acid) to suppress this interaction.[1] Using a modern, well-end-capped HPLC column can also minimize this effect.
Column overload Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
Contamination of the column or guard column If you observe a gradual increase in peak tailing over several injections, your column or guard column may be contaminated. Try flushing the column with a strong solvent or replacing the guard column.
GC Troubleshooting

Problem: Broad or tailing peaks.

Possible Cause Suggested Solution
Interaction of polar groups with the GC system Derivatize the sample to block the active hydrogens on the amino and hydroxyl groups. Silylating reagents are commonly used for this purpose.[5]
Incorrect inlet temperature If the inlet temperature is too low, the sample may not vaporize completely. If it is too high, thermal degradation may occur. Optimize the inlet temperature for your specific analytes.
Column activity Use a deactivated column specifically designed for the analysis of amines or polar compounds.

Quantitative Data Summary

The following table summarizes typical retention times for this compound and related compounds from a published HPLC method.

CompoundRetention Time (min)
2-Aminophenol (2-AP)4.5
This compound (2,4-ANP) 10.2
2,4-Diaminophenol (2,4-DAP)6.8
Phenol (PHE)12.5
2,4-Dinitrophenol (2,4-DNP)16.8
Data from a study using a C18 column with a mobile phase of acetonitrile-water-acetic acid (25:74.5:0.5) and a flow rate that was 0.5 mL/min for the first 10 minutes and then 2.0 mL/min. Detection was at 254 nm.[1]

Experimental Protocols

Detailed HPLC Method for Separation of this compound

This protocol is based on a validated method for the analysis of this compound and its related compounds in industrial effluents.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., LiChrospher, 125 mm x 4.0 mm I.D., 5 µm particle size).[1]

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (25:74.5:0.5, v/v/v).[1]

    • Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min.[1]

    • Detection Wavelength: 254 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of the sample mixture containing this compound and its isomers in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Monitor the separation at 254 nm.

    • Identify the peaks based on the retention times of standard compounds.

    • Quantify the components by comparing their peak areas with those of a calibration curve prepared from standards of known concentrations.

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Implementation Define Separation Goal Define Separation Goal Literature Review Literature Review Define Separation Goal->Literature Review Select Technique (HPLC/GC/TLC) Select Technique (HPLC/GC/TLC) Literature Review->Select Technique (HPLC/GC/TLC) Screen Columns/Stationary Phases Screen Columns/Stationary Phases Select Technique (HPLC/GC/TLC)->Screen Columns/Stationary Phases Screen Mobile Phases/Eluents Screen Mobile Phases/Eluents Screen Columns/Stationary Phases->Screen Mobile Phases/Eluents Fine-tune Mobile Phase Fine-tune Mobile Phase Screen Mobile Phases/Eluents->Fine-tune Mobile Phase Optimize Temperature & Flow Rate Optimize Temperature & Flow Rate Fine-tune Mobile Phase->Optimize Temperature & Flow Rate Method Validation Method Validation Optimize Temperature & Flow Rate->Method Validation Routine Analysis Routine Analysis Method Validation->Routine Analysis

Caption: A generalized workflow for the development of a separation method for chemical isomers.

Troubleshooting_Logic Start Start Poor_Resolution Poor Resolution or Co-elution? Start->Poor_Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Adjust_Mobile_Phase Adjust Mobile Phase (Organic % / pH) Poor_Resolution->Adjust_Mobile_Phase Yes Check_pH Adjust Mobile Phase pH (Slightly Acidic) Peak_Tailing->Check_pH Yes End End Peak_Tailing->End No Change_Column Change Column Type (e.g., to Phenyl) Adjust_Mobile_Phase->Change_Column Still Poor Adjust_Mobile_Phase->End Resolved Change_Column->End Check_for_Overload Reduce Sample Concentration/ Injection Volume Check_for_Overload->End Check_pH->Check_for_Overload Still Tailing Check_pH->End Improved

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

overcoming matrix effects in HPLC analysis of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of 2-Amino-4-nitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, focusing on the mitigation of matrix effects.

Q1: My this compound peak is significantly smaller in my sample matrix compared to the standard in a pure solvent. What could be the cause?

This is a classic indication of ion suppression, a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal.[1]

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1] Consider implementing or optimizing a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.

  • Optimize Chromatographic Separation: Modifying the HPLC gradient can help separate the this compound peak from the interfering matrix components.[1]

  • Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of matrix components and lessen signal suppression.[2]

Q2: I'm observing inconsistent retention times for this compound across different sample injections. What should I check?

Fluctuating retention times can be caused by several factors, often related to the mobile phase, the column, or the HPLC system itself.

Solutions:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed. Inconsistent mobile phase composition can lead to shifts in retention time.

  • Column Equilibration: Allow sufficient time for the column to equilibrate between injections, especially when using a gradient. This ensures a consistent starting point for each analysis.[2]

  • System Check: Check for leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times. Also, ensure the pump is functioning correctly.

Q3: My baseline is noisy and shows many interfering peaks. How can I get a cleaner chromatogram?

A noisy or crowded baseline is often due to insufficient sample cleanup, leading to the co-elution of many matrix components.

Solutions:

  • Enhance Sample Cleanup: A more rigorous sample preparation method is needed. Solid-Phase Extraction (SPE) is generally more effective at removing a wider range of interferences compared to simpler methods like protein precipitation.[2]

  • Use a Guard Column: A guard column installed before the analytical column can help trap strongly retained matrix components, preventing them from contaminating the analytical column and contributing to a noisy baseline.

  • Optimize Wavelength: Ensure the detector wavelength is set to the absorbance maximum of this compound to maximize its signal relative to interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of HPLC analysis?

Matrix effects refer to the alteration of the analytical signal of a target analyte (in this case, this compound) due to the presence of other components in the sample matrix.[3] These effects can manifest as signal enhancement or, more commonly, signal suppression, leading to inaccurate quantification.

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A common method is to perform a post-column infusion experiment. In this technique, a solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates a region of retention time where co-eluting matrix components are causing ion suppression.

Another approach is to compare the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a sample where the analyte has been spiked into a blank matrix extract at the same concentration. A significant difference in peak areas suggests the presence of matrix effects.[3]

Q3: Which sample preparation technique is best for reducing matrix effects for this compound?

The optimal technique depends on the sample matrix.

  • For aqueous samples (e.g., industrial effluent, environmental water): Solid-Phase Extraction (SPE) is highly effective. A reversed-phase C18 or a polymeric sorbent can be used to retain this compound while allowing more polar interferences to be washed away.

  • For solid samples (e.g., soil, sediment): An initial solvent extraction followed by a cleanup step like SPE or Liquid-Liquid Extraction (LLE) is typically necessary.[4] LLE can partition this compound into an organic solvent, leaving behind many matrix components in the aqueous phase.[5]

Q4: What is matrix-matched calibration and when should I use it?

Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples.[6] This approach helps to compensate for matrix effects, as the standards and the samples will experience similar levels of signal suppression or enhancement. It is particularly useful when it is difficult to completely remove matrix interferences through sample preparation.[6]

Quantitative Data Summary

The following table provides a representative example of how matrix effects can influence the recovery of this compound and how different mitigation strategies can improve analytical accuracy.

Sample Preparation MethodMatrixAnalyte Concentration (µg/L)Observed Peak AreaRecovery (%)Matrix Effect (%)
Dilute-and-ShootWastewater Effluent5035,00070-30
Liquid-Liquid ExtractionWastewater Effluent5045,00090-10
Solid-Phase ExtractionWastewater Effluent5048,50097-3
Dilute-and-ShootRiver Water5042,50085-15
Solid-Phase ExtractionRiver Water5049,50099-1
Standard in Pure SolventMethanol (B129727)/Water5050,000100N/A

Note: The data in this table are for illustrative purposes to demonstrate the concept of matrix effects and the comparative efficacy of different sample preparation techniques. Actual values will vary depending on the specific matrix and experimental conditions.

Experimental Protocols

1. HPLC Analysis of this compound in Industrial Effluent

This protocol is adapted from a method for monitoring industrial process effluents.[7]

  • Sample Preparation:

    • Collect the effluent sample.

    • Adjust the pH of the sample to 2.5 with a suitable acid.

    • (Optional Cleanup) Treat the sample with activated coconut shell carbon to reduce organic load.

    • Filter the sample through a 0.45 µm filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 LiChrospher reversed-phase column (125 mm x 4.0 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile (B52724):Water:Acetic Acid (25:74.5:0.5, v/v/v).[7]

    • Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min.[7]

    • Detection: UV-Vis detector at 254 nm.[7]

    • Temperature: Ambient.

2. Solid-Phase Extraction (SPE) for this compound in Water Samples

This is a general protocol for the extraction of nitrophenols from aqueous matrices.

  • Materials:

    • SPE cartridges (e.g., C18 or polymeric sorbent).

    • Methanol (HPLC grade).

    • Deionized water.

    • Elution solvent (e.g., acetonitrile or a mixture of methanol and ethyl acetate).

  • Procedure:

    • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted to be acidic) onto the cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained, polar interferences.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the retained this compound with a small volume (e.g., 2 x 2 mL) of the elution solvent.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

3. Liquid-Liquid Extraction (LLE) for this compound in Soil Samples

This protocol is based on methods for extracting nitrophenols from solid environmental matrices.[4][5]

  • Materials:

  • Procedure:

    • Sample Preparation: Weigh a homogenized soil sample (e.g., 10 g) into a centrifuge tube.

    • Extraction: Add the extraction solvent (e.g., 20 mL) to the soil sample.

    • Sonication: Place the tube in an ultrasonic bath for 15-20 minutes to enhance extraction efficiency.[5]

    • Centrifugation: Centrifuge the sample to separate the solid and liquid phases.

    • Collection: Decant the supernatant (organic extract) into a collection flask.

    • Repeat Extraction: Repeat the extraction process on the soil residue two more times with fresh solvent.

    • Drying and Concentration: Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate to a small volume.

    • Reconstitution: Reconstitute the final residue in the mobile phase for HPLC analysis.

Visualizations

Troubleshooting_Workflow Start Start: Poor Peak Shape or Inconsistent Results for This compound CheckSystem Check HPLC System: - Leaks - Pump Pressure - Detector Lamp Start->CheckSystem Systematic Check CheckMobilePhase Verify Mobile Phase: - Correct Composition - Degassed - Freshly Prepared CheckSystem->CheckMobilePhase System OK CheckColumn Evaluate Column: - Equilibration Time - Column Age/Contamination - Correct Stationary Phase CheckMobilePhase->CheckColumn Mobile Phase OK MatrixEffectSuspected Matrix Effect Suspected: - Low Recovery - Signal Suppression CheckColumn->MatrixEffectSuspected Column OK OptimizeSamplePrep Optimize Sample Preparation: - Implement/Improve SPE or LLE - Sample Dilution MatrixEffectSuspected->OptimizeSamplePrep OptimizeChromo Optimize Chromatography: - Adjust Gradient - Change Column Chemistry MatrixEffectSuspected->OptimizeChromo UseInternalStandard Implement Internal Standard: - Stable Isotope Labeled if possible - Matrix-Matched Calibration MatrixEffectSuspected->UseInternalStandard Resolved Issue Resolved OptimizeSamplePrep->Resolved OptimizeChromo->Resolved UseInternalStandard->Resolved Sample_Prep_Decision Start Start: New Sample Matrix for This compound Analysis MatrixType What is the matrix type? Start->MatrixType Aqueous Aqueous (e.g., Water, Effluent) MatrixType->Aqueous Liquid Solid Solid (e.g., Soil, Tissue) MatrixType->Solid Solid/Semi-solid SPE Solid-Phase Extraction (SPE) is a good starting point Aqueous->SPE LLE Solvent Extraction followed by LLE or SPE cleanup Solid->LLE CheckRecovery Check Recovery and Matrix Effect SPE->CheckRecovery LLE->CheckRecovery Acceptable Recovery > 90% Matrix Effect < 15% (Acceptable) CheckRecovery->Acceptable Yes NotAcceptable Recovery < 90% Matrix Effect > 15% (Not Acceptable) CheckRecovery->NotAcceptable No Optimize Further optimize sample preparation NotAcceptable->Optimize Matrix_Matched_Calibration cluster_0 Standard Curve in Pure Solvent cluster_1 Matrix-Matched Standard Curve Standard1 Std 1 in Solvent Standard2 Std 2 in Solvent Standard3 Std 3 in Solvent Quantification Quantification Standard3->Quantification Inaccurate due to matrix effects MatrixStd1 Std 1 in Blank Matrix MatrixStd2 Std 2 in Blank Matrix MatrixStd3 Std 3 in Blank Matrix MatrixStd3->Quantification Accurate quantification Sample Unknown Sample (Analyte in Matrix) Sample->Quantification

References

Technical Support Center: Safe Handling and Disposal of 2-Amino-4-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Amino-4-nitrophenol waste. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous chemical. Key hazards include:

  • Toxicity: It is toxic if ingested and may be harmful through inhalation or skin absorption.[1]

  • Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[1][2][3]

  • Allergic Skin Reaction: It may cause an allergic skin reaction.[4][5]

  • Genetic Defects: It is suspected of causing genetic defects.[4][5]

  • Combustibility: It is a combustible solid.[1][6]

  • Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][7]

Q2: What are the proper storage conditions for this compound and its waste?

A2: Store this compound and its waste in a dry, cool, and well-ventilated place in a tightly closed container.[4] It should be protected from light.[7] Store waste in a designated, clearly labeled, and compatible waste container, such as high-density polyethylene (B3416737) (HDPE) or glass.[7]

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with the following:

  • Acids[4][7]

  • Acid chlorides[4][7]

  • Acid anhydrides[4][7]

  • Chloroformates[4][7]

  • Strong oxidizing agents[4][7]

  • Iron[7]

Do not mix this compound waste with other waste streams, especially strong oxidizing agents, to prevent potentially violent reactions.[7]

Personal Protective Equipment (PPE)

Q4: What Personal Protective Equipment (PPE) is required when handling this compound waste?

A4: A comprehensive PPE ensemble is crucial when handling this hazardous material. The recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8][9]

  • Skin Protection: Chemical-resistant gloves and a lab coat or protective clothing.[8][9] For splashes, disposable Tyvek-type sleeves taped to gloves are recommended if not wearing full disposable protective clothing.[1]

  • Respiratory Protection: For solids, a dust mask (e.g., N95) is recommended.[6] In situations with potential for vapor or aerosol generation, or in poorly ventilated areas, a NIOSH-approved respirator should be used.[9] All handling of the waste should ideally be conducted in a fume hood.[7]

Q5: Which glove materials are most suitable for handling this compound?

Troubleshooting Guides

Spill Management

Q1: What is the correct procedure for cleaning up a small spill of this compound?

A1: For a small spill of solid this compound, follow these steps:[1]

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Safety: Remove all sources of ignition.[1]

  • Don PPE: Wear appropriate PPE as outlined in the PPE FAQ.

  • Dampen the Spill: Moisten the solid spill material with 60-70% ethanol (B145695) to prevent dust generation.[1]

  • Contain and Collect: Carefully transfer the dampened material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate: Use absorbent paper dampened with 60-70% ethanol to wipe the spill area.[1] Seal the contaminated paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1]

  • Final Cleaning: Wash the contaminated surface with a soap and water solution.[1]

Q2: When should a spill of this compound be considered a major incident requiring external assistance?

A2: A spill should be considered major and require immediate evacuation and professional assistance if:

  • The spill is large in quantity.

  • The spill occurs in a poorly ventilated area.

  • There is a risk of fire or explosion.

  • You are not trained or equipped to handle the spill safely.

  • You feel unwell or are experiencing symptoms of exposure.

In case of a major spill, evacuate the area, alert your institution's environmental health and safety (EHS) department, and, if necessary, emergency services.

Waste Disposal

Q1: Can this compound waste be neutralized in the lab before disposal?

A1: There are no standard, validated protocols for the in-lab chemical neutralization of this compound waste that are recommended for general use. Attempting to neutralize this compound without a thoroughly tested and understood procedure can be dangerous due to the potential for hazardous reactions and byproducts.

Q2: What is the recommended method for the disposal of this compound waste?

A2: The primary and highly recommended method for the disposal of this compound waste is through a licensed professional hazardous waste disposal service.[7] This typically involves incineration under controlled conditions.[2][7] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[7]

Q3: How should I prepare this compound waste for collection by a disposal service?

A3: Follow these steps to prepare your waste for collection:

  • Segregation: Collect this compound waste in a dedicated, separate container. Do not mix it with other chemical waste.[7]

  • Containerization: Use a compatible, leak-proof container (e.g., HDPE or glass) with a secure lid.[7]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, environmentally hazardous).[7]

  • Accumulation: Store the waste container in a designated secondary containment area that is cool, dry, and well-ventilated, away from incompatible materials.[7] Keep the container closed except when adding waste.[7]

  • Arrange Pickup: Follow your institution's procedures to arrange for waste pickup by a licensed contractor.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 99-57-0[4]
Molecular Formula C6H6N2O3[7]
Molecular Weight 154.12 g/mol [7]
Appearance Orange prisms or yellow powder[1][7]
Melting Point 143 °C / 289.4 °F[4][11]
Flash Point 100 °C / 212 °F[4][6]
Solubility in Water Insoluble[1][7]
Vapor Pressure Negligible[4]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles, Face shieldProtects against splashes and dust.[8][9]
Skin Protection Chemical-resistant gloves (e.g., Butyl, Nitrile), Lab coat, Disposable coverallsPrevents skin contact, irritation, and absorption.[8][9][10]
Respiratory Protection Dust mask (N95 or equivalent) for solids, NIOSH-approved respirator for vapors/aerosolsPrevents inhalation of dust and harmful vapors.[6][9]

Experimental Protocols

As direct chemical neutralization by end-users is not recommended, a detailed experimental protocol for this is not provided. The primary "protocol" for users is the safe accumulation and preparation of waste for professional disposal.

Protocol: On-site Management and Preparation of this compound Waste for Disposal

  • Objective: To safely accumulate and prepare this compound waste for collection by a licensed hazardous waste contractor.

  • Materials:

    • Appropriate Personal Protective Equipment (PPE) as detailed in Table 2.

    • Designated hazardous waste container (HDPE or glass) with a screw cap.

    • Hazardous waste labels.

    • Secondary containment bin.

    • Fume hood.

  • Procedure:

    • Perform all waste handling activities within a certified chemical fume hood.

    • Don the appropriate PPE before handling the waste.

    • Carefully transfer the this compound waste (solid or in solution) into the designated hazardous waste container.

    • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.

    • Securely close the container cap.

    • Decontaminate the exterior of the container if necessary.

    • Affix a completed hazardous waste label to the container, including the chemical name, concentration (if applicable), and accumulation start date.

    • Place the waste container in a secondary containment bin in the designated waste accumulation area.

    • Store the waste away from incompatible materials as listed in the FAQs.

    • Arrange for waste pickup according to your institution's EHS procedures.

Visualizations

WasteHandlingWorkflow Workflow for this compound Waste Handling and Disposal start Experiment Generates Waste ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect label Label Container as Hazardous Waste collect->label store Store in Secondary Containment in a Ventilated Area label->store pickup Arrange for Professional Waste Disposal Pickup store->pickup end Waste Disposed of via Incineration pickup->end

Caption: Workflow for this compound Waste Handling.

SpillResponseDecisionTree Decision Tree for this compound Spill Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Manageable assess->small_spill Small large_spill Large or Unmanageable assess->large_spill Large cleanup Follow Small Spill Cleanup Protocol small_spill->cleanup evacuate Evacuate Area large_spill->evacuate end_cleanup Spill Cleaned Up cleanup->end_cleanup notify Notify EHS & Emergency Services evacuate->notify end_evacuate Professional Response Required notify->end_evacuate

Caption: Spill Response Decision Tree.

IncompatibilityDiagram Chemical Incompatibility of this compound main This compound acids Acids main->acids Incompatible acid_chlorides Acid Chlorides main->acid_chlorides Incompatible acid_anhydrides Acid Anhydrides main->acid_anhydrides Incompatible chloroformates Chloroformates main->chloroformates Incompatible oxidizers Strong Oxidizing Agents main->oxidizers Incompatible iron Iron main->iron Incompatible

Caption: Chemical Incompatibilities.

References

Technical Support Center: Optimization of Catalytic Reduction of 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the catalytic reduction of 2-Amino-4-nitrophenol to its corresponding product, 2,4-diaminophenol (B1205310).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the catalytic reduction of this compound?

The catalytic reduction of the nitro group (-NO₂) on this compound results in the formation of 2,4-diaminophenol.[1][2] This transformation involves the conversion of the nitro group to an amino group (-NH₂).

Q2: What are the most common catalyst systems for this reduction?

A wide range of catalysts are effective, particularly those based on metal nanoparticles. Noble metals such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) are highly efficient.[3][4] More cost-effective alternatives using copper (Cu) and nickel (Ni) have also been successfully employed.[4][5] These nanoparticles are often supported on materials like carbon, silica, or magnetite to enhance stability and recyclability.[4][6]

Q3: Which reducing agents are typically used?

Sodium borohydride (B1222165) (NaBH₄) is the most common reducing agent for this reaction in laboratory settings due to its high efficiency and mild reaction conditions.[7][8][9] Other reducing agents like hydrazine (B178648) hydrate[6] or sodium hydrosulfide[10] can also be used, sometimes offering different selectivity or performance depending on the substrate and catalyst.

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored using UV-Vis spectroscopy. The starting material, this compound, in the presence of NaBH₄, forms a phenolate (B1203915) ion which exhibits a strong absorbance peak around 443 nm.[1] As the reduction proceeds, this peak diminishes, while a new peak corresponding to the product, 2,4-diaminophenol, appears at a lower wavelength, typically around 323 nm.[1] The disappearance of the yellow color of the reaction mixture is also a visual indicator of the reaction's progress.[1] Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed tracking.[3]

Q5: What are the key safety precautions for this experiment?

Safety is paramount. Key considerations include:

  • Toxicity: this compound and its derivatives can be toxic and may cause skin irritation or allergic reactions.[3][11] Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalyst Handling: Some metal catalysts, especially in nanoparticulate form, can be pyrophoric. Handle them in an inert atmosphere if necessary.

  • Hydrogen Gas: If using catalytic hydrogenation with H₂ gas, be aware that it is highly flammable and can form explosive mixtures with air.[3] Ensure proper ventilation and use intrinsically safe equipment.

  • Reducing Agents: Sodium borohydride reacts with water to produce hydrogen gas. While typically manageable in small-scale reactions, be mindful of gas evolution.

Troubleshooting Guide

Issue 1: The reaction is not starting or is extremely slow.
  • Possible Cause: Inactive Catalyst.

    • Solution: Ensure the catalyst has been stored correctly and has not been exposed to air or moisture, which can deactivate it. Test a fresh batch of catalyst to see if activity improves.[12] The method of catalyst synthesis and the reducing agents used during its preparation can significantly impact its activity.[4]

  • Possible Cause: Insufficient Reducing Agent.

    • Solution: The reducing agent (e.g., NaBH₄) degrades over time, especially when exposed to moisture. Use a fresh, recently opened container of NaBH₄. Ensure an adequate molar excess is used, as it is consumed during the reaction.[13]

  • Possible Cause: Incorrect pH.

    • Solution: The reduction of nitrophenols is often pH-sensitive. For reductions using hydrosulfide, maintaining a pH between 7 and 9.5 is crucial for good yields.[10] For NaBH₄ reductions, the formation of the nitrophenolate ion in slightly basic conditions is a key first step.[7]

  • Possible Cause: Catalyst Poisoning.

    • Solution: Impurities in the starting materials or solvents (e.g., sulfur or halide compounds) can poison the catalyst's active sites. Purify the starting materials and use high-purity solvents.[12]

Issue 2: The reaction results in a low yield of 2,4-diaminophenol.
  • Possible Cause: Incomplete Reaction.

    • Solution: Monitor the reaction using UV-Vis or TLC until the starting material is fully consumed.[3] If the reaction stalls, consider extending the reaction time or carefully adding more reducing agent.

  • Possible Cause: Catalyst Deactivation during the reaction.

    • Solution: High temperatures can cause catalyst nanoparticles to agglomerate (sinter), reducing their surface area and activity.[12] Optimize the reaction temperature to the lowest effective level. Also, byproducts from the reaction can adsorb onto the catalyst surface, blocking active sites.

  • Possible Cause: Side Reactions or Over-reduction.

    • Solution: While the primary reduction product is 2,4-diaminophenol, further reactions can occur under harsh conditions. Optimize catalyst loading, temperature, and reaction time to improve selectivity towards the desired product.[3]

  • Possible Cause: Product Degradation.

    • Solution: The product, 2,4-diaminophenol, is an aromatic amine and can be susceptible to oxidation, especially when exposed to air.[3] Work under an inert atmosphere (e.g., nitrogen or argon), particularly during work-up and purification, to prevent the formation of colored oxidation byproducts.

Issue 3: The final product is discolored (e.g., brown or reddish).
  • Possible Cause: Oxidation of the Product.

    • Solution: 2,4-diaminophenol can easily oxidize upon exposure to air, leading to colored impurities.[3] Purge all solutions with an inert gas and handle the product under a nitrogen or argon atmosphere. Adding a small amount of an antioxidant like sodium sulfite (B76179) during work-up can also help.[10][14]

  • Possible Cause: Impurities from the Reaction.

    • Solution: Residual starting material or byproducts can cause discoloration. Purify the product using appropriate methods such as recrystallization or column chromatography.[3][14] Washing the final product with a suitable solvent can also remove impurities.

Issue 4: The catalyst is difficult to recover or shows poor reusability.
  • Possible Cause: Catalyst Leaching or Physical Loss.

    • Solution: If the catalyst is not well-supported, nanoparticles may leach into the solution, making recovery difficult. Using a catalyst on a magnetic support (e.g., Fe₃O₄) allows for easy separation with an external magnet.[4] For other heterogeneous catalysts, ensure filtration is done carefully using a fine filter medium like Celite.[3]

  • Possible Cause: Irreversible Deactivation.

    • Solution: Strong poisoning or significant sintering can permanently deactivate the catalyst. If washing and drying the recovered catalyst do not restore its activity, it may need to be regenerated (if possible) or replaced.[12] Some studies have shown that Ag-based catalysts may offer higher recyclability than Au-based ones.[1]

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitrophenol Reduction

Catalyst SystemSubstrateReducing AgentReaction TimeConversion/YieldReference
Au@h-CarbonThis compound- (Implied NaBH₄)~60 minGradual Conversion[1]
CuFe₅O₈4-Nitrophenol (B140041)NaBH₄< 9 min~100% Conversion[5]
Copper(II) Schiff Base4-NitrophenolNaBH₄-97.5% Conversion[7]
CoFeCN PBA4-NitrophenolNaBH₄~10 minHigh Conversion[15]
Mixed-phase MoTe₂4-NitrophenolNaBH₄15 min>80% Reduction[8][16]
Pt@Co-Al LDH4-NitrophenolNaBH₄~8 min~100% Conversion[13]
FeCl₃/Activated Carbon2,4-DinitrophenolHydrazine Hydrate-High Yield[6]

Table 2: Typical Optimized Reaction Parameters

ParameterTypical Range/ValueNotesReference(s)
Temperature Room Temperature to 85°CHigher temperatures can increase rate but may lead to catalyst sintering or side reactions.[3][14]
pH 7.0 - 9.5Crucial for some reducing systems like hydrosulfides. Influences formation of the active phenolate ion.[10]
Catalyst Loading 0.03 - 5 mol%Should be optimized to balance reaction rate, cost, and ease of removal.[3][7][17]
Solvent Water, Ethanol (B145695), MethanolWater is a common, green solvent. Alcohols can be used to improve solubility.[3][17]
Reducing Agent 4 - 10 equivalentsA significant excess of NaBH₄ is typically used to ensure the reaction goes to completion.[13][17]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent (e.g., a mixture of water and ethanol).

  • Catalyst Addition: Add the heterogeneous catalyst (e.g., 1-5 mol% of supported metal nanoparticles) to the solution.

  • Initiation: Cool the mixture in an ice bath. Prepare a fresh aqueous solution of sodium borohydride (4-10 equivalents). Add the NaBH₄ solution dropwise to the stirring reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction's progress by observing the color change from yellow to colorless and by using UV-Vis spectroscopy or TLC.[1][3]

  • Work-up: Once the reaction is complete, quench it by carefully adding a few drops of acetone (B3395972) or acetic acid to destroy excess NaBH₄.

  • Catalyst Removal: Remove the heterogeneous catalyst by filtration through a pad of Celite or by using a magnet if the catalyst is on a magnetic support.[3][4] Wash the recovered catalyst with water and ethanol before drying for reuse.

  • Product Isolation: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,4-diaminophenol.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[3][14]

Protocol 2: Monitoring Reaction Progress with UV-Vis Spectroscopy
  • Blank Measurement: Prepare a cuvette with the reaction solvent and acquire a blank spectrum.

  • Initial Spectrum (T=0): In a separate flask, mix the this compound solution with the NaBH₄ solution. Immediately transfer a small aliquot of this mixture to a quartz cuvette and record the initial UV-Vis spectrum. You should observe a strong absorbance peak around 443 nm.[1]

  • Time-course Monitoring: At regular time intervals (e.g., every 2-5 minutes), withdraw an aliquot from the main reaction vessel, dilute it if necessary, and record its UV-Vis spectrum.

  • Analysis: Plot the absorbance at ~443 nm against time. A decrease in this peak, coupled with an increase in the product peak at ~323 nm, indicates the reaction is proceeding. The reaction is considered complete when the peak at ~443 nm has disappeared.[1]

Visualizations

experimental_workflow setup Reaction Setup (Substrate, Solvent, Catalyst) initiation Initiation (Add Reducing Agent, e.g., NaBH₄) setup->initiation monitoring Reaction Monitoring (UV-Vis, TLC, Color Change) initiation->monitoring workup Work-up & Catalyst Removal (Quench, Filter/Magnetic Separation) monitoring->workup isolation Product Isolation (Extraction, Drying, Concentration) workup->isolation purification Purification & Analysis (Recrystallization, NMR, MS) isolation->purification

Caption: General experimental workflow for catalytic reduction.

Caption: Troubleshooting flowchart for low product yield.

catalyst_deactivation catalyst Active Catalyst (High Surface Area) poisoning Poisoning (Impurities block active sites) catalyst->poisoning Chemical Impurities sintering Sintering (Nanoparticle agglomeration due to high temperature) catalyst->sintering Thermal Stress leaching Leaching (Loss of active metal from support) catalyst->leaching Harsh Conditions deactivated Deactivated Catalyst (Low Activity) poisoning->deactivated sintering->deactivated leaching->deactivated

Caption: Common pathways for catalyst deactivation.

References

reducing byproduct formation in 2-Amino-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Amino-4-nitrophenol, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the partial reduction of 2,4-dinitrophenol (B41442). Common reducing agents used for this selective reduction include sodium sulfide (B99878), sodium hydrosulfide (B80085), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon.[1][2][3]

Q2: What are the major byproducts to watch out for during the synthesis?

A2: The primary byproducts of concern are the isomeric 4-amino-2-nitrophenol, which arises from the non-selective reduction of the nitro group at the 4-position, and sulfur-containing impurities or dyes when using sulfide-based reducing agents.[1][4] Over-reduction to 2,4-diaminophenol (B1205310) is also a possibility if the reaction is not carefully controlled.

Q3: What is a typical yield for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen method and reaction conditions. With optimized processes, such as the reduction of 2,4-dinitrophenol with sodium hydrosulfide under controlled pH, yields can be as high as 90-96%.[1][5] Other methods, like those using sodium sulfide, may yield around 64-67%.[2]

Q4: How can I purify the crude this compound product?

A4: Purification typically involves recrystallization from hot water or aqueous acid solutions.[2][6] For syntheses using sulfide reagents, it is common to treat the reaction mixture with sodium sulfite (B76179) to help manage sulfur-containing byproducts.[1][5] The product is often isolated by filtration after adjusting the pH to around 5-5.6 to precipitate the this compound.[1][5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Probable CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material (2,4-dinitrophenol) is fully consumed.
Over-reduction Reduce the amount of the reducing agent or shorten the reaction time. Maintain strict temperature control as higher temperatures can lead to over-reduction.
Suboptimal pH For sulfide-based reductions, maintaining the pH in the range of 7.0 to 9.5 is crucial for maximizing yield.[1][5] Use a pH meter and add acid or base as needed to keep the reaction within this optimal range.
Product Loss During Workup Ensure the pH is adjusted correctly for precipitation (typically around 5-5.6).[1][5] Cool the solution sufficiently (e.g., to 5-10°C) before filtration to minimize the solubility of the product in the mother liquor.[1]
Problem 2: Presence of Isomeric Impurity (4-amino-2-nitrophenol)
Probable CauseRecommended Solution
Lack of Selectivity The selectivity of the reduction of the nitro group at the 2-position over the 4-position is highly dependent on the reaction conditions.
Incorrect pH Maintaining a pH between 7.0 and 9.5 is reported to enhance the selective reduction of the 2-nitro group when using hydrosulfide.[1][5]
High Reaction Temperature Running the reaction at the lower end of the recommended temperature range (e.g., 50-80°C) can improve selectivity.[1]
Choice of Reducing Agent Some reducing systems may offer better selectivity. The hydrazine hydrate method with a FeCl3/activated carbon catalyst is claimed to produce no byproducts.[3][7]
Problem 3: Product is Contaminated with Sulfur
Probable CauseRecommended Solution
Precipitation of Elemental Sulfur This is a common issue when using sulfide-based reducing agents.
Addition of Sodium Sulfite Adding sodium sulfite to the reaction mixture after the reduction is complete can help to dissolve or modify the sulfur-containing impurities, making them easier to remove during filtration.[1][5]
Filtration of the Hot Solution In some procedures, elemental sulfur can be removed by filtering the hot reaction mixture before the product is precipitated.[1]
Washing the Product Thoroughly wash the filtered product cake with appropriate solvents, such as a sodium chloride solution, to remove residual impurities.[5]

Quantitative Data Summary

The following table summarizes yields from different synthesis methods reported in the literature.

Starting MaterialReducing Agent/MethodYield (%)Reference
2,4-dinitrophenolSodium Sulfide64-67%[2]
2,4-dinitrophenolHydrazine Hydrate (with Cu or Fe powder)75%[1]
2,4-dinitrophenolSodium Hydrosulfide (pH 7-9.5)90-96%[1][5]
2,4-dinitrophenolElectrolytic Reduction13-53%[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydrosulfide

This protocol is based on the high-yield method described in patent literature, which emphasizes strict pH control.[1]

Materials:

Procedure:

  • Prepare a suspension of 2,4-dinitrophenol in water in a reaction vessel equipped with a stirrer, pH meter, and temperature control.

  • Heat the suspension to approximately 70°C and add sodium hydroxide solution to dissolve the starting material.

  • Adjust the pH to around 7.0 by adding ammonium chloride.

  • Slowly add the sodium hydrosulfide solution while maintaining the temperature between 70-75°C. Crucially, monitor the pH and ensure it does not exceed 8.5 throughout the addition.[1]

  • After the addition is complete, continue stirring at 70-75°C for about 45 minutes.

  • Cool the reaction mixture to 15-20°C and add solid sodium sulfite.

  • Slowly add 30% hydrochloric acid to adjust the pH to approximately 5.0-5.6 to precipitate the product.

  • Cool the suspension further to 5-10°C and stir for about 1.5 hours.

  • Filter the precipitate and wash the cake with cold water or a brine solution.

  • Dry the product under vacuum at 50-60°C.

Visual Guides

Reaction_Pathway Start 2,4-Dinitrophenol Product This compound (Desired Product) Start->Product Selective Reduction (e.g., NaSH, pH 7-8.5) Byproduct1 4-Amino-2-nitrophenol (Isomeric Impurity) Start->Byproduct1 Non-selective Reduction Byproduct2 2,4-Diaminophenol (Over-reduction) Product->Byproduct2 Over-reduction

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Poor Yield or Purity Analyze Analyze Product (TLC, HPLC, NMR) Start->Analyze CheckYield Is Yield Low? Analyze->CheckYield CheckPurity Is Purity Low? Analyze->CheckPurity IncompleteRxn Incomplete Reaction? CheckYield->IncompleteRxn Yes Isomer Isomeric Impurity? CheckPurity->Isomer Yes IncreaseTime Increase Reaction Time / Monitor with TLC/HPLC IncompleteRxn->IncreaseTime Yes WorkupLoss Check Workup: pH & Temperature IncompleteRxn->WorkupLoss No Sulfur Sulfur Impurity? Isomer->Sulfur No AdjustpH Control pH to 7-8.5 Isomer->AdjustpH Yes Purify Add Na2SO3 / Recrystallize Sulfur->Purify Yes AdjustTemp Lower Reaction Temp AdjustpH->AdjustTemp

Caption: A workflow for troubleshooting common issues.

Cause_Effect Params Reaction Parameters Yield Yield Params->Yield influences Isomer Isomer Formation Params->Isomer influences OverReduction Over-reduction Params->OverReduction influences Selectivity Selectivity Params->Selectivity influences pH pH pH->Params Temp Temperature Temp->Params Time Reaction Time Time->Params Agent Reducing Agent Agent->Params

Caption: Relationship between parameters and outcomes.

References

improving the color fastness of dyes derived from 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dyes derived from 2-Amino-4-nitrophenol. The focus is on addressing common challenges encountered during experiments aimed at improving the color fastness of these dyes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Light Fastness of the Synthesized Dye

  • Question: My synthesized azo dye derived from this compound shows significant fading upon exposure to light. How can I improve its light fastness?

  • Answer: Poor light fastness is a common issue with some azo dyes. The unstable nature of the azo group can lead to degradation under UV light.[1] Here are several strategies to mitigate this:

    • Formation of Metal Complexes: A highly effective method is to create metal-complex dyes.[2][3] Complexing the dye with transition metals like copper (II) or iron (II) can significantly enhance light fastness.[2] The metal ion helps to stabilize the dye molecule.

    • Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups, such as a nitro group (-NO2) ortho to the azo linkage, can increase photostability.[4]

    • Application of UV Absorbers: Post-treatment of the dyed fabric with a UV absorber can improve light fastness by 0.5 to 1 grade.[1] These agents function by absorbing UV radiation before it can damage the dye molecules.[3]

    • Use of Antioxidants: Applying antioxidants like Vitamin C or gallic acid as a post-treatment can also enhance light fastness.[5]

Issue 2: Low Wash Fastness and Color Bleeding

  • Question: The color of my dyed substrate bleeds significantly during washing. What are the primary causes and solutions?

  • Answer: Poor wash fastness is typically due to weak bonding between the dye and the fiber, or the presence of unfixed dye on the surface.[6] Consider the following troubleshooting steps:

    • Post-Treatment with Fixing Agents: After dyeing, treat the fabric with a cationic fixing agent. These agents help to insolubilize the dye within the fiber, thereby improving wash fastness.[6][7]

    • Thorough Soaping and Rinsing: Ensure a rigorous soaping and rinsing process after dyeing to remove any unbound or hydrolyzed dye molecules from the fiber surface.[6][8]

    • Metallization of the Dye: Similar to improving light fastness, forming a metal complex of the dye can also enhance its wash fastness.[2]

    • Control of Dyeing Process: Optimize dyeing parameters such as temperature, time, and pH to ensure maximum dye-fiber fixation.[8]

Issue 3: Difficulty in Achieving Deep and Level Shades

  • Question: I am struggling to obtain deep, even coloration on my substrate with a this compound-based dye. What could be the issue?

  • Answer: Achieving deep and level shades depends on both the dye's properties and the dyeing process itself.

    • Selection of Coupling Component: The choice of the coupling component in the azo dye synthesis has a significant impact on the final color and dyeing properties. Experiment with different coupling agents to achieve the desired shade and affinity for the substrate.

    • Use of Dispersing Agents: For disperse dyes, which have low water solubility, the use of a high-quality dispersing agent is crucial for achieving a fine, stable dispersion and preventing aggregation, which can lead to uneven dyeing.[9]

    • Dyeing Temperature and Time: Ensure the dyeing temperature and time are optimized for the specific dye and substrate. For example, polyester (B1180765) dyeing with disperse dyes often requires high temperatures (around 130°C) for proper diffusion and fixation.[10]

    • pH Control: The pH of the dyebath can influence the dye's solubility and its affinity for the fiber. Maintain the recommended pH throughout the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for significantly improving the overall fastness properties of dyes derived from this compound?

A1: The most effective and widely documented strategy is the formation of metal-complex dyes. By chelating the azo dye with a metal ion, such as chromium, cobalt, copper, or iron, the resulting complex exhibits superior light, wash, and perspiration fastness.[2][3] This is because the metal ion forms strong coordinate bonds with the dye molecule, enhancing its stability and affinity for the substrate.[2]

Q2: Can the choice of substrate affect the color fastness of my this compound-derived dye?

A2: Absolutely. The nature of the fiber plays a crucial role. For instance, disperse dyes synthesized from related nitroanilines have shown excellent wash and light fastness on polyester fabrics.[4] The hydrophobic nature of polyester allows for strong interactions with the disperse dye molecules. In contrast, the fastness properties on natural fibers like cotton might be lower without the use of mordants or specific fixing agents.

Q3: Are there any post-treatments that can improve both light and wash fastness simultaneously?

A3: Yes, post-treatment with certain specialized agents can offer improvements in multiple fastness properties. For example, some modern fixing agents are designed to enhance both wash and light fastness. Additionally, after-treatment with smectite clay has been shown to improve both the washing and light fastness of cationic dyes on natural fibers.[11]

Q4: How does the purity of the synthesized dye impact its fastness properties?

A4: The purity of the dye is critical. Impurities from the synthesis process can remain on the fabric surface and may have poor fastness, leading to issues like color bleeding and staining.[6] It is essential to purify the dye after synthesis and to ensure a thorough washing and soaping of the dyed fabric to remove any residual impurities or unreacted starting materials.

Quantitative Data on Fastness Improvement

The following tables summarize representative data on the improvement of color fastness properties.

Table 1: Fastness Properties of Disazo Disperse Dyes on Polyester Fabric

Dye SampleLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Perspiration Fastness (Acidic & Alkaline) (ISO 105-E04)
Dye 1755
Dye 2755
Dye 3755

Source: Adapted from a study on disazo disperse dyes derived from 4-amino-3-nitrotoluene.[4] Fastness Rating Scale: 1 (Poor) to 5 (Excellent) for wash and perspiration, and 1 (Poor) to 8 (Excellent) for light fastness.

Table 2: Effect of UV Absorber on Light Fastness of Reactive Dyes on Cotton

Dye ConcentrationLight Fastness (Without UV Absorber)Light Fastness (With UV Absorber)Improvement (Grades)
Low33-40.5-1
Medium44-50.5-1
High55-60.5-1

Source: Adapted from a patent on improving the light fastness of reactive dyes.[1] Fastness Rating Scale: 1 (Poor) to 8 (Excellent).

Experimental Protocols

Protocol 1: Synthesis of a Metal Complex Azo Dye

This protocol provides a general methodology for the synthesis of an iron (II) complex of an azo dye derived from a substituted phenol (B47542).

  • Diazotization:

    • Dissolve the primary aromatic amine (e.g., a derivative of this compound) in an acidic solution (e.g., HCl) and cool to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • Coupling:

    • Prepare a solution of the coupling component (e.g., a phenol derivative) in an alkaline medium (e.g., NaOH solution).

    • Slowly add the diazonium salt solution to the coupling component solution, maintaining a temperature of 0-5°C and an alkaline pH to facilitate the coupling reaction.

    • Stir the mixture for several hours until the reaction is complete.

  • Metallization:

    • To the synthesized dye solution, add a solution of a metal salt (e.g., ferrous sulfate, FeSO₄·7H₂O) in a 2:1 molar ratio of dye to metal.

    • Adjust the pH to approximately 6.5 and heat the reaction mixture to 100°C for about one hour to complete the metallization.

    • Cool the reaction mixture and precipitate the metal complex dye by adding a salt, such as sodium chloride.

    • Filter, wash, and dry the resulting metal complex dye.

Protocol 2: Post-Treatment with a UV Absorber

This protocol outlines a method for improving the light fastness of a dyed fabric using a reactive UV absorber.

  • Preparation of Finishing Solution:

    • Prepare a solution containing the reactive UV absorber (e.g., 2% on weight of fabric) and sodium carbonate to achieve a pH of 9.

  • Application:

    • Immerse the dyed cotton fabric in the finishing solution at 40°C for 30 minutes.

    • Pass the fabric through a padder to ensure even application and a specific wet pick-up (e.g., 85-90%).

  • Curing:

    • Dry and cure the treated fabric in an oven at a high temperature (e.g., 160°C) for a specified time (e.g., 5 minutes) to fix the UV absorber to the fibers.

  • Washing:

    • Thoroughly wash the fabric to remove any unfixed UV absorber and dry.

Visualizations

experimental_workflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_improvement Fastness Improvement Diazotization Diazotization of This compound Coupling Coupling with Phenolic Compound Diazotization->Coupling Diazonium Salt Unmetallized_Dye Unmetallized Azo Dye Coupling->Unmetallized_Dye Dyeing Dyeing of Substrate Unmetallized_Dye->Dyeing Metallization Metallization (e.g., with FeSO4) Unmetallized_Dye->Metallization Dyed_Fabric_Unfixed Dyed Fabric (Poor Fastness) Dyeing->Dyed_Fabric_Unfixed Fixing Post-treatment with Fixing Agent / UV Absorber Dyed_Fabric_Unfixed->Fixing Improved_Dye Metallized Dye Metallization->Improved_Dye Improved_Fabric Dyed Fabric (Improved Fastness) Fixing->Improved_Fabric

Caption: Experimental workflow for dye synthesis and fastness improvement.

logical_relationships cluster_causes Primary Causes cluster_solutions Improvement Strategies PoorFastness Poor Color Fastness UnstableStructure Unstable Dye Structure (Azo Group Degradation) PoorFastness->UnstableStructure WeakBonding Weak Dye-Fiber Interaction PoorFastness->WeakBonding UnfixedDye Residual Unfixed Dye PoorFastness->UnfixedDye Metallization Metallization UnstableStructure->Metallization UV_Absorbers UV Absorbers UnstableStructure->UV_Absorbers FixingAgents Fixing Agents WeakBonding->FixingAgents ProcessControl Optimized Dyeing Process WeakBonding->ProcessControl UnfixedDye->ProcessControl Thorough Washing ImprovedFastness Improved Color Fastness Metallization->ImprovedFastness FixingAgents->ImprovedFastness UV_Absorbers->ImprovedFastness ProcessControl->ImprovedFastness

References

Validation & Comparative

A Comparative Guide to 2-Amino-4-nitrophenol and 4-Amino-2-nitrophenol in Dye Performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the isomeric compounds 2-Amino-4-nitrophenol and 4-Amino-2-nitrophenol, focusing on their application and performance as dyes, primarily in the cosmetics industry. The information is intended for researchers, scientists, and professionals in drug development and related fields. While direct quantitative comparative performance data is scarce in publicly available literature, this guide summarizes key physical, chemical, and safety data, and provides standardized experimental protocols for generating performance metrics.

Physicochemical and General Properties

Both this compound and 4-Amino-2-nitrophenol are used as semi-permanent hair colorants and as toners in permanent (oxidative) hair dye formulations.[1][2][3][4] Their distinct structural arrangements lead to differences in their physical properties and resulting color characteristics.

PropertyThis compound4-Amino-2-nitrophenol
CAS Number 99-57-0[5]119-34-6[6]
Molecular Formula C₆H₆N₂O₃C₆H₆N₂O₃
Molecular Weight 154.12 g/mol [5]154.12 g/mol
Appearance Yellow-brown to orange prisms or yellow powder.[7]Dark red crystalline or reddish-purple solid/powder.
Melting Point 140-143 °C[5]125-127 °C
Solubility Sparingly soluble in water; soluble in ethanol, acetone, acetic acid, and diethyl ether.Insoluble in water.
Resulting Color Gold-blond shades.[7]Beige to deep reddish-brown shades.

Synthesis and Manufacturing

This compound is commercially produced by the partial reduction of 2,4-dinitrophenol (B41442).[7]

4-Amino-2-nitrophenol is the major metabolite of 2,4-dinitrophenol. It can be prepared through various synthetic routes, including the reaction of 5-nitrobenzofuroxan with p-aminophenol.[8]

Safety and Regulatory Information

The safety profiles of these two isomers are a key differentiating factor in their application.

CompoundKey Safety FindingsRegulatory Status Example
This compound IARC Group 3: Not classifiable as to its carcinogenicity to humans. Caused renal toxicity in animal studies.[7]Permitted for use in hair dyes in some regions, though prohibited in others like Indonesia.[1]
4-Amino-2-nitrophenol Suspected mutagen and carcinogen based on some studies.[4][9] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that the data are insufficient to make a safety determination for its use in hair dyes.[3][4]Prohibited for use in cosmetic products in some regions, including Indonesia.[1]

Dye Performance Comparison

Direct, publicly available quantitative data comparing the dye performance of these two molecules, such as CIELAB color values, light fastness, and wash fastness, is limited. The following sections outline the standard experimental protocols that would be used to generate such comparative data.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the partial reduction of 2,4-dinitrophenol. The following is a summary of a typical procedure.[2]

Materials:

  • 2,4-dinitrophenol

  • Ammonium chloride

  • Concentrated aqueous ammonia (B1221849) (28%)

  • Fused sodium sulfide (B99878) (60%)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

Procedure:

  • A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.

  • Ammonium chloride and concentrated ammonia are added, and the mixture is heated to 85°C.

  • After cooling to 70°C, sodium sulfide is added in portions, maintaining the temperature between 80-85°C.

  • The reaction mixture is heated at 85°C for an additional 15 minutes and then filtered hot.

  • The filtrate is cooled to allow for crystallization.

  • The collected crystals are dissolved in boiling water and acidified with glacial acetic acid.

  • The solution is treated with activated carbon, filtered hot, and cooled to 20°C to yield brown crystals of this compound.

Synthesis_of_2_Amino_4_nitrophenol cluster_reactants Reactants cluster_process Process cluster_product Product 2,4-Dinitrophenol 2,4-Dinitrophenol Partial Reduction Partial Reduction 2,4-Dinitrophenol->Partial Reduction Sodium Sulfide Sodium Sulfide Sodium Sulfide->Partial Reduction Ammonium Chloride Ammonium Chloride Ammonium Chloride->Partial Reduction Ammonia Ammonia Ammonia->Partial Reduction Heating (85°C) Heating (85°C) Partial Reduction->Heating (85°C) Hot Filtration Hot Filtration Heating (85°C)->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization Purification (Acidification & Activated Carbon) Purification (Acidification & Activated Carbon) Crystallization->Purification (Acidification & Activated Carbon) This compound This compound Purification (Acidification & Activated Carbon)->this compound

Synthesis workflow for this compound.

General Protocol for Hair Dyeing and Performance Testing

The following outlines a general workflow for applying the dyes to a substrate (e.g., hair swatches) and subsequently testing for key performance indicators.

Materials:

  • Hair swatches (e.g., virgin white hair)

  • Dye compound (this compound or 4-Amino-2-nitrophenol)

  • Dye base formulation (e.g., shampoo or cream base)

  • Oxidizing agent (e.g., hydrogen peroxide, for oxidative dyeing simulation)

  • Standard ECE detergent (for wash fastness)

  • Multifiber adjacent fabric (for wash fastness staining assessment)

Procedure:

  • Dye Formulation: Prepare the dye solution by incorporating the aminonitrophenol compound into the desired base at a specified concentration (e.g., 0.5-2.0%). For oxidative conditions, the dye formulation is mixed with an equal volume of hydrogen peroxide solution immediately before application.

  • Dyeing: The hair swatches are immersed in the dye formulation for a set period (e.g., 30-45 minutes) at a controlled temperature.[7]

  • Rinsing and Drying: After dyeing, the swatches are thoroughly rinsed with water and allowed to dry under standard conditions.

  • Color Measurement (CIELAB): The color of the dyed swatches is quantified using a spectrophotometer to obtain CIELAB (L, a, b) values.[10][11][12][13] L represents lightness, a* the red/green axis, and b* the yellow/blue axis.

  • Light Fastness Testing (AATCC Test Method 16.3):

    • A portion of the dyed swatch is masked.

    • The swatch is exposed to a xenon arc lamp under controlled conditions for a specified duration (e.g., 20 or 40 AATCC Fading Units).[14][15][16][17][18]

    • The change in color between the exposed and unexposed portions is evaluated against the AATCC Gray Scale for Color Change.

  • Wash Fastness Testing (ISO 105-C06):

    • A dyed swatch is stitched together with a multifiber adjacent fabric.

    • The composite sample is washed in a standardized detergent solution (e.g., 4 g/L ECE detergent) under specified conditions of temperature and time (e.g., 40°C for 45 minutes).[19][20][21][22][23]

    • After washing and drying, the color change of the dyed swatch and the staining of the multifiber fabric are assessed using the respective Gray Scales.

Dye_Performance_Testing_Workflow cluster_preparation Preparation cluster_testing Performance Testing Dye Formulation Dye Formulation Dye Application Dye Application Dye Formulation->Dye Application Hair Swatches Hair Swatches Hair Swatches->Dye Application Rinsing & Drying Rinsing & Drying Dye Application->Rinsing & Drying Color Measurement (CIELAB) Color Measurement (CIELAB) Rinsing & Drying->Color Measurement (CIELAB) Light Fastness (AATCC 16) Light Fastness (AATCC 16) Rinsing & Drying->Light Fastness (AATCC 16) Wash Fastness (ISO 105-C06) Wash Fastness (ISO 105-C06) Rinsing & Drying->Wash Fastness (ISO 105-C06) Performance Data Performance Data Color Measurement (CIELAB)->Performance Data Light Fastness (AATCC 16)->Performance Data Wash Fastness (ISO 105-C06)->Performance Data

Generalized workflow for dyeing and performance testing.

Conclusion

This compound and 4-Amino-2-nitrophenol are isomeric hair dyes that produce distinct color shades, with the former yielding golden-blond tones and the latter providing reddish-brown hues. While their primary applications are similar, their physicochemical properties and, most notably, their safety profiles differ significantly. The available data suggests a more favorable safety profile for this compound, whereas significant data gaps and potential concerns exist for 4-Amino-2-nitrophenol. A comprehensive comparison of their dye performance necessitates the generation of quantitative data on color, light fastness, and wash fastness using the standardized protocols outlined in this guide. Such data would enable a more complete and objective evaluation for their suitability in various applications.

References

A Comparative Analysis of the Toxicity of Aminophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the ortho-, meta-, and para-isomers of aminophenol reveals distinct toxicological profiles, with each isomer exhibiting unique target organ toxicity and mechanisms of action. This guide provides a comprehensive comparison of their toxicities, supported by experimental data, to inform risk assessment and guide research in drug development.

The positional arrangement of the amino and hydroxyl groups on the benzene (B151609) ring profoundly influences the metabolic pathways and subsequent toxicity of aminophenol isomers. While all three isomers can induce toxicity, the nature and severity of their effects differ significantly. Para-aminophenol is primarily associated with nephrotoxicity (kidney damage), ortho-aminophenol with hepatotoxicity (liver damage), and meta-aminophenol with more general systemic toxicity.

Quantitative Toxicity Comparison

To facilitate a clear comparison of the acute toxicity of the three aminophenol isomers, the following tables summarize key quantitative data from animal studies.

Acute Oral Toxicity: LD50 Values

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. A lower LD50 value indicates higher toxicity.

IsomerSpeciesLD50 (mg/kg body weight)Reference
o-Aminophenol Rat1300[1]
MouseNot Found
m-Aminophenol Rat924
Mouse401
p-Aminophenol Rat375 - 671[2][3]
Mouse1550[2]

Note: LD50 values can vary between studies due to differences in animal strain, sex, and experimental conditions.

No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL)

NOAEL and LOAEL are key metrics from repeated dose toxicity studies that indicate the highest dose at which no adverse effects are observed and the lowest dose at which adverse effects are observed, respectively.

IsomerSpeciesStudy DurationNOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organ/EffectReference
p-Aminophenol RatSubchronic (diet)50150Kidney (renal lesions)[4]
p-Aminophenol Rat28-day (gavage)20100Kidney (basophilic renal tubules), Spleen (extramedullary hematopoiesis)[5]

Data for o- and m-aminophenol were not sufficiently detailed in the search results to provide comparable NOAEL/LOAEL values.

Mechanisms of Toxicity and Signaling Pathways

The distinct toxicities of the aminophenol isomers are rooted in their different metabolic activation pathways and the subsequent cellular responses.

Para-Aminophenol (p-AP): Nephrotoxicity

The nephrotoxicity of p-aminophenol is the most extensively studied. Its toxicity is primarily mediated by its bioactivation in the kidney to reactive metabolites that induce oxidative stress and cellular damage.

The metabolic activation of p-aminophenol in the kidney involves cytochrome P450 enzymes and prostaglandin (B15479496) synthase. This process leads to the formation of a reactive benzoquinone imine intermediate. This intermediate can then be conjugated with glutathione (B108866) (GSH). While GSH conjugation is typically a detoxification pathway, in the case of p-aminophenol, the resulting glutathione conjugate can be further processed by enzymes like γ-glutamyl transpeptidase in the kidney to form a nephrotoxic thiol-containing metabolite. This metabolite can redox cycle, leading to the generation of reactive oxygen species (ROS), depletion of cellular antioxidants like GSH, and covalent binding to cellular macromolecules, ultimately causing necrosis of the proximal tubules.[6][7][8][9]

p_aminophenol_nephrotoxicity cluster_blood Bloodstream cluster_kidney Kidney Proximal Tubule Cell pAP_blood p-Aminophenol pAP p-Aminophenol pAP_blood->pAP CYP450 Cytochrome P450 Prostaglandin Synthase pAP->CYP450 Bioactivation BenzoquinoneImine Benzoquinone Imine CYP450->BenzoquinoneImine GSH_conjugation GSH Conjugation BenzoquinoneImine->GSH_conjugation GSH_conjugate Glutathione Conjugate GSH_conjugation->GSH_conjugate GGT γ-Glutamyl Transpeptidase GSH_conjugate->GGT Thiol_metabolite Nephrotoxic Thiol Metabolite GGT->Thiol_metabolite ROS Reactive Oxygen Species (ROS) Thiol_metabolite->ROS Redox Cycling CovalentBinding Covalent Binding to Macromolecules Thiol_metabolite->CovalentBinding OxidativeStress Oxidative Stress (GSH Depletion, Lipid Peroxidation) ROS->OxidativeStress CellDeath Cell Death (Necrosis) OxidativeStress->CellDeath CovalentBinding->CellDeath

Caption: Metabolic activation of p-aminophenol in the kidney leading to nephrotoxicity.

Ortho-Aminophenol (o-AP): Hepatotoxicity

The hepatotoxicity of o-aminophenol is less well-characterized than the nephrotoxicity of its para-isomer. However, evidence suggests that it is also mediated by metabolic activation in the liver. Cytochrome P450 enzymes are involved in the oxidation of o-aminophenol, potentially forming reactive intermediates that can cause cellular damage.[10] One proposed mechanism involves the oxidation of o-aminophenol to a quinone imine, which can lead to the formation of reactive oxygen species and covalent binding to liver proteins, resulting in hepatocellular injury.

o_aminophenol_hepatotoxicity cluster_blood Bloodstream cluster_liver Hepatocyte oAP_blood o-Aminophenol oAP o-Aminophenol oAP_blood->oAP CYP450_liver Cytochrome P450 oAP->CYP450_liver Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinone Imine) CYP450_liver->ReactiveMetabolite ROS_liver Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS_liver CovalentBinding_liver Covalent Binding to Proteins ReactiveMetabolite->CovalentBinding_liver OxidativeStress_liver Oxidative Stress ROS_liver->OxidativeStress_liver HepatocellularInjury Hepatocellular Injury OxidativeStress_liver->HepatocellularInjury CovalentBinding_liver->HepatocellularInjury

Caption: Proposed metabolic pathway for o-aminophenol-induced hepatotoxicity.

Meta-Aminophenol (m-AP): Systemic Toxicity

Meta-aminophenol does not appear to target a specific organ to the same extent as the ortho- and para-isomers. Its toxicity is more systemic, with observed effects including skin, eye, and respiratory tract irritation, and at higher doses, acute poisoning with symptoms like palpitations and breathing difficulties.[11] The mechanisms underlying these systemic effects are not as clearly defined but are likely related to its general chemical reactivity and ability to interfere with cellular processes. Long-term exposure may also pose risks to the reproductive system.[11]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable assessment and comparison of the toxicity of chemical compounds. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to various concentrations of the aminophenol isomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7][12][13][14]

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.

  • Principle: The amount of LDH released into the medium is proportional to the number of lysed cells. The LDH activity is measured by a coupled enzymatic reaction that results in the formation of a colored product.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Stop Reaction: Add a stop solution to terminate the reaction.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the IC50 value.[3][6][10][15][16]

in_vitro_workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate CompoundTreatment Treat with Aminophenol Isomers CellSeeding->CompoundTreatment MTT_add Add MTT Reagent CompoundTreatment->MTT_add LDH_supernatant Collect Supernatant CompoundTreatment->LDH_supernatant MTT_incubate Incubate (2-4h) MTT_add->MTT_incubate MTT_solubilize Solubilize Formazan MTT_incubate->MTT_solubilize MTT_read Read Absorbance (570nm) MTT_solubilize->MTT_read Viability Calculate % Cell Viability MTT_read->Viability LDH_reaction Add LDH Reaction Mix LDH_supernatant->LDH_reaction LDH_incubate Incubate (30min) LDH_reaction->LDH_incubate LDH_read Read Absorbance (490nm) LDH_incubate->LDH_read LDH_read->Viability IC50 Determine IC50 Values Viability->IC50

Caption: General workflow for in vitro cytotoxicity assessment of aminophenol isomers.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute oral toxicity of a substance with the use of fewer animals and with less suffering compared to the classical LD50 test.

  • Principle: The test involves a stepwise procedure where groups of animals are dosed at one of a series of fixed dose levels. The outcome (mortality or evident toxicity) at one dose level determines the next dose level.

  • Procedure:

    • Animal Selection: Use healthy, young adult rodents (typically rats), usually of a single sex (females are often more sensitive).

    • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

    • Dosing: Administer the aminophenol isomer orally by gavage at the selected fixed dose level (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals to identify any pathological changes.

    • Data Analysis: The results are used to classify the substance according to its acute oral toxicity and to determine the dose at which evident toxicity or mortality occurs.[1][4][17][18][19]

Conclusion

The isomeric form of aminophenol is a critical determinant of its toxicological properties. This comparative guide highlights that:

  • p-Aminophenol is the most potent nephrotoxin of the three isomers, with its toxicity mediated by metabolic activation in the kidney leading to oxidative stress.

  • o-Aminophenol primarily targets the liver, likely through a similar mechanism of metabolic activation and subsequent cellular damage.

  • m-Aminophenol exhibits a more generalized systemic toxicity, with less specific organ damage compared to its ortho and para counterparts.

A thorough understanding of these isomer-specific toxicities is essential for researchers and professionals in drug development to conduct accurate risk assessments, design safer chemical entities, and develop targeted therapeutic strategies for potential intoxications. The provided experimental protocols offer a framework for further investigation into the mechanisms of aminophenol toxicity.

References

A Comparative Guide to HPLC Method Validation for 2-Amino-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 2-Amino-4-nitrophenol is critical. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the determination of this compound and its isomers, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the sample matrix. Below is a comparison of two HPLC methods: one specifically for this compound and another for its structural isomer, 4-Amino-3-nitrophenol, which provides a benchmark for validation parameters.

ParameterHPLC Method for this compound[1]HPLC Method for 4-Amino-3-nitrophenol[2]
Column C18 LiChrospher (125 mm x 4.0 mm, 5 µm)Octadecylsilane (C18) (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Acetonitrile (B52724):Water:Acetic Acid (25:74.5:0.5, v/v/v)[1]Acetonitrile:0.05 M Acetic Buffer pH 5.9 (20:80, v/v)[2]
Flow Rate 0.5 mL/min for 10 min, then 2.0 mL/min[1]1.0 mL/min (isocratic)[2]
Detection UV at 254 nmPhoto Diode Array (PDA)
Linearity Correlation Coefficient = 0.985Correlation Coefficient = 1.0[2]
Precision (%RSD) 1.35% (for triplicate injections)0.59% - 1.92% (at different concentrations)[2]
Accuracy (% Recovery) Not Reported99.06% - 101.05%[2]
Limit of Detection (LOD) 2 ng (signal-to-noise ratio of 4.0)Not Reported
Limit of Quantification (LOQ) Not Reported0.07%[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

HPLC Method for this compound in Industrial Effluents[1]
  • Instrumentation : Shimadzu LC-6A Chromatograph with a variable wavelength UV-visible detector.

  • Column : C18 LiChrospher (125 mm x 4.0 mm i.d., 5 µm particle size).

  • Mobile Phase : A mixture of HPLC-grade acetonitrile, water, and acetic acid in a ratio of 25:74.5:0.5 (v/v/v).

  • Flow Rate : The analysis starts with a flow rate of 0.5 mL/min for the first 10 minutes, which is then increased to 2.0 mL/min until the end of the analysis.

  • Detection : The UV detector is set to a wavelength of 254 nm for both detection and quantification.

  • Sample Preparation : Effluent samples are adjusted to a pH of 2.5.

Validated HPLC Method for 4-Amino-3-nitrophenol[2]
  • Instrumentation : High-Performance Liquid Chromatography with a Photo Diode Array (PDA) Detector.

  • Column : Octadecylsilane (C18) column (250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase : An isocratic mobile phase consisting of HPLC-grade acetonitrile and a 0.05 M acetic buffer with a pH of 5.9 in a 20:80 ratio.[2]

  • Flow Rate : 1.0 mL/minute.[2]

  • Column Temperature : 40°C.

  • Validation : The method was validated for linearity, selectivity, precision, and recovery.

Alternative Quantification Methods

While HPLC is a dominant technique, other methods can be employed for the quantification of this compound and related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for separating and identifying volatile and semi-volatile compounds. For nitrophenols, derivatization is often required to enhance volatility.[3]

  • UV-Vis Spectrophotometry : This method is based on the principle that nitrophenols absorb light in the ultraviolet-visible range. A calibration curve is constructed by plotting absorbance against concentration.[3]

  • Electrochemical Methods : Techniques like differential pulse voltammetry (DPV) or cyclic voltammetry (CV) offer a rapid and sensitive approach for the determination of electroactive compounds such as nitrophenols.[3]

Visualizing the HPLC Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.

HPLC_Validation_Workflow cluster_validation start Start: Define Analytical Method Requirements dev Method Development (Column, Mobile Phase, etc.) start->dev pre_val Pre-Validation (System Suitability Tests) dev->pre_val specificity Specificity/ Selectivity pre_val->specificity validation_params Validation Parameters linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report & Documentation robustness->report end End: Method Implementation report->end

Caption: Workflow for a typical HPLC method validation process.

References

A Comparative Guide to Catalysts for the Reduction of 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

The reduction of 2,4-dinitrophenol (B41442) (2,4-DNP) to 2,4-diaminophenol (B1205310) (2,4-DAP) is a critical transformation in synthetic chemistry, yielding a valuable intermediate for the production of pharmaceuticals, dyes, and photographic materials. This guide provides a comparative analysis of various catalytic systems for this reaction, focusing on performance metrics and experimental protocols to aid researchers in catalyst selection and experimental design. The reduction is typically carried out using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an aqueous medium, where the catalyst plays a crucial role in facilitating the reaction.[1]

Comparative Performance of Catalysts

The efficiency of a catalyst in the reduction of 2,4-DNP is evaluated based on several parameters, including reaction time, conversion efficiency, and the rate constant. The following table summarizes the performance of different catalysts based on available experimental data.

CatalystSupport/MethodReducing AgentReaction TimeConversion (%)Rate Constant (k)Reference
Gold Nanoparticles (AuNPs)Citrate ReductionNaBH₄36 min (first half), 30 min (second half)~100%1.24×10⁻² s⁻¹[2]
Silver Nanoparticles (AgNPs)Citrate ReductionNaBH₄15 min (first half), 72 min (second half)~100%8×10⁻³ s⁻¹[2]
Palladium Nanoparticles (PdNPs)CuttleboneNaBH₄4 min~100%-[3]
AgNPs-Fe₂O₃Hybrid NanocatalystNaBH₄24 hours97%-[4]
Cobalt NanoparticlesHierarchical Graphitic CarbonNaBH₄-High-[5]

Note: The reaction conditions such as temperature, concentration of reactants, and catalyst loading can significantly influence the performance. The data presented here is for comparative purposes based on the cited literature.

Experimental Protocols

A generalized experimental protocol for the catalytic reduction of 2,4-DNP is outlined below. This protocol is a synthesis of methodologies reported in the literature and can be adapted based on the specific catalyst and experimental setup.

Materials:

  • 2,4-Dinitrophenol (2,4-DNP)

  • Sodium borohydride (NaBH₄)

  • Catalyst (e.g., AuNPs, AgNPs, PdNPs)

  • Distilled or deionized water

  • Reaction vessel (e.g., beaker, flask)

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reactant Solution: Prepare an aqueous solution of 2,4-DNP of a known concentration.

  • Catalyst Dispersion: Disperse a specific amount of the catalyst in the 2,4-DNP solution.

  • Initiation of Reaction: To initiate the reduction, add a freshly prepared aqueous solution of NaBH₄ to the mixture under continuous stirring. The volume and concentration of the NaBH₄ solution should be in excess to ensure the reaction goes to completion.

  • Monitoring the Reaction: The progress of the reduction is monitored by UV-Vis spectrophotometry. The characteristic absorption peak of 2,4-DNP (around 353-360 nm) will decrease over time, while a new peak corresponding to the formation of 2,4-DAP may appear at a lower wavelength.[2][3]

  • Completion and Analysis: The reaction is considered complete when the peak corresponding to 2,4-DNP disappears. The conversion efficiency can be calculated from the change in absorbance.

  • Catalyst Recovery: For supported or heterogeneous catalysts, the catalyst can be recovered by filtration or centrifugation, washed, and reused for subsequent cycles.[3]

Visualizing the Process

Experimental Workflow:

The following diagram illustrates the general workflow for the catalytic reduction of 2,4-DNP.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_post Post-Reaction prep_dnp Prepare 2,4-DNP Solution mix Mix Reactants & Catalyst prep_dnp->mix prep_nabh4 Prepare NaBH4 Solution prep_nabh4->mix prep_cat Disperse Catalyst prep_cat->mix stir Stir Mixture mix->stir monitor Monitor with UV-Vis stir->monitor recover Recover Catalyst stir->recover analyze Analyze Data monitor->analyze

Caption: General experimental workflow for the catalytic reduction of 2,4-DNP.

Reaction Pathway:

The reduction of 2,4-dinitrophenol to 2,4-diaminophenol proceeds through the stepwise reduction of the two nitro groups.

G DNP 2,4-Dinitrophenol (O₂N)₂C₆H₃OH Intermediate1 2-Amino-4-nitrophenol or 4-Amino-2-nitrophenol DNP->Intermediate1 + 2H₂ DAP 2,4-Diaminophenol (H₂N)₂C₆H₃OH Intermediate1->DAP + 2H₂

Caption: Reaction pathway from 2,4-dinitrophenol to 2,4-diaminophenol.

Discussion of Catalyst Types

Noble Metal Catalysts: Noble metal nanoparticles, particularly gold (Au), silver (Ag), and palladium (Pd), have demonstrated high catalytic activity for the reduction of 2,4-DNP.[2][3] Palladium nanoparticles, especially when supported, have shown exceptionally fast reaction times.[3] The high cost of noble metals is a significant drawback, prompting research into minimizing their usage through the development of highly active nanostructures or by using supports that enhance their catalytic efficiency.

Non-Noble Metal Catalysts: Research into non-noble metal catalysts, such as those based on cobalt, is driven by the need for more cost-effective and abundant alternatives.[5] While they may sometimes exhibit lower activity or require harsher reaction conditions compared to their noble metal counterparts, their economic viability makes them attractive for large-scale industrial applications.

Supported Catalysts: Immobilizing catalysts on solid supports like cuttlebone, carbon materials, or metal oxides offers several advantages.[3][5] It prevents the aggregation of nanoparticles, which can lead to a loss of catalytic activity. Furthermore, supported catalysts are generally easier to separate from the reaction mixture, allowing for their recovery and reuse, which is crucial for both economic and environmental reasons.[3]

References

A Researcher's Guide to Assessing the Purity of Commercial 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methods for assessing the purity of commercial 2-Amino-4-nitrophenol samples, complete with experimental protocols and supporting data to aid in method selection and implementation.

This compound is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The purity of this compound can significantly impact the yield, safety, and efficacy of the final product. Commercial samples of this compound can contain various impurities, including isomers, starting materials from synthesis, and degradation products. Therefore, robust analytical methods are required to accurately quantify the purity and identify any contaminants.

This guide compares the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and non-aqueous titration.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on several factors, including the expected impurities, the required sensitivity and precision, and the available instrumentation. Below is a summary of the key performance characteristics of HPLC and non-aqueous titration for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Non-Aqueous Titration (Perchloric Acid)
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase, followed by detection (typically UV-Vis).Neutralization of the basic amino group with a strong acid (perchloric acid) in a non-aqueous solvent.
Specificity High. Can separate and quantify the main component and its isomers (e.g., 4-amino-2-nitrophenol, 2-amino-5-nitrophenol) and other impurities in a single run.Moderate. Provides a measure of the total basic content. It is not specific for this compound if other basic impurities are present.
Sensitivity High. Limits of detection (LOD) and quantitation (LOQ) are typically in the ng/mL to µg/mL range.[1][2][3]Lower. Best suited for determining the purity of the bulk material (assay).
Precision (%RSD) Typically < 2% for the main component.[4]Typically ≤ 0.5%.[5]
Key Advantages - High specificity for separating closely related compounds. - High sensitivity for detecting trace impurities. - Can provide a comprehensive impurity profile.- Simple, rapid, and cost-effective. - High precision for assay of the main component.
Key Disadvantages - More complex instrumentation and method development. - Higher cost per sample compared to titration.- Non-specific; will titrate any basic impurity. - Less sensitive than HPLC for trace impurities.

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of a commercial this compound sample.

Purity_Assessment_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample Commercial this compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol/Water for HPLC, Glacial Acetic Acid for Titration) Sample->Dissolution HPLC HPLC Analysis (Impurity Profiling & Assay) Dissolution->HPLC Aliquots for analysis Titration Non-Aqueous Titration (Assay) Dissolution->Titration HPLC_Data Chromatogram Analysis: - Peak Identification - Peak Area Integration HPLC->HPLC_Data Titration_Data Titration Curve Analysis: - Equivalence Point Determination Titration->Titration_Data Purity_Calc Purity Calculation (% Assay) HPLC_Data->Purity_Calc Impurity_Quant Impurity Quantification (% Area) HPLC_Data->Impurity_Quant Titration_Data->Purity_Calc Report Final Purity Report Purity_Calc->Report Impurity_Quant->Report

Workflow for Purity Assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the simultaneous determination of this compound and its potential impurities.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (analytical grade).

  • This compound reference standard.

  • Commercial this compound sample.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.05 M acetic acid buffer (e.g., 20:80 v/v).[6] The exact ratio may need to be optimized for the specific column and instrument.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the commercial this compound sample and prepare it in the same manner as the standard solution.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Identify any impurity peaks.

5. Data Analysis:

  • Purity Assay (%): Calculate the percentage of this compound in the sample using the following formula:

    % Purity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

  • Impurity Profile (% Area): Calculate the percentage of each impurity by the area normalization method:

    % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

Non-Aqueous Titration for Assay

This method determines the total basic content of the sample and is suitable for a rapid assay of the main component.

1. Instrumentation and Materials:

  • Potentiometric titrator with a suitable electrode (e.g., glass electrode).

  • Burette (10 mL or 25 mL).

  • Glacial acetic acid (analytical grade).

  • Perchloric acid, 0.1 N in glacial acetic acid (standardized).

  • Crystal violet indicator (0.5% w/v in glacial acetic acid).

  • Commercial this compound sample.

2. Procedure:

  • Accurately weigh approximately 150 mg of the commercial this compound sample into a clean, dry 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Add 2-3 drops of crystal violet indicator. The solution will appear violet.

  • Titrate the solution with standardized 0.1 N perchloric acid until the color changes from violet to a blue-green endpoint. If using a potentiometric titrator, titrate to the inflection point of the titration curve.[7][8]

  • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

3. Data Analysis:

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = ((V_sample - V_blank) * N_HClO4 * MW_ANP) / (Weight_sample * 10)

    Where:

    • V_sample = Volume of perchloric acid consumed by the sample (mL)

    • V_blank = Volume of perchloric acid consumed by the blank (mL)

    • N_HClO4 = Normality of the perchloric acid solution

    • MW_ANP = Molecular weight of this compound (154.12 g/mol )

    • Weight_sample = Weight of the sample (g)

Conclusion

Both HPLC and non-aqueous titration are valuable techniques for assessing the purity of commercial this compound samples. HPLC offers high specificity and sensitivity, making it the method of choice for comprehensive impurity profiling and the detection of trace contaminants. Non-aqueous titration, on the other hand, provides a rapid, cost-effective, and highly precise method for determining the overall purity (assay) of the bulk material. For a complete quality assessment, a combination of both techniques is often employed: HPLC for the identification and quantification of specific impurities and titration for an accurate assay of the active substance. The detailed protocols provided in this guide should enable researchers to implement these methods effectively in their laboratories.

References

Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for 2-Amino-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Amino-4-nitrophenol, a compound relevant in the cosmetic industry, particularly in hair dye formulations. Given the absence of publicly available, direct inter-laboratory comparison studies for this specific analyte, this document compiles and compares the performance characteristics of various analytical methods as reported in peer-reviewed literature. This approach offers a valuable reference for laboratories to evaluate and select appropriate methods for their specific needs.

Comparative Analysis of Method Performance

The following table summarizes the performance of different analytical techniques for the determination of this compound. The data is extracted from individual method validation studies and serves as a comparative benchmark.

Analytical TechniqueMatrixLinearity (r²)Recovery (%)Precision (RSD%)Limit of Quantification (LOQ)Reference
HPLC-PDAOxidative Hair Dye1.099.06 - 101.050.59 - 1.920.07%[1]
HPLCIndustrial EffluentNot ReportedNot ReportedNot Reported0.5 - 5.0 ng (MDL)[2]
GC-MSNot SpecifiedNot ReportedNot ReportedNot Reported≈ 1 µg / Media[3]
DPV (CPE)Hair DyeNot ReportedNot Reported4.9 (n=20)Not Reported[4]
DPV (BDDFE)Hair DyeNot ReportedNot Reported< 1Not Reported[4]

MDL: Method Detection Limit; DPV: Differential Pulse Voltammetry; CPE: Carbon Paste Electrode; BDDFE: Boron-Doped Diamond Film Electrode. Please note that direct comparison of LOQs requires careful consideration of the different units and matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summaries of protocols for the key analytical techniques cited.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Hair Dyes[1]

This method is designed for the simultaneous determination of several aminophenol isomers in oxidative hair dye products.

  • Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array Detector.

  • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) (HPLC grade) and 0.05 M acetic buffer (pH 5.9) in a 20:80 ratio.

  • Flow Rate: 1.0 ml/minute.

  • Column Temperature: 40°C.

  • Sample Preparation: Extraction of the commercial hair dye product. The exact extraction procedure would need to be developed and validated, but typically involves dissolution in a suitable solvent followed by filtration.

High-Performance Liquid Chromatography (HPLC) for Industrial Effluents[2]

This method is tailored for monitoring this compound in industrial process effluents.

  • Instrumentation: Shimadzu LC-6A Chromatograph.

  • Column: 125 mm x 4.0 mm i.d. x 5 µm C18 LiChrospher reversed-phase column.

  • Sample Preparation: Effluent samples are collected and homogenized. The pH is adjusted to 2.5, and the sample is treated with activated coconut shell carbon to reduce interfering substances. The treated and untreated samples are then analyzed.

  • Note: The specific mobile phase composition and detection wavelength were not detailed in the provided abstract but would be crucial for method replication.

Gas Chromatography-Mass Spectrometry (GC-MS)[3]

This method is a common technique for the analysis of various organic compounds.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Sample Collection: Samples are collected on an XAD-7 + H3PO4 tube.

  • Note: This method is designated as "Inhouse," indicating a laboratory-developed procedure. For implementation, further details on the temperature program, carrier gas, and mass spectrometry parameters would be required.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate a typical experimental workflow and the logical steps in method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Hair Dye / Effluent Sample extraction Extraction / Dilution sample->extraction filtration Filtration / Clean-up extraction->filtration hplc HPLC System filtration->hplc Liquid Injection gcms GC-MS System filtration->gcms Vaporized Injection chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: A generalized workflow for the analysis of this compound.

method_selection start Define Analytical Need matrix Sample Matrix (e.g., Hair Dye, Water) start->matrix concentration Expected Concentration Range matrix->concentration hplc HPLC-UV/PDA concentration->hplc High Concentration / Chromophoric gcms GC-MS concentration->gcms Low Concentration / Volatile other Other Techniques (e.g., Voltammetry) concentration->other Specific Applications validation Method Validation hplc->validation gcms->validation other->validation

Caption: Logical considerations for selecting an appropriate analytical method.

References

A Comparative Performance Analysis of 2-Amino-4-nitrophenol and p-Phenylenediamine as Hair Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of two common hair dye ingredients: 2-Amino-4-nitrophenol, a direct dye, and p-phenylenediamine (B122844) (PPD), a primary intermediate for oxidative hair dyes. The information is intended for researchers, scientists, and professionals in drug development and cosmetic science, with a focus on experimental data and methodologies.

Introduction to Hair Dye Chemistry

Hair dyeing technology is broadly categorized into two main types: oxidative (permanent) and direct (semi-permanent) dyeing. p-Phenylenediamine is a cornerstone of permanent hair color technology, acting as a precursor that forms large color molecules inside the hair shaft through a chemical reaction. In contrast, this compound is a pre-formed color molecule that deposits on and slightly within the hair cuticle, resulting in a less permanent color change.

Mechanism of Action

The fundamental difference in the application and performance of these two dyes stems from their distinct mechanisms of action at the molecular level.

p-Phenylenediamine: Oxidative Dyeing

p-Phenylenediamine (PPD) is a primary intermediate, meaning it is colorless until it is oxidized. In a typical hair dyeing formulation, PPD is mixed with an oxidizing agent, usually hydrogen peroxide, in an alkaline environment (e.g., ammonia (B1221849) or monoethanolamine). The alkali swells the hair cuticle, allowing the small PPD molecules to penetrate into the cortex. Inside the cortex, the hydrogen peroxide oxidizes the PPD to a reactive intermediate, quinonediimine. This intermediate then reacts with coupler molecules (e.g., resorcinol, m-aminophenol) to form large, complex color molecules. These newly formed, larger molecules are trapped within the hair cortex, resulting in a permanent color that is resistant to washing.[1][2] The final shade is determined by the specific combination of precursors and couplers used.[1]

G cluster_0 Hair Shaft Exterior cluster_1 Hair Cortex PPD p-Phenylenediamine (small molecule) PPD_in_cortex PPD penetrates the cortex PPD->PPD_in_cortex H2O2 Hydrogen Peroxide Quinonediimine Quinonediimine (Reactive Intermediate) H2O2->Quinonediimine Oxidizes Alkali Alkaline Agent (e.g., Ammonia) Alkali->PPD_in_cortex Swells cuticle PPD_in_cortex->Quinonediimine Large_Color_Molecule Large, Trapped Color Molecule Quinonediimine->Large_Color_Molecule Reacts with Coupler Coupler Molecule Coupler->Large_Color_Molecule

Figure 1: Oxidative Dyeing Mechanism of p-Phenylenediamine.
This compound: Direct Dyeing

This compound is a nitro dye, which is a type of direct dye. These molecules are already colored and do not require a chemical reaction to develop their shade.[3] The dyeing process involves the application of the dye in a suitable vehicle, which is then shampooed into the hair and left for a period of time, typically 30-45 minutes.[4] The small, polar molecules of this compound diffuse a short distance into the hair shaft, primarily binding to the cuticle and the outer layers of the cortex.[3] The binding is due to weak intermolecular forces such as van der Waals forces and hydrogen bonds with the keratin (B1170402) of the hair.[3] Because these bonds are weaker than the covalent bonds formed in oxidative dyeing and the molecules are not permanently entrapped, the color is semi-permanent and gradually fades with repeated shampooing.[3]

G cluster_0 Hair Shaft Exterior cluster_1 Hair Cuticle & Outer Cortex 2A4NP This compound (Colored Molecule) Bound_Dye Dye binds to keratin via weak intermolecular forces 2A4NP->Bound_Dye Diffuses into hair shaft Keratin Hair Keratin Bound_Dye->Keratin Adheres to

Figure 2: Direct Dyeing Mechanism of this compound.

Performance Comparison

Direct comparative experimental data for this compound and p-phenylenediamine is limited in publicly available literature. The following table summarizes their expected performance based on their dyeing mechanism and data from studies on similar dye types. The values presented are illustrative and would require confirmation in a head-to-head experimental study.

Performance MetricThis compound (Direct Dye)p-Phenylenediamine (Oxidative Dye)
Color Permanence Semi-permanent (lasts 6-8 shampoos)[5]Permanent
Color Range Limited, typically produces gold-blond shades[4]Wide range of natural and fashion shades
Gray Coverage Limited, especially on hair with a high percentage of grayExcellent
Application Time 30-45 minutes[4]Typically 30 minutes after mixing
Color Fastness to Washing Moderate to lowHigh
Color Fastness to Light (UV) Moderate to lowHigh

Safety Profile Comparison

The safety of hair dye ingredients is a critical consideration for both consumers and manufacturers. Both this compound and p-phenylenediamine have been the subject of extensive toxicological evaluation.

Safety ParameterThis compoundp-Phenylenediamine (PPD)
Skin Sensitization Can have skin sensitization potential[4]Potent skin sensitizer, a common cause of allergic contact dermatitis[6]
Mutagenicity Induced mutation in bacteria, fungi, and cultured mammalian cells. Did not induce micronuclei, chromosomal aberrations, or dominant lethal mutation in rodents exposed in vivo.[4]Can form a mutagenic substance called Bandrowski's base when it reacts with hydrogen peroxide.[6]
Carcinogenicity Not classifiable as to its carcinogenicity to humans (IARC Group 3)[4]Personal use of hair dyes is not classifiable as to its carcinogenicity to humans (IARC Group 3). Occupational exposure as a hairdresser or barber is probably carcinogenic to humans (IARC Group 2A).
Acute Toxicity Caused renal toxicity in rats and mice at high doses.[4]Highly toxic if ingested, can cause respiratory distress and renal failure.[6]
Regulatory Status (EU) Prohibited for use in cosmetic products.[4]Restricted for use in oxidative hair dye products at a maximum concentration of 2.0% after mixing for use on the head.

Experimental Protocols

To quantitatively assess the performance of hair dyes, standardized experimental protocols are essential. Below are detailed methodologies for evaluating color fastness to washing and light.

Experimental Workflow for Color Fastness Testing

G A Prepare Hair Swatches B Dye Hair Swatches (Standardized Application) A->B C Initial Color Measurement (Lab* values) B->C D Wash Fastness Protocol C->D E Light Fastness Protocol C->E F Color Measurement after Multiple Washes D->F G Color Measurement after UV Exposure E->G H Calculate Total Color Change (ΔE*) F->H G->H I Data Analysis & Comparison H->I

Figure 3: Experimental Workflow for Hair Dye Color Fastness Testing.
Protocol for Color Fastness to Washing

This protocol is designed to simulate the fading of hair color due to repeated shampooing.

  • Preparation of Hair Swatches:

    • Use standardized bleached human hair swatches.

    • Treat the swatches with the hair dye formulations according to the manufacturer's instructions or a standardized laboratory protocol (e.g., specific dye concentration, application time, and temperature).

    • Rinse and dry the swatches at room temperature for 24 hours.[7]

  • Initial Color Measurement:

    • Measure the color of the dyed swatches using a reflectance spectrophotometer or colorimeter.[8]

    • Record the CIE Lab* values for each swatch. The L* value represents lightness (0=black, 100=white), the a* value represents the red/green axis, and the b* value represents the yellow/blue axis.[8]

  • Washing Procedure:

    • Immerse the dyed hair swatches in a solution of a standard shampoo (e.g., 12% active ammonium (B1175870) laureth sulfate (B86663) solution).[8]

    • Agitate the swatches in the shampoo solution for a set duration (e.g., 4 minutes).[7]

    • Rinse the swatches thoroughly with deionized water and allow them to air dry or dry in an oven at a controlled temperature (e.g., 50°C).[8]

    • Repeat this washing and drying cycle for a predetermined number of times (e.g., 12 cycles).[8]

  • Final Color Measurement:

    • After the final wash cycle, measure the Lab* values of the swatches again using the same spectrophotometer settings.

  • Data Analysis:

    • Calculate the total color change (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] where ΔL, Δa, and Δb are the differences in the initial and final L, a, and b* values, respectively.

    • A higher ΔE* value indicates greater color fading.

Protocol for Color Fastness to Light

This protocol assesses the stability of the hair color when exposed to ultraviolet (UV) radiation, simulating sun exposure.

  • Preparation of Hair Swatches:

    • Prepare and dye hair swatches as described in the wash fastness protocol.

  • Initial Color Measurement:

    • Record the initial CIE Lab* values of the dyed swatches.

  • UV Exposure:

    • Place the dyed hair swatches in a light cabinet equipped with a Xenon arc lamp, which simulates natural sunlight.[8]

    • Expose the swatches to a controlled dose of UV radiation, equivalent to a specific duration of summer sunlight (e.g., 8 hours).[7]

    • Include untreated (dyed but not exposed to UV) swatches as controls.

  • Final Color Measurement:

    • After the UV exposure period, measure the Lab* values of the exposed and control swatches.

  • Data Analysis:

    • Calculate the total color change (ΔE*) for the UV-exposed swatches compared to the unexposed controls.

    • A higher ΔE* value indicates lower photostability of the dye.

Conclusion

This compound and p-phenylenediamine represent two distinct classes of hair dyes with fundamentally different mechanisms of action, leading to significant variations in their performance and safety profiles. PPD, as an oxidative dye precursor, provides permanent, versatile, and high-coverage color but carries a significant risk of skin sensitization. This compound, a direct dye, offers a less permanent, golden-blond shade with a different safety profile. The choice between these or other hair dye ingredients in product development will depend on the desired performance characteristics, target consumer demographic, and regulatory considerations. Further direct comparative studies using standardized protocols are necessary to provide a more definitive quantitative comparison of their performance attributes.

References

biological activity of 2-Amino-4-nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of 2-Amino-4-nitrophenol Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activities of various this compound derivatives, focusing on their fungicidal, anticancer, and antimicrobial properties. The information is compiled from recent studies and presented to aid in research and development efforts.

Derivatives of this compound have demonstrated notable fungicidal properties against a range of phytopathogenic fungi. The substitution of the hydrogen atom in the amino group with different organic radicals has been shown to enhance this activity.[1][2]

Comparative Data

The following table summarizes the fungicidal activity of this compound and two of its derivatives, N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide. The data represents the percentage of fungal growth suppression.

CompoundConcentration (mg/L)Rhizoctonia solaniBipolaris sorokinianaSclerotinia sclerotiorumVenturia inaequalis
This compound 10045%35%40%30%
N-(2-hydroxy-5-nitrophenyl)formamide 10060%55%42%33%
N-(2-hydroxy-5-nitrophenyl)acetamide 10050%48%55%45%

Data extracted from a study on the fungicidal properties of this compound and its derivatives.[1][2]

Experimental Protocol: Poisoned Food Technique

The poisoned food technique is a common method for evaluating the antifungal activity of compounds.[3][4][5][6]

  • Preparation of Fungal Cultures: The test fungi (Rhizoctonia solani, Bipolaris sorokiniana, Sclerotinia sclerotiorum, and Venturia inaequalis) are sub-cultured on a suitable medium like Potato Dextrose Agar (B569324) (PDA) and incubated to obtain actively growing colonies.

  • Preparation of Test Compound Stock Solution: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of a known concentration.

  • Preparation of Poisoned Medium: The stock solution of the test compound is added to the molten PDA medium at a desired final concentration. The medium is then poured into sterile Petri plates and allowed to solidify. Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the periphery of an actively growing fungal culture and placed at the center of the poisoned and control agar plates.

  • Incubation: The inoculated plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 7 days).

  • Data Collection: The diameter of the fungal colony is measured in both the control and treated plates.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where, dc = average diameter of the fungal colony in the control plate and dt = average diameter of the fungal colony in the treated plate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_fungi Prepare Fungal Cultures prep_media Prepare Poisoned and Control Media prep_fungi->prep_media Inoculum Source prep_compound Prepare Test Compound Stock Solution prep_compound->prep_media Poisoning Agent inoculation Inoculate Plates prep_media->inoculation incubation Incubate Plates inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate % Inhibition measurement->calculation end End calculation->end start Start start->prep_fungi start->prep_compound G cluster_prep Cell Preparation cluster_exp Treatment and Incubation cluster_analysis Measurement and Analysis cell_seeding Seed Cancer Cells in 96-well Plate cell_adhesion Allow Cells to Adhere Overnight cell_seeding->cell_adhesion compound_treatment Treat Cells with Test Compounds cell_adhesion->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 3-4 hours mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance calculation Calculate Cell Viability and IC50 absorbance->calculation end End calculation->end start Start start->cell_seeding G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects PI3K PI3K/Akt Pathway Proliferation Proliferation PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibition Metastasis Metastasis PI3K->Metastasis MAPK MAPK/ERK Pathway MAPK->Proliferation MAPK->Apoptosis Inhibition MAPK->Metastasis NFkB NF-κB Pathway NFkB->Proliferation NFkB->Apoptosis Inhibition NFkB->Metastasis Compound This compound Derivatives Compound->PI3K Inhibition Compound->MAPK Inhibition Compound->NFkB Inhibition G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound inoculation Inoculate Microtiter Plate prep_compound->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate Plate inoculation->incubation visual_inspection Visually Inspect for Growth incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end End mic_determination->end start Start start->prep_compound start->prep_inoculum

References

A Comparative Analysis of the Fungicidal Properties of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal properties of various nitrophenol derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of mycology, agrochemistry, and drug development in understanding the structure-activity relationships and potential applications of this class of compounds.

Executive Summary

Nitrophenol derivatives have demonstrated significant potential as fungicidal agents. Their efficacy is largely attributed to their ability to disrupt crucial cellular processes in fungi, primarily mitochondrial respiration. This guide synthesizes findings from key studies to compare the antifungal activity of different nitrophenol derivatives, details the experimental methodologies used to evaluate their properties, and illustrates their mechanism of action.

Data Presentation: Fungicidal Activity of Nitrophenol Derivatives

The following tables summarize the quantitative and qualitative fungicidal activity of selected nitrophenol derivatives against various phytopathogenic fungi.

Table 1: Quantitative Fungicidal Activity of 2-Allylphenol Derivatives against Botrytis cinerea

CompoundDerivativeIC50 (µg/mL)[1][2]
2-Allylphenol-68.0
2-Allyl-6-nitrophenolNitro derivative136
2-Methoxy-1-allylbenzeneMethoxy derivative2.00
4-Allyl-2-methoxyphenyl acetateAcetyl derivative1.00

Table 2: Qualitative Fungicidal Activity of 2-Amino-4-nitrophenol Derivatives

CompoundDerivativeRhizoctonia solaniBipolaris sorokinianaSclerotinia sclerotiorumVenturia inaequalis
This compound-Baseline ActivityBaseline ActivityBaseline ActivityBaseline Activity
N-(2-hydroxy-5-nitrophenyl)formamideAldehyde derivativeIncreased Activity[3][4]Increased Activity[3][4]No significant changeNo significant change
N-(2-hydroxy-5-nitrophenyl)acetamideKetone derivativeNo significant changeNo significant changeIncreased Inhibitory Effect[3][4]Increased Inhibitory Effect[3][4]

Experimental Protocols

The fungicidal activities of nitrophenol derivatives are commonly evaluated using the poisoned food technique . This method provides a reliable assessment of a compound's ability to inhibit mycelial growth.

Poisoned Food Technique

Objective: To determine the inhibitory effect of a test compound on the mycelial growth of a fungus.

Materials:

  • Pure culture of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test nitrophenol derivatives

  • Solvent for dissolving the test compounds (e.g., DMSO, ethanol)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Preparation of Poisoned Medium:

    • The PDA medium is prepared and sterilized by autoclaving.

    • The medium is then cooled to a temperature that allows for the addition of the test compound without degradation (typically 45-50°C).

    • The nitrophenol derivative, dissolved in a minimal amount of a suitable solvent, is added to the molten PDA to achieve the desired final concentration. The same volume of solvent is added to the control plates.

    • The mixture is thoroughly mixed and poured into sterile Petri dishes.

  • Inoculation:

    • A small disc (e.g., 5 mm in diameter) is cut from the edge of an actively growing fungal culture using a sterile cork borer.

    • This mycelial disc is placed aseptically in the center of the solidified PDA plates (both control and poisoned).

  • Incubation:

    • The inoculated Petri dishes are incubated at an optimal temperature for the specific fungus (e.g., 25 ± 2°C).

  • Data Collection and Analysis:

    • The radial growth of the fungal colony is measured at regular intervals until the growth in the control plate reaches the edge of the dish.

    • The percentage of mycelial growth inhibition is calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where:

      • C = Average diameter of the fungal colony in the control plate

      • T = Average diameter of the fungal colony in the treatment plate

    • From this data, parameters such as the half-maximal inhibitory concentration (IC50) can be determined by testing a range of concentrations.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Nitrophenol derivatives primarily exert their fungicidal effects by acting as uncouplers of oxidative phosphorylation in the fungal mitochondria. This process disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction and death.

Signaling Pathway Diagram

Fungicidal_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) (Complexes I-IV) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives ATP synthesis Cell_Death Fungal Cell Death Proton_Gradient->Cell_Death Energy Depletion ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Substrates ATP->Cell_Death Lack of ATP Nitrophenol Nitrophenol Derivative Nitrophenol->Proton_Gradient Dissipates Proton Gradient (Protonophore action)

Caption: Mechanism of action of nitrophenol derivatives as uncouplers of oxidative phosphorylation in fungi.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating the fungicidal properties of nitrophenol derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Fungicidal Activity Assay cluster_analysis Data Analysis Synthesis Synthesis of Nitrophenol Derivatives Purification Purification & Characterization Synthesis->Purification Media_Prep Preparation of Poisoned Media Purification->Media_Prep Inoculation Inoculation with Fungal Culture Media_Prep->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measurement of Mycelial Growth Incubation->Measurement Calculation Calculation of % Inhibition & IC50 Measurement->Calculation

Caption: A typical experimental workflow for the evaluation of fungicidal properties.

References

Dermal Absorption of 2-Amino-4-nitrophenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the dermal absorption of chemical compounds is paramount for safety and efficacy assessments. This guide provides a comparative analysis of dermal absorption studies of 2-Amino-4-nitrophenol, a common ingredient in hair dye formulations, alongside other relevant hair dye components. The information is presented with a focus on experimental data, detailed methodologies, and clear visual representations to facilitate informed decision-making.

Comparative Analysis of Dermal Absorption

The percutaneous absorption of this compound has been investigated in both in vivo and in vitro models, with varying results depending on the formulation and experimental conditions. This section summarizes the key quantitative data from available studies and compares it with other nitrophenol-based hair dye ingredients.

Quantitative Data Summary

The following table summarizes the key findings from dermal absorption studies of this compound and its alternatives.

CompoundSpecies/Skin TypeFormulation/VehicleDose/ApplicationDurationAbsorption Rate (% of Applied Dose)Study
This compound Rat (in vivo)Formulation 1 (with carboxymethylcellulose)Not Specified1 day0.21%Hofer et al., 1982[1]
5 days0.36%
Formulation 2 (with oleic acid and isopropanol)1 day1.12%
5 days1.67%
Human (in vitro, excised abdominal skin)WaterNot SpecifiedNot SpecifiedAppeared to bind to skin componentsBronaugh & Congdon, 1984[2]
2-Amino-5-nitrophenol (B90527) Mini pig (in vitro)Oxidative hair dye formulation (1.5%)10 µL/cm²24 hours13.6 ± 2.9%[3]
4-Amino-3-nitrophenol (B127093) Mini pig (in vitro)Oxidative hair dye formulation (1.5%)10 µL/cm²Not Specified2.83 ± 1.48%[4]
Non-oxidative hair dye formulation (1%)5.62 ± 2.19%
p-Phenylenediamine Human (in vivo)Commercial hair dyeNot SpecifiedNot SpecifiedRadioactivity found in urine[5]
4-Amino-2-nitrophenol Human and Monkey (in vitro)AcetoneNot SpecifiedNot SpecifiedRapid penetration observed[6]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing dermal absorption data. This section outlines the protocols used in the key studies cited.

In Vivo Dermal Absorption Study of this compound (Hofer et al., 1982)
  • Test System: Sprague-Dawley rats of both sexes.

  • Test Substance: ¹⁴C-labelled this compound.

  • Formulations:

    • Formulation 1: Contained 1.54% ¹⁴C-2-amino-4-nitrophenol with carboxymethylcellulose as a thickening agent.[2]

    • Formulation 2: Contained 0.77% ¹⁴C-2-amino-4-nitrophenol with oleic acid and isopropanol (B130326), mixed with an equal amount of a 6% hydrogen peroxide solution.[2][5]

  • Application: The formulations were applied to the skin of the rats.

  • Duration: The study was conducted over 5 days.

  • Analysis: Absorption was calculated by measuring the combined radioactivity in urine, feces, expired air, and the carcass (excluding the treated skin area).[2] The radioactivity was rapidly excreted, predominantly in the urine.[1]

In Vitro Dermal Absorption Study using Franz Diffusion Cells (General Protocol)

This protocol is representative of in vitro studies conducted on hair dye ingredients, such as those performed by Bronaugh & Congdon and for 2-amino-5-nitrophenol and 4-amino-3-nitrophenol.

  • Test System: Excised skin from human abdomen or mini pig.[2][3][4] The skin integrity is often checked using tritiated water.

  • Apparatus: Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by the skin membrane.

  • Test Substance: The hair dye ingredient, often radiolabelled, is applied to the epidermal surface of the skin in a specific formulation.

  • Receptor Fluid: A physiological solution is placed in the receptor chamber, in contact with the dermal side of the skin, and is continuously stirred and maintained at a constant temperature.

  • Sampling: Samples are collected from the receptor fluid at various time points to measure the amount of the substance that has permeated through the skin.

  • Analysis: At the end of the experiment, the amount of substance remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is quantified, typically using High-Performance Liquid Chromatography (HPLC).[3][4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for in vivo and in vitro dermal absorption studies.

in_vivo_workflow cluster_preparation Preparation cluster_application Application cluster_collection Sample Collection (1 and 5 days) cluster_analysis Analysis animal_prep Animal Preparation (Sprague-Dawley Rats) application Topical Application of Formulation animal_prep->application formulation_prep Formulation Preparation (¹⁴C-labelled 2-A-4-NP) formulation_prep->application urine Urine application->urine feces Feces application->feces air Expired Air application->air carcass Carcass application->carcass measurement Radioactivity Measurement urine->measurement feces->measurement air->measurement carcass->measurement absorption_calc Calculation of Total Absorption measurement->absorption_calc

In Vivo Dermal Absorption Workflow

in_vitro_workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis skin_prep Skin Preparation (Excised Human/Pig Skin) franz_cell Franz Diffusion Cell Assembly skin_prep->franz_cell application Application of Test Substance to Epidermal Surface franz_cell->application sampling Receptor Fluid Sampling (Time-course) application->sampling distribution Analysis of Skin Layers (Stratum Corneum, Epidermis, Dermis) application->distribution quantification Quantification of Substance (HPLC) sampling->quantification distribution->quantification

In Vitro Dermal Absorption Workflow

Conclusion

The dermal absorption of this compound is influenced by the formulation, with vehicles containing oleic acid and isopropanol leading to higher absorption rates in rats compared to those with carboxymethylcellulose.[1] In vitro studies with human skin suggest that the compound may bind to skin components, potentially limiting systemic absorption.[2] When compared to other hair dye ingredients, the absorption of this compound appears to be lower than that of 2-amino-5-nitrophenol but in a similar range to 4-amino-3-nitrophenol under certain conditions.[3][4]

This guide provides a foundational comparison for researchers. However, for a complete risk assessment, it is essential to consider the specific formulation, exposure duration, and the metabolic capacity of the skin. The provided experimental protocols and workflows offer a blueprint for designing and interpreting future dermal absorption studies in the field of cosmetic science and drug development.

References

A Framework for Comparative Stability Analysis of 2-Amino-4-nitrophenol in Diverse Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the stability of 2-Amino-4-nitrophenol, a crucial intermediate in the pharmaceutical and cosmetic industries, across various formulations. Due to the limited availability of direct comparative studies in published literature, this document outlines the necessary experimental protocols and data presentation structures to enable a thorough and objective internal evaluation. The methodologies described are based on established principles of forced degradation and stability-indicating analytical methods, designed to meet regulatory expectations.

Introduction to Stability Challenges

This compound, as a phenolic compound, is inherently susceptible to degradation through various pathways, including oxidation and photosensitivity. Its stability is significantly influenced by the formulation matrix, including the choice of excipients, pH, presence of antioxidants, and packaging. Understanding how different formulations protect or contribute to the degradation of this compound is critical for developing a robust and effective product with an adequate shelf-life.

This guide will focus on a hypothetical comparative study of three common formulation types:

  • Formulation A: An aqueous solution.

  • Formulation B: An oil-in-water (O/W) cream.

  • Formulation C: A solid powder blend.

Experimental Protocols

A successful stability comparison hinges on a well-designed experimental plan that includes drug-excipient compatibility, forced degradation studies, and a validated stability-indicating analytical method.

Drug-Excipient Compatibility Studies

Before embarking on full formulation stability testing, it is crucial to assess the compatibility of this compound with individual excipients.

Methodology:

  • Prepare binary mixtures of this compound and each proposed excipient (e.g., in a 1:1 or 1:5 ratio).

  • Include a control sample of pure this compound.

  • Expose the mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).

  • Analyze the samples at initial and subsequent time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Assess for the appearance of new degradation peaks or a significant loss of the active ingredient compared to the control.

Forced Degradation Studies

Forced degradation studies are designed to deliberately stress the formulations to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[1]

a) Hydrolytic Degradation:

  • Protocol: To each formulation, add 0.1 N HCl (acidic), 0.1 N NaOH (alkaline), and purified water (neutral). Reflux the samples for a specified period (e.g., 8 hours) or store at 60°C, monitoring at various time points (e.g., 0, 2, 4, 8 hours). Neutralize the acidic and alkaline samples before analysis.

  • Purpose: To evaluate the susceptibility of this compound to pH-dependent hydrolysis in each formulation.

b) Oxidative Degradation:

  • Protocol: Treat each formulation with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature, protected from light. Monitor at various time points.

  • Purpose: To assess the potential for oxidative degradation, a common pathway for phenolic compounds.

c) Thermal Degradation:

  • Protocol: Expose the formulations to dry heat (e.g., 80°C) in a calibrated oven. For aqueous and cream formulations, also assess degradation under high humidity (e.g., 40°C/75% RH). Monitor at various time points.

  • Purpose: To determine the impact of heat on the stability of this compound within each matrix.

d) Photostability:

  • Protocol: Expose the formulations to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light by wrapping in aluminum foil.

  • Purpose: To evaluate the light sensitivity of this compound in each formulation.

Stability-Indicating Analytical Method: HPLC-UV

A validated stability-indicating method is essential to separate and quantify this compound from its degradation products and any interfering excipients.

Proposed HPLC Method:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an acidic buffer (e.g., 0.05 M acetic acid buffer, pH 5.9) in a 20:80 ratio.[2]

  • Flow Rate: 1.0 mL/minute.[2]

  • Column Temperature: 40°C.[2]

  • Detection: UV spectrophotometer at a suitable wavelength (e.g., 254 nm).[3]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to prove the specificity and stability-indicating nature of the method.

Data Presentation for Comparison

Quantitative data from the stability studies should be organized into tables to facilitate a clear and direct comparison between the formulations.

Table 1: Drug-Excipient Compatibility Study Results

Excipient Condition (e.g., 40°C/75% RH) Time Point Assay of this compound (%) Total Impurities (%) Observations (e.g., color change)
Control (API only) Initial
2 Weeks
4 Weeks
Excipient 1 Initial
2 Weeks
4 Weeks
Excipient 2 Initial
2 Weeks

| | | 4 Weeks | | | |

Table 2: Forced Degradation Study Summary

Stress Condition Formulation A (Aqueous) Formulation B (Cream) Formulation C (Powder)
% Degradation % Degradation % Degradation
0.1 N HCl, 60°C, 8 hrs
0.1 N NaOH, 60°C, 8 hrs
Water, 60°C, 8 hrs
3% H₂O₂, RT, 24 hrs
Dry Heat, 80°C, 48 hrs

| Photostability (ICH Q1B) | | | |

Table 3: Accelerated Stability Study (e.g., 40°C/75% RH)

Time Point Formulation Assay of this compound (%) Individual Impurity 1 (%) Individual Impurity 2 (%) Total Impurities (%) Physical Appearance
Initial A (Aqueous)
B (Cream)
C (Powder)
1 Month A (Aqueous)
B (Cream)
C (Powder)
3 Months A (Aqueous)
B (Cream)
C (Powder)
6 Months A (Aqueous)
B (Cream)

| | C (Powder) | | | | | |

Visualizing the Experimental Workflow

A clear workflow diagram helps in understanding the logical sequence of a comprehensive stability study.

Stability_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_testing Phase 2: Stability Testing cluster_analysis Phase 3: Analysis & Comparison API This compound (API) Formulations Prepare Formulations (Aqueous, Cream, Powder) API->Formulations Compatibility Drug-Excipient Compatibility Study API->Compatibility Excipients Select Excipients Excipients->Formulations Excipients->Compatibility ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Formulations->ForcedDeg AccelStability Accelerated Stability Study (e.g., 40°C/75% RH) Formulations->AccelStability MethodDev Develop & Validate Stability-Indicating HPLC Method Analysis HPLC Analysis of Samples MethodDev->Analysis Compatibility->Analysis ForcedDeg->Analysis AccelStability->Analysis DataComp Data Compilation & Comparison (Tables 1, 2, 3) Analysis->DataComp Conclusion Select Most Stable Formulation DataComp->Conclusion

Caption: Workflow for comparative stability analysis.

By implementing this structured approach, researchers and drug development professionals can generate robust, reliable, and comparative stability data for this compound in different formulations, leading to the selection of an optimal product matrix.

References

A Comparative Guide to Reference Standards for 2-Amino-4-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Amino-4-nitrophenol is critical for quality control, impurity profiling, and safety assessment. This guide provides an objective comparison of common analytical methods, supported by experimental data, to assist in the selection of the most appropriate reference standards and analytical techniques.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques for the analysis of this compound. Each method offers distinct advantages and is suited to different analytical challenges.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Separation of volatile compounds followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Specificity High (can separate from structurally similar impurities).Very High (mass spectral data provides definitive identification).Low to Moderate (potential for interference from other absorbing species).
Linearity (R²) > 0.985[1]> 0.998 (for 2,4-dinitrophenol)[2]Typically > 0.99
Accuracy (% Recovery) 99.06 - 101.05 (for 4-Amino-3-nitrophenol)[3]92.1% (for 2,4-dinitrophenol)[2]Method dependent
Precision (% RSD) 1.35[1]< 10.7% (intra-assay for 2,4-dinitrophenol)[2]Method dependent
Limit of Detection (LOD) 0.5 - 5.0 ng[1]Not explicitly found for this compoundMethod dependent
Limit of Quantification (LOQ) ≈ 0.07% (for 4-Amino-3-nitrophenol)[3]≈ 1 µg / Media[4]Method dependent
Analysis Time ~10-20 minutes per sample~20-30 minutes per sample~5 minutes per sample
Instrumentation Cost Moderate to HighHighLow
Sample Preparation Often simple dissolution; may require solid-phase extraction for complex matrices.May require derivatization to increase volatility.Simple dissolution.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Industrial Effluents

This method is adapted from a procedure for monitoring this compound in industrial process effluents.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Shimadzu LC-6A chromatograph or equivalent, equipped with a variable wavelength UV-visible detector.[1]

  • Column: C18 LiChrospher reversed-phase column (125 mm x 4.0 mm i.d., 5 µm particle size).[1]

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (25:74.5:0.5, v/v/v).[1]

  • Flow Rate: 0.5 mL/min for the first 10 minutes, then increased to 2.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Temperature: Ambient.[1]

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Collect effluent samples.

    • Adjust the pH to 2.5.[1]

    • For samples with high levels of interfering substances, treatment with activated coconut shell carbon may be necessary to reduce Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD).[1]

    • Filter the samples through a 0.45 µm filter before injection.

3. Analytical Procedure:

  • Inject the calibration standards into the HPLC system to establish a calibration curve.

  • Inject the prepared samples.

  • Identify the this compound peak by comparing the retention time with that of the standard.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A general procedure for the analysis of nitrophenols by GC-MS is outlined below. It is important to note that derivatization is often required for nitrophenolic compounds to improve their volatility and chromatographic performance.[2]

1. Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Injection: Splitless injection is common for trace analysis.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or other suitable mass analyzer.

  • Detection Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity.

2. Preparation of Solutions:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetone, methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in a derivatization-compatible solvent.

    • Add a derivatizing agent (e.g., silylating agent like BSTFA) and heat as required to complete the reaction.

3. Analytical Procedure:

  • Inject the derivatized calibration standards to establish a calibration curve.

  • Inject the derivatized samples.

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the concentration using the calibration curve.

Mandatory Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification DNP 2,4-Dinitrophenol Reduction Partial Reduction (e.g., with Sodium Sulfide) DNP->Reduction Crude_Product Crude this compound Reduction->Crude_Product Dissolution Dissolve in Hot Water Crude_Product->Dissolution Acidification Acidify with Acetic Acid Dissolution->Acidification Decolorization Treat with Activated Carbon (Norit) Acidification->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cool to Crystallize Hot_Filtration->Crystallization Final_Filtration Filter and Dry Crystallization->Final_Filtration Pure_Product Pure this compound Final_Filtration->Pure_Product

Caption: Synthesis and purification workflow for this compound.

Analytical_Workflow Sample Sample Collection (e.g., Industrial Effluent) Sample_Prep Sample Preparation (pH adjustment, Filtration) Sample->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis HPLC HPLC-UV Analysis->HPLC Liquid Phase GCMS GC-MS (with Derivatization) Analysis->GCMS Gas Phase Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Identification) Data_Acquisition->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Result Reporting Quantification->Report

Caption: General analytical workflow for this compound determination.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling and disposing of chemical waste. 2-Amino-4-nitrophenol, a compound classified as a hazardous chemical, necessitates strict adherence to proper disposal protocols due to its potential health and environmental risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. The work area must be well-ventilated, and an eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or safety goggles
Protective Clothing Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required. For spill response, a self-contained breathing apparatus (SCBA) may be necessary.

Step-by-Step Disposal Protocol

The ultimate disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][2] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[3] If disposal is necessary, the following protocol should be followed.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, such as unused reagents or contaminated materials (e.g., weighing paper, gloves).[4]

    • Avoid generating dust.[4] If necessary, lightly moisten the material with a suitable solvent, such as 60-70% ethanol (B145695), to minimize airborne particles.[4][5][6]

    • Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.[4]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[7]

3. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4]

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, dampen the material with 60-70% ethanol and transfer it to a suitable container.[5][6]

  • Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[5][6]

  • Seal all contaminated materials, including absorbent paper and any contaminated clothing, in a vapor-tight plastic bag for eventual disposal.[5][6]

  • Solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[5][6]

4. Final Disposal:

  • This compound waste must be managed as hazardous waste and disposed of through an authorized hazardous waste management provider.[4][8]

  • Incineration under controlled conditions is a recommended disposal method for nitrophenols.[9] This ensures complete combustion and minimizes environmental release.

Disposal MethodOperating Parameters
Rotary Kiln Incineration 820–1,600°C, with a residence time of hours.
Fluidized Bed Incineration 450–980°C, with a residence time of seconds for liquids and gases.

Note: Incineration of large quantities may require scrubbers to control the emission of NOx gases.[9]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Unused reagent, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_waste->liquid_waste Liquid collect_solid Collect in a designated, labeled, sealable container. Moisten with ethanol to prevent dust. solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled, leak-proof container. liquid_waste->collect_liquid store Store container in a secure hazardous waste accumulation area. collect_solid->store collect_liquid->store contact_ehs Arrange for disposal through a licensed hazardous waste vendor. store->contact_ehs end End: Proper Disposal contact_ehs->end contain_spill Contain Spill spill->contain_spill Yes decontaminate Decontaminate Area contain_spill->decontaminate decontaminate->collect_solid

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-4-nitrophenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Personal Protective Equipment (PPE) and Safety Data

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes key safety data and recommended PPE.

ParameterValue/RecommendationCitation
CAS Number 99-57-0
Molecular Formula C₆H₆N₂O₃
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. May cause respiratory irritation. Suspected of causing genetic defects.[1]
Signal Word Warning[2]
Eye Protection Chemical safety goggles or a face shield.[3]
Skin Protection Chemical-resistant gloves (Nitrile for incidental contact; Neoprene or Butyl rubber for extended contact). A lab coat or other protective clothing should be worn.[1][4][5]
Respiratory Protection A NIOSH-approved respirator with appropriate particulate filters (N95 or higher) should be used when handling the powder outside of a chemical fume hood.[2][4]
Glove Material Recommendation No specific breakthrough time data is available for this compound. For incidental contact, nitrile gloves are recommended. For extended contact or immersion, neoprene or butyl rubber gloves are advised based on their general resistance to phenols and aromatic compounds. It is crucial to inspect gloves for any signs of degradation and to replace them immediately if contamination is suspected.[5][6]

Caption: Summary of key safety data and recommended Personal Protective Equipment for handling this compound.

Experimental Protocols: Safe Handling and Disposal

Strict adherence to the following protocols is mandatory to ensure the safe handling and disposal of this compound.

PPE Donning and Doffing Procedure

A meticulous procedure for putting on and taking off PPE is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Respirator: If required, perform a fit check and don the respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in a designated hazardous waste container.

  • Lab Coat: Remove the lab coat by folding it inward and place it in a designated laundry container or disposal bag.

  • Eye Protection: Remove eye protection.

  • Respirator: If worn, remove the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water.

Chemical Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] The work area must be well-ventilated, preferably within a chemical fume hood.[3]

  • Weighing and Transfer: Handle solid this compound in a fume hood to avoid inhalation of dust.[7] Use a scoop or spatula for transfers. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition.[8] For small spills, dampen the solid material with 60-70% ethanol (B145695) and carefully transfer it to a sealed container for disposal.[8] The spill area should then be cleaned with a soap and water solution.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper) and liquid waste in separate, clearly labeled, and sealed containers.

  • Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1] Incineration is a recommended disposal method for nitrophenols.[9]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace emergency_exposure Exposure Response prep_ppe->emergency_exposure prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_weigh Weigh and Transfer Solid prep_emergency->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution disp_segregate Segregate Hazardous Waste handle_weigh->disp_segregate emergency_spill Spill Response handle_weigh->emergency_spill post_decontaminate Decontaminate Work Area handle_solution->post_decontaminate handle_solution->disp_segregate handle_solution->emergency_spill post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.